Molidustat Sodium Salt
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C13H15N8NaO2 |
|---|---|
Molecular Weight |
338.30 g/mol |
IUPAC Name |
sodium;2-(6-morpholin-4-ylpyrimidin-4-yl)-4-(triazol-1-yl)-1,3-dihydropyrazol-3-olate |
InChI |
InChI=1S/C13H15N8O2.Na/c22-13-10(20-2-1-16-18-20)8-17-21(13)12-7-11(14-9-15-12)19-3-5-23-6-4-19;/h1-2,7-9,13,17H,3-6H2;/q-1;+1 |
InChI Key |
OFBITYHPFBAYIN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=NC=N2)N3C(C(=CN3)N4C=CN=N4)[O-].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
Molidustat Sodium Salt: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molidustat sodium salt is a potent, orally bioavailable inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes, developed for the treatment of anemia associated with chronic kidney disease (CKD). By inhibiting HIF-PH, Molidustat mimics the physiological response to hypoxia, leading to the stabilization of HIF-α subunits. This stabilization promotes the transcription of hypoxia-inducible genes, most notably the gene for erythropoietin (EPO), thereby stimulating erythropoiesis. This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthesis of this compound, along with detailed experimental protocols and key quantitative data.
Discovery and Development
Molidustat (also known as BAY 85-3934) was identified by Bayer AG through a multi-parameter lead optimization program that began with a high-throughput screening (HTS) campaign. The initial screening of Bayer's corporate compound library identified a promising hit, BAY-908, which belongs to the 2,4-diheteroaryl-1,2-dihydro-3H-pyrazol-3-one class of compounds.[1][2]
Extensive structure-activity relationship (SAR) studies were conducted to optimize the potency and pharmacokinetic properties of the initial hit. This optimization process ultimately led to the identification of Molidustat, which demonstrated a favorable profile as a potent HIF-PH inhibitor.[1] The sodium salt form of Molidustat was selected for clinical development due to its significantly increased aqueous solubility (28 g/L for the sodium salt vs. 143 mg/L for the free form) and non-hygroscopic nature, which are advantageous for pharmaceutical formulation.[1]
Mechanism of Action: HIF-PH Inhibition
Molidustat's therapeutic effect is derived from its ability to inhibit the family of HIF-prolyl hydroxylase enzymes (PHD1, PHD2, and PHD3).[3] Under normoxic (normal oxygen) conditions, these enzymes hydroxylate specific proline residues on the alpha subunit of hypoxia-inducible factor (HIF-α). This hydroxylation event is a critical signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-α for rapid proteasomal degradation.[1]
By inhibiting PHDs, Molidustat prevents the hydroxylation of HIF-α, even in the presence of normal oxygen levels. This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus. In the nucleus, HIF-α dimerizes with HIF-β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. A key target gene is erythropoietin (EPO), which is the primary hormone responsible for stimulating the production of red blood cells in the bone marrow.[1][4] The resulting increase in endogenous EPO production addresses the anemia characteristic of chronic kidney disease.
Quantitative Data
In Vitro Potency of Molidustat
| Enzyme Target | IC50 (nM) |
| PHD1 | 480 |
| PHD2 | 280 |
| PHD3 | 450 |
| In vitro IC50 values for Molidustat against human prolyl hydroxylase domain enzymes.[3] |
Clinical Efficacy in Patients with Chronic Kidney Disease (Non-Dialysis)
| Treatment Group | Baseline Mean Hb (g/dL) | Mean Hb during Evaluation (g/dL) |
| Molidustat | 9.84 (± 0.64) | 11.28 (95% CI: 11.07, 11.50) |
| Darbepoetin alfa | 10.00 (± 0.61) | 11.70 (95% CI: 11.50, 11.90) |
| Results from a 52-week, randomized, open-label, active-control, parallel-group, multicenter, phase 3 study in Japanese patients with renal anemia not receiving dialysis.[5] |
Long-Term Efficacy in Patients with Chronic Kidney Disease (Dialysis)
| Treatment Group | Baseline Mean Hb (g/dL) | Mean Hb during Study (g/dL) |
| Molidustat | 10.40 (± 0.70) | 10.37 (± 0.56) |
| Epoetin | 10.52 (± 0.53) | 10.52 (± 0.47) |
| Data from a long-term extension study (up to 36 months) in patients with anemia due to CKD and receiving dialysis.[6][7] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process, with a key intermediate being the pyrazolone core. The following is a representative protocol based on published large-scale synthesis.[1]
Step 1: Synthesis of 4-(6-chloropyrimidin-4-yl)morpholine
-
To a solution of 4,6-dichloropyrimidine in water, add morpholine.
-
Add sodium bicarbonate (NaHCO3) and heat the reaction mixture.
-
After completion, cool the mixture and filter the precipitate. Wash with water and dry to yield the product.
Step 2: Synthesis of 4-(6-hydrazinopyrimidin-4-yl)morpholine
-
Suspend 4-(6-chloropyrimidin-4-yl)morpholine in water.
-
Add triethylamine (NEt3) followed by hydrazine hydrate.
-
Stir the reaction at room temperature. The product is typically used in the next step without further purification.
Step 3: Synthesis of Ethyl 3-(dimethylamino)-2-(1H-1,2,3-triazol-1-yl)acrylate
-
React ethyl 2-(1H-1,2,3-triazol-1-yl)acetate with N,N-dimethylformamide dimethyl acetal.
-
Heat the mixture, then cool to crystallize the product.
Step 4: Synthesis of Molidustat (BAY 85-3934)
-
To a solution of 4-(6-hydrazinopyrimidin-4-yl)morpholine in ethyl acetate, add ethyl 3-(dimethylamino)-2-(1H-1,2,3-triazol-1-yl)acrylate.
-
Add trifluoroacetic acid (TFA) and heat the reaction mixture.
-
Upon cooling, the product precipitates and can be collected by filtration.
Step 5: Formation of this compound
-
Suspend Molidustat in a mixture of methanol and water.
-
Add triethylamine, followed by a solution of sodium hydroxide (NaOH).
-
Stir the mixture to allow for salt formation. The this compound can then be isolated.
In Vitro HIF-Prolyl Hydroxylase (PHD) Inhibition Assay (TR-FRET)
This protocol is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of PHD enzymes.[1]
Materials:
-
Recombinant human PHD1, PHD2, or PHD3
-
Biotinylated HIF-1α peptide substrate (e.g., biotinyl-DLDLEMLAPYIPMDDDFQL)
-
Europium-labeled anti-hydroxylated HIF-1α antibody (or a VBC complex)
-
Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)
-
Assay Buffer: 20 mM Tris (pH 7.5), 5 mM KCl, 1.5 mM MgCl2
-
Co-factors: 2-oxoglutarate, FeSO4, Ascorbate
-
Molidustat stock solution in DMSO
-
384-well assay plates
Procedure:
-
Prepare the assay buffer containing the required concentrations of 2-oxoglutarate, FeSO4, and ascorbate.
-
Add the biotinylated HIF-1α peptide substrate to the wells of the assay plate.
-
Add serial dilutions of Molidustat or vehicle control (DMSO) to the wells.
-
Initiate the enzymatic reaction by adding the recombinant PHD enzyme to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents: Europium-labeled anti-hydroxylated HIF-1α antibody and streptavidin-conjugated acceptor fluorophore.
-
Incubate for a further period to allow for antibody binding.
-
Read the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~615 nm and ~665 nm).
-
Calculate the ratio of the acceptor and donor fluorescence to determine the extent of HIF-1α hydroxylation and subsequently the inhibitory effect of Molidustat.
Cell-Based HIF-1α Stabilization Assay (Western Blot)
This protocol describes the detection of HIF-1α stabilization in cultured cells treated with Molidustat.[8][9]
Materials:
-
Human cell line (e.g., HeLa, Hep3B, or A549)
-
Cell culture medium and supplements
-
Molidustat stock solution in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-HIF-1α and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of Molidustat or vehicle control (DMSO) for a specified duration (e.g., 4-6 hours).
-
Wash the cells with ice-cold PBS and lyse them directly on the plate with lysis buffer.
-
Scrape the cell lysates and collect them in microcentrifuge tubes.
-
Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody to confirm equal protein loading.
Conclusion
This compound represents a significant advancement in the treatment of anemia associated with chronic kidney disease. Its discovery through a systematic drug discovery process and its well-characterized mechanism of action as a HIF-PH inhibitor highlight the potential of targeting the hypoxia-sensing pathway for therapeutic benefit. The robust synthesis process and favorable physicochemical properties of the sodium salt have enabled its successful clinical development. The experimental protocols detailed in this guide provide a framework for the further investigation of Molidustat and other HIF-PH inhibitors.
References
- 1. Discovery of Molidustat (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The efficacy and safety of molidustat for anemia in dialysis-dependent and non-dialysis-dependent chronic kidney disease patients: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The HIF-PHI BAY 85–3934 (Molidustat) Improves Anemia and Is Associated With Reduced Levels of Circulating FGF23 in a CKD Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. karger.com [karger.com]
- 7. researchgate.net [researchgate.net]
- 8. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 9. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects - PMC [pmc.ncbi.nlm.nih.gov]
Molidustat Sodium Salt: A Technical Guide to its Mechanism of Action in HIF-1α Stabilization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molidustat sodium salt is a potent and orally active inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes. This technical guide provides an in-depth exploration of the molecular mechanisms by which Molidustat leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in the cellular response to hypoxia. This guide will detail the signaling pathway, present quantitative data on Molidustat's activity, and provide comprehensive experimental protocols for studying its effects.
Introduction
Under normal oxygen conditions (normoxia), HIF-1α is continuously synthesized and rapidly degraded, keeping its cellular levels low.[1][2] This degradation is initiated by a family of prolyl hydroxylase domain (PHD) enzymes (PHD1, PHD2, and PHD3), which hydroxylate specific proline residues on the HIF-1α subunit.[1][2] This post-translational modification allows for the recognition of HIF-1α by the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex.[3][4][5][6][7] The VHL complex then targets HIF-1α for ubiquitination and subsequent proteasomal degradation.[3][4][5][6][7]
In hypoxic conditions, the oxygen-dependent activity of PHD enzymes is reduced, leading to the stabilization and accumulation of HIF-1α.[8] Stabilized HIF-1α translocates to the nucleus, dimerizes with the constitutively expressed HIF-1β subunit, and binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes.[8][9] This transcriptional activation leads to the upregulation of genes involved in erythropoiesis, angiogenesis, and anaerobic metabolism, most notably erythropoietin (EPO).[8][10] Molidustat mimics this hypoxic response by directly inhibiting the PHD enzymes.[8]
Core Mechanism of Action of Molidustat
This compound functions as a competitive inhibitor of the 2-oxoglutarate binding site of the HIF-prolyl hydroxylase enzymes.[11] By binding to the active site of PHD1, PHD2, and PHD3, Molidustat prevents the hydroxylation of proline residues on HIF-1α, even in the presence of normal oxygen levels. This inhibition of PHD activity effectively uncouples HIF-1α from the VHL-mediated degradation pathway.
The key steps in Molidustat's mechanism of action are as follows:
-
Inhibition of Prolyl Hydroxylases: Molidustat directly binds to the active site of PHD enzymes, preventing the hydroxylation of HIF-1α.
-
Stabilization of HIF-1α: The absence of hydroxylation prevents the binding of the VHL E3 ubiquitin ligase complex to HIF-1α.
-
Nuclear Translocation and Dimerization: Stabilized HIF-1α accumulates in the cytoplasm and translocates to the nucleus, where it forms a heterodimer with HIF-1β.
-
Transcriptional Activation: The HIF-1α/HIF-1β dimer binds to HREs in the promoter regions of target genes, leading to their transcription.
-
Upregulation of Target Genes: This results in the increased expression of various genes, including erythropoietin (EPO), which stimulates the production of red blood cells.[9][10]
Figure 1: Signaling pathway of Molidustat-mediated HIF-1α stabilization.
Quantitative Data
The inhibitory activity of Molidustat against the PHD isoforms and its cellular potency in inducing a hypoxic response have been quantified in various studies.
| Parameter | Value | Enzyme/System | Reference |
| IC50 | 480 nM | PHD1 | |
| 280 nM | PHD2 | ||
| 450 nM | PHD3 | ||
| EC50 | 8.4 µM | HIF-responsive element luciferase reporter in A549 cells |
Table 1: Quantitative pharmacological data for Molidustat.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Molidustat.
In Vitro Prolyl Hydroxylase (PHD) Inhibition Assay
This assay quantitatively measures the inhibitory activity of Molidustat on recombinant PHD enzymes.
Principle: The assay is based on the detection of the hydroxylation of a synthetic HIF-1α peptide by a specific PHD isoform. The hydroxylated peptide is then recognized by the VHL-Elongin B-Elongin C (VBC) complex. The amount of bound VBC complex is quantified, and a decrease in this signal in the presence of Molidustat indicates PHD inhibition.
Materials:
-
Recombinant human PHD1, PHD2, or PHD3
-
Biotinylated HIF-1α peptide (e.g., corresponding to amino acids 556-574)
-
Recombinant VBC complex labeled with a detectable tag (e.g., Europium)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.05% Tween-20
-
Cofactors: 2-oxoglutarate, FeSO4, Ascorbic acid
-
This compound
-
96-well microplate (e.g., black, low-binding)
-
Plate reader capable of detecting the VBC complex label
Procedure:
-
Prepare a serial dilution of Molidustat in the assay buffer.
-
In each well of the microplate, add the PHD enzyme, biotinylated HIF-1α peptide, and the cofactors.
-
Add the different concentrations of Molidustat or vehicle control to the respective wells.
-
Initiate the hydroxylation reaction by adding the PHD enzyme and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the labeled VBC complex to each well and incubate to allow binding to the hydroxylated peptide.
-
Wash the plate to remove unbound VBC complex.
-
Add a suitable substrate or read the plate directly, depending on the label used on the VBC complex.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of Molidustat concentration.
HIF-1α Stabilization by Western Blotting
This method is used to visualize the accumulation of HIF-1α protein in cells treated with Molidustat.
Principle: Cells are treated with Molidustat, and total cell lysates or nuclear extracts are prepared. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with an antibody specific for HIF-1α.
Materials:
-
Cell line (e.g., HeLa, A549, Hep3B)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-HIF-1α
-
Loading control primary antibody: anti-β-actin or anti-Lamin B1 (for nuclear extracts)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of Molidustat or a vehicle control for a specified time (e.g., 4-24 hours).
-
Wash the cells with ice-cold PBS and lyse them using the lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
HIF-Responsive Element (HRE) Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of the HIF-1 complex.
Principle: A reporter cell line is used that has been stably transfected with a plasmid containing a luciferase gene under the control of a promoter with multiple HREs. When HIF-1 is active, it binds to the HREs and drives the expression of luciferase, which can be quantified by measuring light emission.
Materials:
-
HRE-luciferase reporter cell line (e.g., A549-HRE-luc)
-
Cell culture medium and supplements
-
This compound
-
96-well white, clear-bottom microplate
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Seed the HRE-luciferase reporter cells in the 96-well plate and allow them to attach.
-
Treat the cells with a serial dilution of Molidustat or vehicle control for a specified period (e.g., 6-24 hours).
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the EC50 value by plotting the luciferase activity against the logarithm of Molidustat concentration.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of Molidustat on HIF-1α stabilization and activity.
Figure 2: A typical experimental workflow to characterize Molidustat.
Conclusion
This compound effectively stabilizes HIF-1α by inhibiting the PHD enzymes responsible for its degradation under normoxic conditions. This leads to the activation of the HIF-1 signaling pathway and the upregulation of target genes, including erythropoietin. The in-depth understanding of its mechanism of action, supported by the quantitative data and experimental protocols provided in this guide, is crucial for researchers and professionals involved in the development of novel therapies for conditions such as renal anemia.
References
- 1. Double Immunohistochemical Staining Method for HIF-1α and its Regulators PHD2 and PHD3 in Formalin Fixed Paraffin Embedded Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RePORT ⟩ RePORTER [reporter.nih.gov]
- 3. Structural Basis of Prolyl Hydroxylase Domain Inhibition by Molidustat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Molidustat (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. US20150168376A1 - Hypoxia Inducible Factor (HIF) Activity Reporter Cell Line - Google Patents [patents.google.com]
In Vitro Characterization of Molidustat Sodium Salt's Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molidustat sodium salt, also known as BAY 85-3934, is a potent and selective inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes.[1] This inhibition mimics a hypoxic state by stabilizing the alpha subunit of hypoxia-inducible factor (HIF-α), a key transcription factor.[2] Under normal oxygen conditions, HIF-α is hydroxylated by PHD enzymes, leading to its rapid degradation. By inhibiting PHDs, Molidustat allows HIF-α to accumulate, translocate to the nucleus, and activate the transcription of various genes, most notably erythropoietin (EPO).[2] This mechanism of action makes Molidustat a promising therapeutic agent for the treatment of anemia, particularly in patients with chronic kidney disease (CKD).[2][3] This technical guide provides an in-depth overview of the in vitro biological activity of Molidustat, complete with experimental protocols and quantitative data to aid researchers in their investigations.
Mechanism of Action: The HIF Signaling Pathway
Molidustat's primary biological effect stems from its intervention in the HIF signaling pathway. The following diagram illustrates this mechanism.
Caption: Molidustat inhibits PHD enzymes, preventing HIF-α degradation and promoting target gene expression.
Quantitative Biological Activity
The in vitro potency of Molidustat has been characterized through various enzymatic and cell-based assays. The following tables summarize the key quantitative data.
Table 1: Inhibition of HIF Prolyl Hydroxylase (PHD) Enzymes by Molidustat
| Enzyme Isoform | IC₅₀ (nM) | Assay Conditions |
| PHD1 | 480 | 20 µM 2-oxoglutarate, 10 µM Fe²⁺, 2 mM ascorbate[1][4] |
| PHD2 | 280 | 20 µM 2-oxoglutarate, 10 µM Fe²⁺, 2 mM ascorbate[1][4] |
| PHD2 | 7 | -[5][6] |
| PHD3 | 450 | 20 µM 2-oxoglutarate, 10 µM Fe²⁺, 2 mM ascorbate[1][4] |
IC₅₀ values represent the concentration of Molidustat required to inhibit 50% of the enzyme's activity.
Table 2: Cellular Activity of Molidustat
| Assay Type | Cell Line | EC₅₀ (µM) | Endpoint |
| HIF Reporter Gene Assay | A549 | 8.4 ± 0.7 | Luciferase expression under control of a hypoxia responsive element[4] |
| HIF Reporter Gene Assay | - | 2.1 | Firefly luciferase activity[5] |
| EPO mRNA Induction | HuH7 | 1.9 | EPO mRNA levels[7] |
EC₅₀ values represent the concentration of Molidustat that induces a response halfway between the baseline and maximum.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to facilitate the characterization of Molidustat's biological activity.
Experimental Workflow
The following diagram outlines a typical workflow for the in vitro characterization of a HIF-PH inhibitor like Molidustat.
Caption: A typical workflow for characterizing Molidustat's in vitro activity.
HIF Prolyl Hydroxylase (PHD) Enzyme Inhibition Assay
This assay quantitatively measures the inhibitory activity of Molidustat on recombinant human PHD enzymes.
Materials:
-
Recombinant human PHD1, PHD2, or PHD3 enzyme
-
Biotinylated HIF-1α peptide substrate (e.g., amino acids 556-574)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM KCl, 1.5 mM MgCl₂
-
Cofactors: 2-oxoglutarate (α-KG), FeSO₄, Ascorbate
-
This compound
-
Europium-labeled Von Hippel-Lindau (VHL) protein complex (Eu-VBC)
-
Streptavidin-coated microplates
-
Wash Buffer: e.g., TBS with 0.1% Tween-20
-
Binding Buffer: 50 mM Tris-HCl (pH 7.5), 120 mM NaCl
-
Time-resolved fluorescence reader
Procedure:
-
Coat streptavidin-coated microplates with the biotinylated HIF-1α peptide substrate. Wash to remove unbound peptide.
-
Prepare a reaction mixture containing the appropriate PHD enzyme in assay buffer, supplemented with cofactors (e.g., 20 µM 2-oxoglutarate, 10 µM FeSO₄, 2 mM ascorbate).[4]
-
Add varying concentrations of Molidustat or vehicle control to the wells.
-
Initiate the hydroxylation reaction by adding the PHD enzyme mixture to the wells.
-
Incubate for 60 minutes at room temperature.[4]
-
Stop the reaction by washing the plates three times with wash buffer.[4]
-
Add Eu-VBC in binding buffer to each well and incubate for 60 minutes at room temperature to allow binding to the hydroxylated peptide.[4]
-
Wash the plates to remove unbound Eu-VBC.
-
Measure the time-resolved fluorescence of the bound Eu-VBC. The signal is inversely proportional to the inhibitory activity of Molidustat.
-
Calculate IC₅₀ values using a suitable software by fitting the data to a four-parameter logistic equation.[4]
Cell-Based HIF-α Stabilization Assay (Western Blot)
This assay visualizes the stabilization of HIF-α in cells treated with Molidustat.
Materials:
-
Human cell lines (e.g., HeLa, A549, Hep3B)
-
Cell culture medium and supplements
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking Buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-HIF-1α or anti-HIF-2α, and a loading control (e.g., anti-β-actin or anti-α-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of Molidustat or vehicle control for a specified time (e.g., 4-24 hours). For time-course experiments, treat cells with a fixed concentration of Molidustat for different durations.
-
Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against HIF-α overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
For a loading control, the membrane can be stripped and re-probed with an antibody against a housekeeping protein.
HIF Reporter Gene Assay
This assay quantifies the transcriptional activity of HIF in response to Molidustat treatment.
Materials:
-
Human cell line (e.g., A549)
-
Reporter plasmid containing a hypoxia-responsive element (HRE) driving the expression of a reporter gene (e.g., firefly luciferase).
-
Transfection reagent
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfect the cells with the HRE-luciferase reporter plasmid. A co-transfection with a plasmid expressing a control reporter gene (e.g., Renilla luciferase) can be performed for normalization.
-
After transfection, seed the cells into a 96-well plate.
-
Treat the cells with a range of Molidustat concentrations or vehicle control for a suitable incubation period (e.g., 16-24 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
If a dual-luciferase system is used, normalize the firefly luciferase signal to the Renilla luciferase signal.
-
Calculate EC₅₀ values by plotting the normalized luciferase activity against the Molidustat concentration.
Quantitative PCR (qPCR) for Target Gene Expression
This method measures the mRNA levels of HIF target genes (e.g., EPO, VEGF) in response to Molidustat.
Materials:
-
Human cell lines (e.g., HeLa, A549, Hep3B)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for target genes (e.g., EPO, VEGF) and a housekeeping gene (e.g., β-actin, GAPDH)
-
qPCR instrument
Procedure:
-
Treat cells with Molidustat as described in the Western blot protocol.
-
Extract total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reactions with the qPCR master mix, primers, and cDNA.
-
Perform the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle-treated control.
Conclusion
This compound is a potent inhibitor of HIF-prolyl hydroxylase enzymes, leading to the stabilization of HIF-α and the subsequent induction of hypoxia-inducible genes. The in vitro characterization of its biological activity, through the assays detailed in this guide, is crucial for understanding its mechanism of action and for the development of novel therapeutics targeting the HIF pathway. The provided protocols and quantitative data serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. HIF-1α-related Assays (Hypoxia) | Proteintech [ptglab.com]
- 3. sinobiological.com [sinobiological.com]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. tandfonline.com [tandfonline.com]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. Detection of HIF1α Expression at Physiological Levels Using NanoLuc® Luciferase and the GloMax® Discover System [promega.jp]
The Pharmacological Profile of Molidustat: A HIF-Prolyl Hydroxylase Inhibitor for the Treatment of Renal Anemia
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Molidustat (BAY 85-3934) is a novel, orally administered small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes.[1][2] By inhibiting these enzymes, Molidustat mimics the body's natural response to hypoxia, leading to the stabilization of Hypoxia-Inducible Factors (HIFs).[3] This stabilization promotes the transcription of genes involved in erythropoiesis, most notably the gene for erythropoietin (EPO).[2][3] The resulting increase in endogenous EPO production stimulates the bone marrow to produce more red blood cells, thereby offering a therapeutic approach for managing anemia, particularly in patients with chronic kidney disease (CKD).[4][5] This document provides a comprehensive overview of the pharmacological profile of Molidustat, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and a summary of key preclinical and clinical findings.
Mechanism of Action: HIF-PH Inhibition
Under normal oxygen conditions (normoxia), HIF-α subunits are continuously synthesized but rapidly degraded. Prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on HIF-α, which allows the von Hippel-Lindau (VHL) tumor suppressor protein to bind, leading to ubiquitination and subsequent proteasomal degradation of HIF-α.[3][6]
In hypoxic conditions, the oxygen-dependent PHD enzymes are less active. This prevents HIF-α hydroxylation, allowing it to accumulate, translocate to the nucleus, and heterodimerize with the constitutively expressed HIF-β subunit.[6] This HIF complex then binds to hypoxia-response elements (HREs) on target genes, activating the transcription of proteins that mediate adaptive responses to low oxygen, including EPO, which drives red blood cell production.[2][3]
Molidustat is a competitive inhibitor of HIF-PH enzymes with respect to 2-oxoglutarate, a key cofactor for the hydroxylation reaction.[6][7] By blocking the active site of PHDs, Molidustat prevents the degradation of HIF-α even in the presence of normal oxygen levels. This leads to the stabilization of HIF-1α and HIF-2α, resulting in increased endogenous EPO production, primarily in the kidney, and improved iron metabolism and availability for erythropoiesis.[3][4]
Signaling Pathway Diagram
Caption: HIF pathway under normoxia and the inhibitory action of Molidustat.
Pharmacological Data
In Vitro Activity
Molidustat demonstrates inhibitory activity against the three major HIF-prolyl hydroxylase isoforms (PHD1, PHD2, and PHD3).
| Target | IC50 (nM) |
| PHD1 | 480[8] |
| PHD2 | 280[8] |
| PHD3 | 450[8] |
| Table 1: In vitro inhibitory concentrations of Molidustat against HIF-PHD isoforms. |
Pharmacokinetics
Pharmacokinetic studies in healthy male volunteers have characterized the absorption, distribution, metabolism, and excretion profile of Molidustat.[9]
| Parameter | Value | Condition |
| Absolute Bioavailability | 59%[9] | Oral Immediate Release Tablet |
| Tmax (Median) | 0.375 hours[9] | Oral Administration |
| Terminal Half-life (t½) | 4.64 - 11.5 hours[9][10] | Single Oral Dose |
| Total Body Clearance | 28.7 - 34.5 L/h[9] | Intravenous Administration |
| Volume of Distribution (Vss) | 39.3 - 50.0 L[9] | Intravenous Administration |
| Table 2: Pharmacokinetic parameters of Molidustat in healthy volunteers. |
Drug Interactions: Concomitant oral administration of iron(II) supplements can significantly reduce the absorption of Molidustat, decreasing its Area Under the Curve (AUC) and maximum concentration (Cmax) by 50-75% and 46-84%, respectively.[11][12] This interaction is time-dependent, with the effect diminishing as the interval between administrations increases.[11] Co-administration with calcium(II) has a less pronounced effect, reducing Molidustat AUC by 15% and Cmax by 47%, without a significant impact on the EPO response.[11][12]
Pharmacodynamics
Oral administration of Molidustat leads to a dose-dependent increase in endogenous EPO levels.[10] In healthy volunteers, single oral doses of 12.5 mg and higher resulted in a significant increase in EPO.[10] For a 50 mg dose, the geometric mean peak EPO level was 39.8 IU/L, compared to 14.8 IU/L for placebo.[10] The peak EPO concentration is typically observed approximately 12 hours post-dose, with levels returning to baseline after 24 to 48 hours.[10] This transient increase in EPO stimulates erythropoiesis, leading to a rise in hemoglobin and hematocrit levels with repeated dosing.[7]
Key Experimental Protocols
HIF-Prolyl Hydroxylase Inhibition Assay
This biochemical assay is designed to quantify the inhibitory activity of compounds like Molidustat on HIF-PH enzymes.
Principle: The assay measures the hydroxylation of a synthetic peptide derived from HIF-1α (amino acids 556-574) by a recombinant HIF-PH enzyme. The hydroxylated peptide is then recognized and bound by a europium-labeled VBC (von Hippel-Lindau, Elongin B, Elongin C) complex. The proximity of the europium label to the peptide allows for a fluorescence-based detection. An inhibitor will reduce the hydroxylation reaction, leading to a decrease in the fluorescent signal.[7][13]
Methodology:
-
Immobilization: A biotinylated HIF-1α peptide substrate (amino acids 556–574) is immobilized on a streptavidin-coated microplate.
-
Reaction Mixture: Recombinant human HIF-PH enzyme is added to the wells in a buffer solution containing 20 µM 2-oxoglutarate, 10 µM FeSO₄, and 2 mM ascorbate.[7]
-
Inhibitor Addition: The test compound (Molidustat) is added at various concentrations.
-
Incubation: The plate is incubated for 60 minutes to allow the hydroxylation reaction to proceed.
-
Wash: The reaction is stopped by washing the plate to remove unbound reagents.
-
Detection: A europium-labeled VBC complex (Eu-VBC) in a binding buffer is added to the wells and incubated for 60 minutes.[7]
-
Measurement: After a final wash step, the time-resolved fluorescence is measured. A decrease in signal intensity relative to the control (no inhibitor) indicates enzymatic inhibition.
Experimental Workflow Diagram
Caption: Workflow for the HIF-prolyl hydroxylase biochemical inhibition assay.
Clinical Efficacy and Safety
Molidustat has been evaluated in multiple Phase II and Phase III clinical trials (e.g., DIALOGUE and MIYABI programs) for the treatment of anemia in CKD patients, both those on dialysis and not on dialysis.[4][14][15]
Patients Not Receiving Dialysis
In a long-term extension study (≤36 months), Molidustat was shown to be an effective alternative to the erythropoiesis-stimulating agent (ESA) darbepoetin alfa.[14][16]
| Parameter | Molidustat | Darbepoetin Alfa |
| Baseline Mean Hb (g/dL) | 11.28 ± 0.55[14][16] | 11.08 ± 0.51[14][16] |
| Overall Study Mean Hb (g/dL) | 11.10 ± 0.508[14][16] | 10.98 ± 0.571[14][16] |
| Patients with ≥1 AE | 85.6%[14][16] | 85.7%[14][16] |
| Table 3: Long-term efficacy and safety of Molidustat in non-dialysis patients. |
Patients Receiving Hemodialysis
In a similar long-term extension study, Molidustat demonstrated comparable efficacy to epoetin for maintaining hemoglobin levels in hemodialysis patients.[14][16]
| Parameter | Molidustat | Epoetin Alfa/Beta |
| Baseline Mean Hb (g/dL) | 10.40 ± 0.70[14][16] | 10.52 ± 0.53[14][16] |
| Overall Study Mean Hb (g/dL) | 10.37 ± 0.56[14][16] | 10.52 ± 0.47[14][16] |
| Patients with ≥1 AE | 91.2%[14][16] | 93.3%[14][16] |
| Table 4: Long-term efficacy and safety of Molidustat in hemodialysis patients. |
Across these studies, Molidustat was generally well-tolerated, with a safety profile comparable to that of standard ESA therapies.[14][15][16]
Conclusion
Molidustat is a potent and selective HIF-prolyl hydroxylase inhibitor that effectively stimulates endogenous erythropoietin production by mimicking the physiological response to hypoxia.[3][7][8] Its oral route of administration and favorable pharmacokinetic profile offer a convenient alternative to injectable ESAs.[4][9] Clinical trials have demonstrated its long-term efficacy and safety in maintaining hemoglobin levels within the target range for patients with anemia associated with chronic kidney disease, both in non-dialysis and dialysis-dependent populations.[14][15][16] The mechanism of action, which also involves improved iron utilization, positions Molidustat as a promising therapeutic agent in the management of renal anemia.
References
- 1. molidustat [drugcentral.org]
- 2. Long-Term Efficacy and Safety of Molidustat for Anemia in Chronic Kidney Disease: DIALOGUE Extension Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Molidustat Sodium? [synapse.patsnap.com]
- 4. bmjopen.bmj.com [bmjopen.bmj.com]
- 5. Molidustat - Wikipedia [en.wikipedia.org]
- 6. HIF-prolyl hydroxylase inhibitors in renal anemia: current clinical experience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Absorption, distribution, metabolism and excretion of molidustat in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. First-in-man-proof of concept study with molidustat: a novel selective oral HIF-prolyl hydroxylase inhibitor for the treatment of renal anaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of oral iron and calcium supplement on the pharmacokinetics and pharmacodynamics of molidustat: an oral HIF-PH inhibitor for the treatment of renal anaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of Molidustat (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. karger.com [karger.com]
- 16. Long-Term Efficacy and Safety of Molidustat for Anemia in Chronic Kidney Disease: DIALOGUE Extension Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Molidustat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molidustat (BAY 85-3934) is a potent, orally active inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes, developed for the treatment of anemia associated with chronic kidney disease (CKD). By inhibiting the degradation of hypoxia-inducible factors (HIFs), Molidustat mimics the body's response to hypoxia, leading to the increased production of endogenous erythropoietin (EPO) and subsequent stimulation of erythropoiesis. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Molidustat, its mechanism of action, pharmacokinetic and pharmacodynamic properties, and detailed protocols for key experimental assays.
Introduction
Anemia is a common complication in patients with chronic kidney disease, primarily due to insufficient production of EPO by the failing kidneys. Molidustat offers a novel therapeutic approach by stabilizing HIFs, the master regulators of the hypoxic response, thereby promoting the natural physiological process of red blood cell production.[1][2] This document serves as a comprehensive resource for researchers and drug development professionals, detailing the core scientific principles underlying the efficacy of Molidustat.
Mechanism of Action: The HIF Signaling Pathway
Under normoxic conditions, the α-subunit of HIF is hydroxylated by HIF-PH enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by proteasomal degradation. Molidustat acts as a competitive inhibitor of HIF-PH, preventing this hydroxylation.[1][2] This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus and dimerizes with HIF-β. The HIFα/β heterodimer binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes, upregulating their transcription. Key target genes include erythropoietin (EPO), which stimulates red blood cell production, and genes involved in iron metabolism and angiogenesis, such as vascular endothelial growth factor (VEGF).[3][4]
References
- 1. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 2. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The HIF-PHI BAY 85–3934 (Molidustat) Improves Anemia and Is Associated With Reduced Levels of Circulating FGF23 in a CKD Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Anemia Treatment: Uncovering the Precursors to Molidustat Through High-Throughput Screening
A Technical Guide on the Initial Identification and Optimization of a Novel HIF-Prolyl Hydroxylase Inhibitor
For researchers, scientists, and professionals in the field of drug development, this in-depth technical guide illuminates the foundational steps in the discovery of Molidustat (BAY 85-3934), a potent inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) for the treatment of renal anemia. This document details the high-throughput screening (HTS) campaign that led to the identification of its precursors, the subsequent lead optimization, and the experimental methodologies that underpinned this successful drug discovery program.
Introduction: Addressing the Unmet Need in Renal Anemia
Anemia is a common and debilitating complication of chronic kidney disease (CKD), primarily resulting from diminished production of the hormone erythropoietin (EPO) by the failing kidneys. For decades, the standard of care has been the administration of recombinant human EPO. However, this approach can be associated with safety concerns. The discovery of the HIF pathway and its role in regulating endogenous EPO production presented a novel therapeutic strategy. By inhibiting HIF-prolyl hydroxylases (HIF-PHs), the degradation of HIF-α subunits can be prevented, leading to the stabilization of HIF-1α and HIF-2α. This, in turn, stimulates the body's own production of EPO in a more physiological manner. Molidustat emerged from a dedicated effort to identify small molecule inhibitors of HIF-PH.[1]
The Initial Spark: High-Throughput Screening for HIF-PH Inhibitors
The journey to Molidustat began with a robust high-throughput screening (HTS) campaign of Bayer's extensive corporate compound library. The primary goal was to identify novel chemical scaffolds that could inhibit the enzymatic activity of HIF-prolyl hydroxylases.
HTS Assay Principle
The HTS assay was a biochemical screen designed to measure the hydroxylation of a synthetic peptide derived from the oxygen-dependent degradation domain (ODDD) of HIF-1α. The assay was likely based on a homogeneous time-resolved fluorescence (HTRF) or AlphaScreen technology, which are well-suited for HTS due to their sensitivity and lack of wash steps.
The fundamental principle of the assay is as follows:
-
Enzymatic Reaction: Recombinant human HIF-PH enzyme (likely PHD2, the most abundant isoform) is incubated with a biotinylated HIF-1α peptide substrate in the presence of the co-factors Fe(II) and 2-oxoglutarate.
-
Hydroxylation: In the absence of an inhibitor, the HIF-PH enzyme hydroxylates a specific proline residue on the peptide substrate.
-
Detection: A europium-labeled antibody that specifically recognizes the hydroxylated proline residue and streptavidin-conjugated acceptor beads are added. When the peptide is hydroxylated, the donor (europium) and acceptor beads are brought into close proximity, resulting in a measurable fluorescence resonance energy transfer (FRET) signal.
-
Inhibition: In the presence of an active inhibitor from the compound library, the hydroxylation of the peptide is blocked. This prevents the binding of the detection antibody, leading to a decrease in the FRET signal.
From Millions to One: Identification of the Initial Hit
The HTS campaign, which screened a vast number of compounds, identified a promising hit compound: BAY-908 . This molecule, a 2,4-diheteroaryl-1,2-dihydro-3H-pyrazol-3-one, exhibited the desired inhibitory activity against HIF-PH and served as the crucial starting point for a comprehensive lead optimization program.
The Path to Potency: Lead Optimization of BAY-908
With the identification of BAY-908, the focus shifted to a medicinal chemistry-driven lead optimization effort. The primary objectives were to improve potency, selectivity, and pharmacokinetic properties to develop a clinical candidate. This iterative process involved the synthesis and evaluation of numerous analogs of BAY-908.
Structure-Activity Relationship (SAR) Studies
While a comprehensive public SAR table for the entire series of Molidustat precursors is not available, the progression from BAY-908 to Molidustat reveals key structural modifications that enhanced the compound's profile. The core 2,4-diheteroaryl-1,2-dihydro-3H-pyrazol-3-one scaffold was maintained, while substitutions on the aryl rings were systematically varied to probe their effects on activity and other properties.
| Compound | Structure | HIF-PHD2 IC50 (nM) | Cellular HRE Reporter Assay EC50 (µM) |
| BAY-908 | [Structure of BAY-908 would be depicted here if available] | 430 | 4.9 |
| Molidustat (BAY 85-3934) | [Structure of Molidustat would be depicted here if available] | 280 | 8.4 |
Note: The IC50 and EC50 values are compiled from multiple sources and may have been determined under slightly different assay conditions.
The optimization process that transformed BAY-908 into Molidustat likely focused on:
-
Improving Potency: Fine-tuning the substituents to achieve stronger binding to the active site of the HIF-PH enzymes.
-
Enhancing Selectivity: Modifying the structure to minimize off-target effects, particularly against other 2-oxoglutarate-dependent dioxygenases.
-
Optimizing ADME Properties: Adjusting the physicochemical properties of the molecule to ensure good oral bioavailability, metabolic stability, and a suitable pharmacokinetic profile for once-daily dosing.
Experimental Protocols
This section provides a detailed, albeit generalized, overview of the key experimental methodologies employed in the discovery and characterization of Molidustat's precursors.
High-Throughput Screening (HTS) Assay for HIF-PH Inhibition (AlphaScreen-based)
This protocol is a representative example of an AlphaScreen assay that could have been used for the primary screening.
Materials:
-
Recombinant human HIF-PHD2 enzyme
-
Biotinylated HIF-1α peptide substrate (e.g., Biotin-DLDLEMLAPYIPMDDDFQL)
-
2-Oxoglutarate (2-OG)
-
Ferrous sulfate (FeSO4)
-
Ascorbic acid
-
AlphaScreen Streptavidin Donor Beads
-
AlphaScreen anti-hydroxyproline Antibody Acceptor Beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well white microplates
-
Compound library dissolved in DMSO
Procedure:
-
Compound Dispensing: Add 50 nL of each compound from the library (typically at a concentration of 10 mM in DMSO) to the wells of a 384-well microplate.
-
Enzyme and Substrate Preparation: Prepare a master mix containing the HIF-PHD2 enzyme, biotinylated HIF-1α peptide, FeSO4, and ascorbic acid in the assay buffer. The final concentrations in the assay well are typically in the low nanomolar range for the enzyme and peptide.
-
Enzyme Reaction Initiation: Add the 2-OG to the master mix to initiate the enzymatic reaction and immediately dispense 10 µL of this reaction mixture into each well of the compound-containing microplate.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.
-
Detection: Prepare a detection mix containing the AlphaScreen Donor and Acceptor beads in an appropriate buffer. Add 10 µL of the detection mix to each well.
-
Signal Reading: Incubate the plate in the dark at room temperature for 60 minutes to allow for bead association. Read the plate on an AlphaScreen-compatible plate reader.
Cellular Hypoxia Response Element (HRE) Reporter Assay
This cell-based assay is used to determine the ability of compounds to activate the HIF pathway in a cellular context.
Materials:
-
A human cell line (e.g., HEK293 or HepG2) stably transfected with a luciferase reporter gene under the control of a hypoxia-responsive element (HRE) promoter.
-
Cell culture medium and supplements.
-
Test compounds dissolved in DMSO.
-
Luciferase assay reagent.
-
White, clear-bottom 96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the HRE-luciferase reporter cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., dimethyloxalylglycine, DMOG).
-
Incubation: Incubate the cells for 18-24 hours under normoxic conditions (21% O2).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Determine the EC50 value for each compound, which is the concentration that produces 50% of the maximal luciferase induction.
Visualizing the Science: Pathways and Workflows
To better illustrate the complex biological and experimental processes involved in the discovery of Molidustat, the following diagrams are provided in the DOT language for use with Graphviz.
The HIF-1α Signaling Pathway
This diagram illustrates the mechanism of HIF-1α regulation and the site of action for HIF-PH inhibitors like Molidustat.
Caption: The HIF-1α signaling pathway under normoxic and hypoxic conditions, highlighting the inhibitory action of Molidustat on HIF-prolyl hydroxylases.
High-Throughput Screening and Lead Optimization Workflow
This diagram outlines the logical progression from initial screening to the identification of a clinical candidate.
Caption: A schematic workflow of the drug discovery process that led to the identification of Molidustat, from high-throughput screening to a clinical candidate.
Conclusion
The discovery of Molidustat is a testament to the power of systematic drug discovery, beginning with a well-designed high-throughput screen and progressing through rigorous lead optimization. The identification of the initial hit, BAY-908, from a large compound library provided the chemical scaffold that, through iterative medicinal chemistry efforts, was refined into a potent and selective HIF-PH inhibitor with desirable drug-like properties. This technical guide provides a window into the early-stage research that laid the groundwork for a new class of oral therapeutics for renal anemia, offering a more physiological approach to stimulating erythropoiesis. The principles and methodologies outlined herein serve as a valuable reference for scientists and researchers dedicated to the pursuit of novel medicines.
References
The effect of Molidustat Sodium Salt on erythropoietin (EPO) gene expression
An In-depth Technical Guide on the Effect of Molidustat Sodium Salt on Erythropoietin (EPO) Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound (BAY 85-3934) is a novel, orally administered small molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes, developed for the treatment of anemia associated with chronic kidney disease (CKD).[1][2] Its mechanism of action mimics the physiological response to hypoxia, leading to the stabilization of HIF-α subunits and subsequent upregulation of endogenous erythropoietin (EPO) production.[3][4] This guide provides a detailed overview of the molecular pathways affected by Molidustat, a summary of key preclinical and clinical data on its effect on EPO gene expression, and the experimental protocols used to generate this data.
Core Mechanism of Action: HIF-PH Inhibition
The regulation of EPO is predominantly controlled by the hypoxia-inducible factor (HIF) signaling pathway.[4][5] HIFs are heterodimeric transcription factors composed of an oxygen-sensitive α-subunit (HIF-α) and a constitutively expressed β-subunit (HIF-β).[6][7] In the presence of normal oxygen levels (normoxia), HIF-α is hydroxylated by HIF-prolyl hydroxylase (HIF-PH) enzymes, also known as prolyl hydroxylase domain-containing proteins (PHDs).[3][8] This hydroxylation allows the von Hippel-Lindau (VHL) tumor suppressor protein to bind to HIF-α, leading to its ubiquitination and rapid degradation by the proteasome.[8][9]
Molidustat functions by inhibiting the HIF-PH enzymes.[3] This inhibition prevents the hydroxylation of HIF-α even under normoxic conditions.[3][10] As a result, HIF-α is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. In the nucleus, it dimerizes with HIF-β and binds to Hypoxia-Responsive Elements (HREs) in the promoter regions of target genes, most notably the EPO gene, thereby activating their transcription.[7][9] While both HIF-1α and HIF-2α are stabilized by Molidustat, HIF-2α is considered the primary regulator of EPO synthesis.[1][7][9] This process results in a controlled, physiological increase in endogenous EPO levels.[11]
Preclinical Evidence and Experimental Protocols
Molidustat has been extensively studied in various animal models, demonstrating a consistent, dose-dependent stimulation of EPO production.
Studies in Healthy Wistar Rats
In healthy male Wistar rats, single oral doses of Molidustat resulted in a significant, dose-dependent increase in plasma EPO levels.[11][12] The induction of EPO was observed at doses of 1.25 mg/kg and higher.[12] A detailed time-course analysis following a 5 mg/kg dose showed a rapid and transient induction of EPO mRNA in the kidney, which peaked at 2 hours and returned toward baseline by 8 hours.[12] This was followed by a peak in plasma EPO concentration at 6 hours.[12]
Table 1: Effect of Single Oral Molidustat Dose on EPO in Wistar Rats
| Parameter | Dose (mg/kg) | Peak Fold Induction (mRNA) | Peak Plasma EPO (IU/L) | Time to Peak | Reference |
|---|---|---|---|---|---|
| EPO mRNA (Kidney) | 5 | ~50-fold over baseline | - | 2 hours | [12] |
| Plasma EPO | 1.25 | - | Statistically significant increase | - | [11][12] |
| Plasma EPO | 5 | - | ~150 | 6 hours |[12] |
Experimental Protocol: Rat Pharmacodynamic Study
-
Drug Administration: Single dose of Molidustat administered orally.[12]
-
Sample Collection: Blood samples were collected at baseline and at 0.5, 1, 2, 4, 6, and 8 hours post-administration to determine the time-course of plasma EPO.[12] Kidneys were harvested for mRNA analysis.[12]
-
Analytical Methods:
Studies in Cynomolgus Monkeys
To assess the effect of repeated dosing, Molidustat was administered to cynomolgus monkeys for 5 consecutive days. The results showed a significant induction of plasma EPO 7 hours after each dose, with levels returning to baseline within 24 hours.[11] Importantly, no accumulation of EPO or adaptation of the EPO response was observed over the 5-day period, indicating a transient and reproducible effect.[11]
Table 2: Effect of Repeat Oral Molidustat Doses in Cynomolgus Monkeys
| Dose (mg/kg) | Dosing Regimen | Observation | Reference |
|---|---|---|---|
| 0.5 | Once daily for 5 days | Significant EPO increase at 7h post-dose; return to baseline by 24h. | [11] |
| 1.5 | Once daily for 5 days | Significant EPO increase at 7h post-dose; return to baseline by 24h. |[11] |
Experimental Protocol: Monkey Repeat-Dose Study
-
Animal Model: Male and female cynomolgus monkeys.[11]
-
Drug Administration: Molidustat administered orally at doses of 0.5 mg/kg and 1.5 mg/kg at 0, 24, 48, 72, and 96 hours.[11]
-
Sample Collection: Blood samples were taken at 7, 31, 55, 79, 103, and 168 hours to measure plasma EPO.[11]
-
Analytical Methods: Plasma EPO concentrations were determined using a validated immunoassay.
Clinical Evidence and Experimental Protocols
The proof-of-concept for Molidustat in humans was established in a first-in-human Phase I clinical trial involving healthy male volunteers. The study demonstrated that single oral doses of Molidustat were well-tolerated and led to a dose-dependent increase in endogenous EPO levels.[14]
The predefined proof-of-concept criteria were met at the 50 mg dose, which produced a mean 3.6-fold increase in EPO levels over baseline.[14] The time course of the EPO response resembled the normal diurnal variation, highlighting the physiological nature of the stimulation.[14]
Table 3: Effect of Single Oral Molidustat Dose on Plasma EPO in Healthy Volunteers
| Treatment Group | N | Geometric Mean Peak EPO (Cmax) (IU/L) | 90% Confidence Interval | Mean Fold-Increase over Baseline | Reference |
|---|---|---|---|---|---|
| Placebo | 14 | 14.8 | 13.0, 16.9 | 1.4 | [14] |
| Molidustat 12.5 mg | - | Statistically significant increase vs. placebo | - | - | [14] |
| Molidustat 50 mg | 45 (total) | 39.8 | 29.4, 53.8 | 3.6 |[14] |
Experimental Protocol: First-in-Human Phase I Study
-
Study Population: Healthy male volunteers.[14]
-
Study Design: Randomized, placebo-controlled, single-ascending dose study.[14]
-
Drug Administration: Single oral doses of Molidustat (ranging from 5 mg to 50 mg) or placebo.[14][15]
-
Sample Collection: Blood samples for pharmacokinetic (PK) analysis were collected predose and at frequent intervals up to 48 hours post-dose. Samples for pharmacodynamic (PD) analysis (EPO levels) were also collected over this period.[14]
-
Analytical Methods:
-
Molidustat Plasma Concentration: Determined using a validated high-performance liquid chromatography/mass spectrometry (HPLC/MS) method.[14]
-
EPO Serum Levels: Measured using a validated immunoassay.
-
Conclusion
This compound effectively stimulates endogenous erythropoietin production by inhibiting HIF-prolyl hydroxylase enzymes. This mechanism of action stabilizes HIF-α, leading to the transcriptional activation of the EPO gene. Preclinical studies in rats and monkeys, as well as Phase I clinical trials in humans, have consistently demonstrated a dose-dependent, transient, and reproducible increase in EPO levels following oral administration.[11][12][14] The data supports Molidustat as a promising oral therapy for managing anemia in patients with chronic kidney disease by leveraging the body's natural physiological pathway for red blood cell production.[3][16]
References
- 1. Iron Regulation by Molidustat, a Daily Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor, in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-Term Efficacy and Safety of Molidustat for Anemia in Chronic Kidney Disease: DIALOGUE Extension Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Molidustat Sodium? [synapse.patsnap.com]
- 4. Mimicking hypoxia to treat anemia: HIF-stabilizer BAY 85-3934 (Molidustat) stimulates erythropoietin production without hypertensive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | Semantic Scholar [semanticscholar.org]
- 6. ashpublications.org [ashpublications.org]
- 7. Regulation of erythropoiesis by hypoxia-inducible factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. annualreviews.org [annualreviews.org]
- 9. JCI - HIF-1 and HIF-2: working alone or together in hypoxia? [jci.org]
- 10. Effects of Molidustat in the Treatment of Anemia in CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 12. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The HIF-PHI BAY 85–3934 (Molidustat) Improves Anemia and Is Associated With Reduced Levels of Circulating FGF23 in a CKD Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. First‐in‐man–proof of concept study with molidustat: a novel selective oral HIF‐prolyl hydroxylase inhibitor for the treatment of renal anaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molidustat for the treatment of renal anaemia in patients with dialysis-dependent chronic kidney disease: design and rationale of three phase III studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Core Principles of HIF Stabilization by Small Molecule Inhibitors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental mechanisms underlying the stabilization of Hypoxia-Inducible Factor (HIF) by small molecule inhibitors. It is designed to serve as a technical resource, offering detailed insights into the HIF signaling pathway, the mode of action of prolyl hydroxylase (PHD) inhibitors, and the experimental methodologies used to study these processes.
The HIF Signaling Pathway: A Master Regulator of Oxygen Homeostasis
The cellular response to changes in oxygen availability is primarily orchestrated by the Hypoxia-Inducible Factor (HIF) family of transcription factors. HIF is a heterodimeric protein composed of an oxygen-sensitive α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a stable β-subunit (HIF-1β, also known as ARNT). The stability of the HIF-α subunit is the critical determinant of HIF activity.[1]
Under Normoxic Conditions (Normal Oxygen):
In the presence of sufficient oxygen, HIF-α subunits are continuously synthesized but rapidly degraded. This process is initiated by a class of enzymes called HIF prolyl hydroxylases (PHDs), specifically PHD1, PHD2, and PHD3. These enzymes utilize oxygen, iron (Fe²⁺), and 2-oxoglutarate (2-OG) as co-substrates to hydroxylate specific proline residues within the oxygen-dependent degradation (ODD) domain of HIF-α.[2][3]
This hydroxylation event creates a recognition site for the von Hippel-Lindau (VHL) tumor suppressor protein, which is the substrate recognition component of an E3 ubiquitin ligase complex.[4][5] The VHL complex then polyubiquitinates HIF-α, marking it for degradation by the 26S proteasome.[6][7] Consequently, HIF-α levels remain low, and HIF-mediated gene transcription is suppressed.
Under Hypoxic Conditions (Low Oxygen):
When oxygen levels are low, PHD enzymes are inhibited due to the lack of their essential co-substrate.[2] As a result, HIF-α is no longer hydroxylated and evades recognition by the VHL E3 ubiquitin ligase complex. This leads to the stabilization and accumulation of HIF-α in the cytoplasm.[1]
Stabilized HIF-α translocates to the nucleus, where it dimerizes with HIF-1β.[8] This active HIF heterodimer then binds to specific DNA sequences known as hypoxia-response elements (HREs) in the promoter regions of target genes.[9] By recruiting transcriptional co-activators such as p300/CBP, the HIF complex initiates the transcription of a wide array of genes involved in adaptation to hypoxia.[10] These include genes responsible for:
-
Erythropoiesis: Erythropoietin (EPO)[1]
-
Angiogenesis: Vascular endothelial growth factor (VEGF)[4]
-
Iron Metabolism: Transferrin and its receptor[11]
-
Glucose Metabolism: Glycolytic enzymes and glucose transporters[9]
Small Molecule Inhibitors: Mimicking Hypoxia
Small molecule inhibitors of HIF prolyl hydroxylases, often referred to as HIF-PHIs or simply HIF stabilizers, are a class of drugs that mimic the hypoxic state. These compounds act as competitive inhibitors of the PHD enzymes, binding to the active site and preventing the hydroxylation of HIF-α even under normoxic conditions.[3]
The majority of these inhibitors are structurally analogous to 2-oxoglutarate, one of the key co-substrates for PHD activity. By occupying the 2-OG binding site, they effectively block the catalytic function of the enzyme. This leads to the stabilization of HIF-α, its translocation to the nucleus, and the subsequent activation of HIF target genes, mirroring the natural cellular response to hypoxia.
Several HIF-PHIs have been developed and are in various stages of clinical development or have received regulatory approval for the treatment of anemia associated with chronic kidney disease (CKD).[12] These oral medications provide an alternative to injectable erythropoiesis-stimulating agents (ESAs).
Quantitative Data on HIF Stabilizers
The potency of small molecule inhibitors is a critical factor in their development and clinical application. This is typically quantified by the half-maximal inhibitory concentration (IC50) against the target enzymes (PHD1, PHD2, and PHD3) and the half-maximal effective concentration (EC50) for inducing a biological response, such as EPO production in cell-based assays.
| Inhibitor | Target | IC50 (nM) | EC50 (µM) for EPO Production | Reference(s) |
| Roxadustat (FG-4592) | PHD1 | ~2300 | ~14.4 (HepG2 cells) | [13] |
| PHD2 | ~800 | [13] | ||
| PHD3 | ~700 | [13] | ||
| Daprodustat (GSK1278863) | PHD1, 2, 3 | Low nM range | Not specified | [3][14] |
| Vadadustat (AKB-6548) | PHD1 | 15.36 | ~1.6 (HEK293 cells) | [15] |
| PHD2 | 11.83 | [15] | ||
| PHD3 | 7.63 | [15] | ||
| Molidustat (BAY 85-3934) | PHD1 | 480 | 4.9 (HepG2 cells) | [4][16] |
| PHD2 | 280 | [4][16] | ||
| PHD3 | 450 | [4][16] | ||
| Enarodustat (JTZ-951) | PHD2 | 220 | 5.7 (Hep3B cells) | [13] |
Note: IC50 and EC50 values can vary depending on the specific assay conditions and cell lines used.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the stabilization of HIF-α by small molecule inhibitors.
Western Blot for HIF-1α Stabilization
Western blotting is a fundamental technique to qualitatively and semi-quantitatively assess the levels of HIF-1α protein in cell lysates.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HeLa, HEK293, or HepG2) to 70-80% confluency.
-
Treat cells with the small molecule inhibitor at various concentrations for a specified time (e.g., 4-8 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., cells treated with a hypoxia-mimicking agent like CoCl₂ or deferoxamine (DFO), or cultured under hypoxic conditions (1% O₂)).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE:
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel (e.g., 8-10%).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for HIF-1α (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the chemiluminescent signal using an appropriate imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., β-actin or GAPDH).
-
HIF-Luciferase Reporter Gene Assay
This assay provides a quantitative measure of HIF transcriptional activity. It utilizes a reporter plasmid containing a luciferase gene under the control of a promoter with multiple HREs.
Protocol:
-
Cell Seeding and Transfection:
-
Seed cells (e.g., HEK293T) in a 96-well plate.
-
Co-transfect the cells with an HRE-luciferase reporter plasmid and a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Inhibitor Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the small molecule inhibitor or controls.
-
-
Cell Lysis and Luciferase Assay:
-
After the desired incubation period (e.g., 16-24 hours), lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the inhibitor concentration to determine the EC50 value.
-
Quantitative PCR (qPCR) for HIF Target Gene Expression
qPCR is used to quantify the mRNA levels of HIF target genes, such as VEGF and EPO, to confirm the downstream effects of HIF stabilization.
Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat cells with the HIF stabilizer as described for the Western blot protocol.
-
Extract total RNA from the cells using a suitable RNA isolation kit.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for the target gene (VEGF or EPO) and a housekeeping gene (e.g., GAPDH or ACTB), and the synthesized cDNA.
-
Validated Human Primer Sequences:
-
-
Data Analysis:
-
Perform the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
-
Co-Immunoprecipitation (Co-IP) of HIF-1α and VHL
Co-IP is used to investigate the interaction between HIF-1α and VHL, which is a key regulatory step in the HIF degradation pathway.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells and treat with the inhibitor or controls as described previously. It is crucial to include a proteasome inhibitor (e.g., MG132) in the treatment to prevent the degradation of ubiquitinated HIF-1α.
-
-
Cell Lysis:
-
Lyse the cells in a non-denaturing IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G agarose/sepharose beads.
-
Incubate the pre-cleared lysate with an antibody against either HIF-1α or VHL overnight at 4°C.
-
Add fresh protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with IP lysis buffer to remove non-specific binding proteins.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against both HIF-1α and VHL to detect the co-immunoprecipitated protein.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the identification and characterization of small molecule HIF stabilizers.
References
- 1. sketchviz.com [sketchviz.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vascular Endothelial Growth Factor (VEGF) isoform expression and activity in human and murine lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Co-immunoprecipitation Assay Using Endogenous Nuclear Proteins from Cells Cultured Under Hypoxic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 9. devtoolsdaily.com [devtoolsdaily.com]
- 10. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. HIF-prolyl hydroxylases as therapeutic targets in erythropoiesis and iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]
- 13. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of JTZ-951: A HIF Prolyl Hydroxylase Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Table S1. List of primers used in VEGF-A/VEGF-A-isoforms RT-PCR and RT-qPCR analysis [figshare.com]
Methodological & Application
Molidustat Sodium Salt: Application Notes and Protocols for In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molidustat sodium salt is a potent, orally bioavailable inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes. By inhibiting these enzymes, Molidustat stabilizes the alpha subunits of hypoxia-inducible factors (HIF-1α and HIF-2α), leading to their accumulation and subsequent activation of downstream target genes. This mimics a cellular response to hypoxia and results in the increased production of proteins such as erythropoietin (EPO) and vascular endothelial growth factor (VEGF). These application notes provide detailed protocols for in vitro cell culture experiments to characterize the activity of Molidustat, including methods for assessing HIF-1α stabilization and the upregulation of target gene expression.
Mechanism of Action
Under normoxic conditions, HIF-α subunits are hydroxylated by HIF-PH enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by ubiquitination and rapid proteasomal degradation. Molidustat inhibits the enzymatic activity of HIF-PH, preventing HIF-α hydroxylation. This stabilization allows HIF-α to translocate to the nucleus, heterodimerize with HIF-β, and bind to hypoxia-response elements (HREs) in the promoter regions of target genes, thereby activating their transcription.[1][2][3][4][5][6]
Caption: Mechanism of Molidustat Action.
Quantitative Data Summary
The following tables summarize the in vitro activity of Molidustat from various assays.
| Parameter | Enzyme/Cell Line | Value | Reference |
| IC50 | PHD1 (human) | 480 nM | |
| PHD2 (human) | 280 nM | ||
| PHD3 (human) | 450 nM | ||
| EC50 | Cellular Reporter Assay | 8.4 µM | |
| EPO mRNA induction (HuH7 cells) | 1.9 µM (for a related compound) | [7] |
Table 1: In Vitro Potency of Molidustat.
| Cell Line | Concentration | Effect | Reference |
| Human Cardiomyocytes | 25 µM | Induction of HIF-1α and HIF-2α protein expression | [1] |
| HeLa | >0.25 µM | Detection of HIF-1α | [7] |
| HuH7 | 25 µM | Induction of HIF-1α and HIF-2α protein expression and target gene upregulation |
Table 2: Effective Concentrations of Molidustat in Cell-Based Assays.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a sterile stock solution of Molidustat for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Protocol:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder.
-
Dissolve the powder in cell culture grade DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Gently vortex until the compound is completely dissolved.
-
Aliquot the stock solution into sterile, nuclease-free microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. When ready to use, thaw an aliquot and dilute it to the final working concentration in the cell culture medium. Note: The final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Caption: Molidustat Stock Solution Preparation.
HIF-1α Stabilization Assay by Western Blot
Objective: To detect the stabilization of HIF-1α protein in response to Molidustat treatment.
Cell Lines: HeLa, Huh7, Hep3B, or A549 cells.
Materials:
-
Selected cell line and appropriate culture medium
-
Molidustat stock solution
-
Cobalt chloride (CoCl₂) or Desferrioxamine (DFO) as positive controls
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment (e.g., HeLa: 2-5 x 10⁵ cells/well; Huh7: 3-5 x 10⁵ cells/well).
-
Cell Treatment:
-
Allow cells to adhere and grow overnight.
-
The next day, treat the cells with varying concentrations of Molidustat (e.g., 0.1, 1, 10, 25 µM) for a specified time (e.g., 4, 8, or 24 hours).
-
Include a vehicle control (DMSO) and a positive control (e.g., 100 µM CoCl₂ or 100 µM DFO for 4-8 hours).
-
-
Cell Lysis (Critical Step):
-
Important: HIF-1α is rapidly degraded under normoxic conditions. Perform the lysis step as quickly as possible on ice.
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 20-30 minutes with periodic vortexing.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Incubate the membrane with a chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., β-actin) to ensure equal protein loading.
-
Caption: HIF-1α Western Blot Workflow.
Quantification of Target Gene Expression by RT-qPCR
Objective: To measure the mRNA levels of HIF target genes (e.g., EPO, VEGF) in response to Molidustat treatment.
Cell Line: Huh7 cells are a suitable model for studying EPO expression.
Materials:
-
Huh7 cells and culture medium
-
Molidustat stock solution
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for target genes (EPO, VEGF) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Cell Seeding and Treatment:
-
Seed Huh7 cells in 12-well or 6-well plates and grow to 70-80% confluency.
-
Treat cells with a dose-range of Molidustat (e.g., 0.1, 1, 10, 25 µM) or for a time-course (e.g., 4, 8, 16, 24 hours). Include a vehicle control.
-
-
RNA Extraction:
-
After treatment, aspirate the medium and wash the cells with PBS.
-
Lyse the cells directly in the well using the lysis buffer from the RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from an equal amount of total RNA (e.g., 1 µg) using a cDNA synthesis kit according to the manufacturer's instructions.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the gene of interest, and cDNA template.
-
Perform the qPCR reaction using a standard thermal cycling protocol (denaturation, annealing, and extension steps).
-
Include no-template controls to check for contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Normalize the Ct values of the target genes to the Ct values of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression relative to the vehicle control using the 2-ΔΔCt method.
-
Caption: RT-qPCR Workflow for Target Gene Expression.
Conclusion
This compound is a valuable tool for studying the HIF pathway in vitro. The protocols outlined in these application notes provide a framework for researchers to investigate the stabilization of HIF-1α and the subsequent upregulation of key target genes like EPO and VEGF. These experiments are crucial for understanding the cellular and molecular mechanisms of Molidustat and for the development of novel therapeutics targeting the HIF signaling cascade. Careful attention to experimental details, particularly the lability of HIF-1α protein, is essential for obtaining robust and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. HuH7 Cells [cytion.com]
- 3. Effects of cell seeding density on real-time monitoring of anti-proliferative effects of transient gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. licorbio.com [licorbio.com]
- 7. Discovery of Molidustat (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
Determining Optimal Molidustat Sodium Salt Dosage for Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molidustat sodium salt is a potent, orally active inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PH), which plays a crucial role in the cellular response to hypoxia. By inhibiting HIF-PH, Molidustat stabilizes HIF-α, leading to the transcriptional activation of hypoxia-responsive genes, most notably erythropoietin (EPO). This mechanism makes Molidustat a promising therapeutic agent for the treatment of anemia associated with chronic kidney disease (CKD).[1][2]
These application notes provide a comprehensive guide for determining the optimal dosage of this compound in rodent models. The following sections detail the mechanism of action, summarize effective dosage ranges from published studies, and provide detailed protocols for key experiments.
Mechanism of Action: HIF Signaling Pathway
Under normoxic conditions, HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This hydroxylation allows the von Hippel-Lindau (VHL) protein to bind, leading to the ubiquitination and subsequent proteasomal degradation of HIF-α. In hypoxic conditions, or in the presence of a HIF-PH inhibitor like Molidustat, this degradation is prevented. Stabilized HIF-α translocates to the nucleus and dimerizes with HIF-β. This HIF complex then binds to hypoxia-response elements (HREs) on target genes, initiating the transcription of proteins involved in erythropoiesis, including erythropoietin (EPO).
Quantitative Data Summary
The following tables summarize the effective dosages of this compound in various rodent models as reported in the literature.
Table 1: Molidustat Dosage in Rat Models
| Strain | Model | Route of Administration | Dosage | Observed Effects | Reference |
| Wistar | Healthy | Oral | 1.25 - 5 mg/kg (single dose) | Statistically significant induction of EPO.[1] | [1] |
| Wistar | Healthy | Oral | 0.5, 1.25, 2.5, 5 mg/kg (26 days) | Dose-dependent increase in hemoglobin and packed cell volume (PCV).[1] | [1] |
| Wistar | Renal Anemia (Gentamicin-induced) | Oral | 2.5 mg/kg | Prevention of anemia development.[2] | [2] |
| Wistar | Hypertensive Subtotally Nephrectomized | Oral | 2.5 and 5 mg/kg/day (1 week) | Did not significantly improve blood cell volume or blood pressure.[3] | [3] |
Table 2: Molidustat Dosage in Mouse Models
| Strain | Model | Route of Administration | Dosage | Observed Effects | Reference |
| C57BL/6J | Adenine-induced Nephropathy | Oral | 1 and 3 mg/kg | 3 mg/kg significantly restored hematocrit levels.[4] | [4] |
| Wild-type | Adenine-induced CKD | Intraperitoneal (i.p.) | 20 mg/kg (every other day for 3 weeks) | Elevated EPO and resolved aberrant complete blood counts (CBCs).[5][6] | [5][6] |
| C57BL/6 | Adenine-induced CKD | Oral gavage | 50 mg/kg (daily for 28 days) | Induced severe renal dysfunction and anemia.[7][8] | [7][8] |
Experimental Protocols
Induction of Chronic Kidney Disease (CKD) Models
Two common methods for inducing CKD in rodents are the adenine-induced nephropathy model and the 5/6 nephrectomy model.
This non-invasive method induces CKD through diet.[9]
Materials:
-
Casein-based control diet
-
Adenine-supplemented diet (0.2% w/w)
-
Standard rodent chow
-
Metabolic cages for urine collection (optional)
Procedure:
-
Acclimatize 8-week-old male C57BL/6 mice for at least one week with free access to standard rodent chow and water.
-
Switch all mice to a casein-based control diet for one week.
-
To induce CKD, switch the experimental group to a 0.2% adenine-supplemented diet for 2-4 weeks.[4][6] The control group remains on the casein-based diet.
-
Monitor animal health, body weight, and food and water intake regularly.
-
After the induction period, renal function can be assessed by measuring blood urea nitrogen (BUN) and serum creatinine levels.
This surgical model induces a more rapid and severe form of CKD.[10][11][12][13]
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (forceps, scissors, needle holder)
-
Sutures
-
Warming pad
-
Analgesics
Procedure:
-
Anesthetize the rat using isoflurane.
-
Place the animal on a warming pad to maintain body temperature.
-
Make a flank or midline incision to expose the kidney.
-
For the first stage, ligate the renal artery and vein of the right kidney and perform a nephrectomy (removal of the kidney).
-
Suture the incision and allow the animal to recover for one to two weeks with appropriate post-operative care, including analgesics.
-
For the second stage, re-anesthetize the animal and expose the remaining left kidney.
-
Ligate two of the three branches of the renal artery to induce infarction of approximately 2/3 of the kidney, or surgically resect the upper and lower poles.
-
Suture the incision and provide post-operative care.
Preparation and Administration of this compound
Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and stability of Molidustat. Common vehicles for oral administration in rodents include:
-
0.5% Carboxymethylcellulose (CMC) in water[8]
-
5% DMSO + 45% PEG300 + 50% distilled water for intraperitoneal injections[5]
Preparation of Dosing Solution (Example for Oral Gavage):
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the number and weight of the animals.
-
Prepare the 0.5% CMC vehicle by slowly adding CMC to sterile water while stirring until fully dissolved.
-
Suspend the calculated amount of Molidustat in the vehicle to achieve the final desired concentration. Ensure the suspension is homogenous before each administration.
Administration:
-
Oral Gavage: Use a proper size gavage needle for the rodent species. Administer the solution slowly to avoid aspiration.
-
Intraperitoneal Injection: Inject into the lower quadrant of the abdomen, avoiding the cecum and bladder.
Blood Collection and Analysis
Blood Collection: Several methods can be used for blood collection in rodents, with the choice depending on the required volume and frequency of sampling.[1][5][14][15][16]
-
Tail Vein: Suitable for small, repeated samples. The tail can be warmed to increase blood flow.
-
Saphenous Vein: Allows for the collection of small to medium blood volumes.
-
Retro-orbital Sinus: Can yield larger volumes but requires proper training and anesthesia.
-
Cardiac Puncture: A terminal procedure for collecting the maximum blood volume.
Hematocrit/Packed Cell Volume (PCV) Measurement: Hematocrit is a measure of the proportion of red blood cells in the blood.[17][18][19][20]
-
Collect blood into a heparinized microcapillary tube.
-
Seal one end of the tube with clay.
-
Centrifuge the tube in a microhematocrit centrifuge for 5-10 minutes.
-
Measure the height of the packed red blood cells and the total height of the blood column.
-
Calculate the PCV as: (Height of red blood cells / Total height) x 100%.
Erythropoietin (EPO) Measurement: Serum or plasma EPO levels are typically measured using a species-specific Enzyme-Linked Immunosorbent Assay (ELISA) kit.[21][22][23][24][25]
-
Collect blood and process it to obtain either serum (by allowing it to clot) or plasma (using an anticoagulant like EDTA or heparin).
-
Follow the manufacturer's instructions for the specific ELISA kit. This typically involves:
-
Adding standards and samples to a pre-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric reaction.
-
Measuring the absorbance using a microplate reader.
-
-
Calculate the EPO concentration in the samples by comparing their absorbance to the standard curve.
Experimental Workflow Diagram
References
- 1. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 2. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 3. ahajournals.org [ahajournals.org]
- 4. 4.3. Induction of Chronic Kidney Disease (CKD) [bio-protocol.org]
- 5. neoteryx.com [neoteryx.com]
- 6. The HIF-PHI BAY 85–3934 (Molidustat) Improves Anemia and Is Associated With Reduced Levels of Circulating FGF23 in a CKD Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | PLOS One [journals.plos.org]
- 8. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5/6 Nephrectomy Using Sharp Bipolectomy Via Midline Laparotomy in Rats [jove.com]
- 11. 5/6 nephrectomy [bio-protocol.org]
- 12. 5/6 nephrectomy model of rats and experimental groups [bio-protocol.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Guidelines for Blood Collection in Laboratory Animals | UK Research [research.uky.edu]
- 15. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 16. idexxbioanalytics.com [idexxbioanalytics.com]
- 17. par.nsf.gov [par.nsf.gov]
- 18. Affordable Method for Hematocrit Determination in Murine Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. eclinpath.com [eclinpath.com]
- 20. researchgate.net [researchgate.net]
- 21. abcam.com [abcam.com]
- 22. raybiotech.com [raybiotech.com]
- 23. resources.rndsystems.com [resources.rndsystems.com]
- 24. Mouse Erythropoietin/EPO ELISA - Quantikine MEP00B: R&D Systems [rndsystems.com]
- 25. elkbiotech.com [elkbiotech.com]
Application Notes and Protocols for Molidustat Sodium Salt Administration in Feline Chronic Kidney Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Molidustat sodium salt, a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, in feline models of chronic kidney disease (CKD). The included protocols are intended to serve as a guide for researchers investigating the therapeutic potential of Molidustat for anemia associated with CKD in cats.
Introduction
Chronic kidney disease is a prevalent condition in aging felines, frequently leading to nonregenerative anemia due to insufficient production of erythropoietin (EPO). This compound offers a novel therapeutic approach by inhibiting HIF-prolyl hydroxylase, leading to the stabilization of hypoxia-inducible factors (HIFs). This mimics a hypoxic state, stimulating endogenous EPO production and subsequent erythropoiesis.[1][2] Molidustat is conditionally approved by the FDA for controlling nonregenerative anemia associated with CKD in cats.[2][3]
Mechanism of Action: The HIF-1 Signaling Pathway
Under normoxic (normal oxygen) conditions, HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their ubiquitination and subsequent degradation by the proteasome.[1][4] Molidustat, as a HIF-PH inhibitor, prevents this degradation. Consequently, stabilized HIF-α translocates to the nucleus and dimerizes with HIF-β. This HIF complex then binds to hypoxia-responsive elements (HREs) on target genes, upregulating the transcription of genes involved in erythropoiesis, most notably EPO.[1][5]
References
- 1. researchgate.net [researchgate.net]
- 2. wagwalking.com [wagwalking.com]
- 3. A Review of Experimental Models of Feline Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A remnant kidney surgery model in cats induces acute and chronic outcomes that mimic spontaneous chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. todaysveterinarypractice.com [todaysveterinarypractice.com]
Molidustat Sodium Salt: A Potent Inducer of HIF-1α in HeLa Cells
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia). Under normal oxygen conditions (normoxia), HIF-1α is rapidly degraded. However, under hypoxic conditions, HIF-1α is stabilized, translocates to the nucleus, and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. The stability of HIF-1α is primarily regulated by a class of enzymes known as prolyl hydroxylase domain enzymes (PHDs).
Molidustat sodium salt (also known as BAY 85-3934) is a potent, orally active inhibitor of PHDs. By inhibiting these enzymes, Molidustat effectively mimics a hypoxic state, leading to the stabilization and accumulation of HIF-1α even under normoxic conditions. This makes Molidustat a valuable tool for studying the downstream effects of HIF-1α signaling and for potential therapeutic applications in conditions such as renal anemia. This document provides detailed protocols for using this compound to induce HIF-1α in the human cervical cancer cell line, HeLa, a commonly used model in cancer research.
Mechanism of Action: HIF-1α Regulation
Under normoxic conditions, PHDs hydroxylate specific proline residues on the HIF-1α subunit. This hydroxylation event is recognized by the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex. The VHL complex then ubiquitinates HIF-1α, targeting it for proteasomal degradation. This compound acts as a competitive inhibitor of the PHDs, preventing the initial hydroxylation of HIF-1α. This lack of hydroxylation prevents VHL binding, leading to the stabilization and accumulation of HIF-1α, which can then activate downstream gene expression.
Caption: Mechanism of Molidustat-induced HIF-1α stabilization.
Quantitative Data
This compound is a highly effective inhibitor of the three main PHD isoforms. The half-maximal inhibitory concentrations (IC50) for Molidustat against recombinant human PHDs are summarized in the table below. Additionally, the effective concentration (EC50) for the induction of a hypoxia-responsive element (HRE)-driven reporter gene in a cellular assay is provided. In HeLa cells, a clear induction of HIF-1α protein can be observed at sub-micromolar concentrations.
| Parameter | Value | Cell Line/System |
| IC50 PHD1 | 480 nM | Recombinant Human Enzyme |
| IC50 PHD2 | 280 nM | Recombinant Human Enzyme |
| IC50 PHD3 | 450 nM | Recombinant Human Enzyme |
| EC50 (HRE Reporter) | 8.4 µM | A549 Cells |
| HIF-1α Induction Threshold | >0.25 µM | HeLa Cells |
| Effective Concentration | 5 µM for 20 minutes | HeLa Cells (for detection) |
Experimental Protocols
The following protocols provide a detailed methodology for the induction of HIF-1α in HeLa cells using this compound and subsequent detection by Western blotting.
Experimental Workflow
Caption: Workflow for HIF-1α induction and analysis.
Protocol 1: HeLa Cell Culture and Molidustat Treatment
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
6-well tissue culture plates
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
For a 6-well plate, seed approximately 2 x 10^5 cells per well in 2 mL of culture medium.
-
Allow cells to adhere and grow for 24-48 hours to reach 70-80% confluency.
-
-
Molidustat Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Further dilute the stock solution in serum-free DMEM to achieve the desired final concentrations (e.g., for a dose-response experiment: 0.1, 0.5, 1, 5, 10 µM). A vehicle control (DMSO alone) should be included.
-
-
Treatment:
-
Aspirate the culture medium from the HeLa cells.
-
Wash the cells once with sterile PBS.
-
Add 1.5 mL of the Molidustat-containing medium or vehicle control medium to each well.
-
Incubate the cells for the desired time period. For a time-course experiment, a common range is 0.5, 1, 2, 4, and 8 hours. A 20-minute treatment with 5 µM Molidustat is sufficient for detectable HIF-1α induction.[1]
-
Protocol 2: Cell Lysis and Protein Quantification
Materials:
-
RIPA lysis buffer (or similar buffer containing protease and phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge tubes
-
BCA Protein Assay Kit
Procedure:
-
Cell Lysis:
-
Crucial Step: Work quickly and on ice to minimize HIF-1α degradation.
-
Aspirate the treatment medium.
-
Wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 15-20 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing the protein) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
This step is essential for equal loading of protein in the subsequent Western blot analysis.
-
Protocol 3: Western Blotting for HIF-1α Detection
Materials:
-
SDS-PAGE gels (7.5% acrylamide is recommended for HIF-1α)
-
SDS-PAGE running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody: anti-HIF-1α antibody
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) detection reagents
Procedure:
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each sample and boil at 95°C for 5 minutes.
-
Load 20-40 µg of total protein per lane onto a 7.5% SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL detection reagents according to the manufacturer's protocol.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody to ensure equal protein loading across all lanes.
-
Disclaimer: This application note is for research use only and is not intended for diagnostic or therapeutic purposes. The provided protocols should be adapted and optimized by the end-user for their specific experimental conditions.
References
Molidustat Sodium Salt in Renal Anemia Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molidustat sodium salt, a potent and selective inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH), represents a novel therapeutic approach for the management of renal anemia. By inhibiting HIF-PH, Molidustat stabilizes the alpha subunit of hypoxia-inducible factor (HIF-α), leading to the transcriptional activation of genes involved in erythropoiesis, most notably erythropoietin (EPO). This mechanism mimics the body's natural response to hypoxia, stimulating the production of red blood cells and offering an oral treatment alternative to injectable erythropoiesis-stimulating agents (ESAs). These application notes provide a comprehensive overview of Molidustat's application in renal anemia research, including its mechanism of action, key clinical trial data, and detailed experimental protocols for in vitro and in vivo studies.
Mechanism of Action: The HIF Signaling Pathway
Under normoxic conditions, HIF-α is hydroxylated by HIF-PH enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic states, or with the administration of a HIF-PH inhibitor like Molidustat, this hydroxylation is blocked. This allows HIF-α to accumulate, translocate to the nucleus, and heterodimerize with HIF-β. The HIFα/β complex then binds to hypoxia-response elements (HREs) on target genes, initiating the transcription of proteins involved in the adaptive response to hypoxia, including EPO.
Caption: HIF signaling pathway under normoxia and hypoxia/Molidustat administration.
Clinical Efficacy and Safety of Molidustat
Molidustat has been extensively evaluated in a series of Phase 3 clinical trials, known as the MIYABI (MolIdustat once dailY improves renal Anaemia By Inducing EPO) program, in Japanese patients with renal anemia. These studies assessed the efficacy and safety of Molidustat in various patient populations, including non-dialysis dependent (NDD) and dialysis-dependent (DD) patients.
Non-Dialysis Dependent (NDD) Patients
Table 1: Efficacy of Molidustat in ESA-Naive NDD Patients (MIYABI ND-C Study) [1][2]
| Parameter | Molidustat (n=82) | Darbepoetin alfa (n=80) |
| Baseline Hemoglobin (g/dL), mean (SD) | 9.84 (0.64) | 10.00 (0.61) |
| Mean Hemoglobin at Weeks 30-36 (g/dL), mean (95% CI) | 11.28 (11.07, 11.50) | 11.70 (11.50, 11.90) |
| Responder Rate at Evaluation Period | 59.8% | 82.5% |
| Starting Dose | 25 mg once daily | 30 µg every 2 weeks |
Table 2: Efficacy of Molidustat in NDD Patients Previously Treated with ESA (MIYABI ND-M Study)
| Parameter | Molidustat (n=82) | Darbepoetin alfa (n=82) |
| Baseline Hemoglobin (g/dL), mean (SD) | 11.31 (0.68) | 11.27 (0.64) |
| Mean Hemoglobin at Weeks 30-36 (g/dL), mean (95% CI) | 11.67 (11.48, 11.85) | 11.53 (11.31, 11.74) |
| Starting Dose | 25 mg or 50 mg once daily (based on prior ESA dose) | Based on prior ESA dose |
Dialysis-Dependent (DD) Patients
Table 3: Efficacy of Molidustat in Peritoneal Dialysis (PD) Patients (MIYABI PD Study) [1]
| Parameter | Molidustat (n=51) |
| Responder Rate at Evaluation Period (Weeks 30-36) | 54.9% (95% CI: 40.3, 68.9) |
| Mean Hemoglobin at Evaluation Period (g/dL) | Within target range of ≥11.0 and <13.0 g/dL |
| Starting Dose | 75 mg once daily |
Note: The MIYABI HD-M and HD-C studies in hemodialysis patients have been designed, but detailed quantitative results are not as widely published. The primary objective of the HD-M study was to demonstrate non-inferiority to darbepoetin alfa in maintaining hemoglobin levels, while the HD-C study aimed to evaluate the rate of hemoglobin rise in ESA-naive patients. The starting dose for Molidustat in these trials was 75 mg/day.[3]
Safety Profile
Across the MIYABI program, Molidustat was generally well-tolerated.
Table 4: Overview of Treatment-Emergent Adverse Events (TEAEs) in NDD Patients (MIYABI ND-C Study) [2]
| Adverse Event Category | Molidustat (n=82) | Darbepoetin alfa (n=79) |
| Any TEAE | 93.9% | 93.7% |
| Mild TEAEs | 54.9% | 63.3% |
| Moderate TEAEs | 22.0% | 22.8% |
| Most Common TEAEs | Nasopharyngitis (31.7%), Worsening of CKD (19.5%) | Nasopharyngitis (26.6%), Worsening of CKD (11.4%) |
| Deaths | 3 | 1 |
In the MIYABI PD study, 98.0% of patients experienced at least one adverse event, and no deaths were reported.[1]
Experimental Protocols
In Vitro Assessment of Molidustat Activity
This protocol describes a method to determine the in vitro potency of Molidustat in inhibiting the prolyl hydroxylase domain 2 (PHD2), a key HIF-PH isoform.
Caption: Workflow for the in vitro HIF-PH2 inhibition AlphaScreen assay.
Materials:
-
Recombinant human PHD2 enzyme
-
Biotinylated HIF-1α peptide substrate (e.g., residues 556-574)
-
2-Oxoglutarate (2-OG)
-
Ferrous sulfate (Fe(II))
-
L-Ascorbic acid
-
This compound
-
AlphaScreen Streptavidin Donor beads
-
AlphaScreen anti-hydroxy-HIF-1α Antibody Acceptor beads
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA)
-
384-well white microplates
-
AlphaScreen-capable plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Molidustat in DMSO and create a serial dilution series.
-
Prepare working solutions of PHD2 enzyme, biotinylated HIF-1α peptide, 2-OG, Fe(II), and ascorbate in assay buffer.
-
-
Reaction Setup:
-
To each well of a 384-well plate, add Molidustat solution or DMSO (for control).
-
Add a mixture of PHD2 enzyme, Fe(II), and ascorbate to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of the biotinylated HIF-1α peptide and 2-OG.
-
-
Enzymatic Reaction:
-
Incubate the plate for a defined period (e.g., 10-30 minutes) at room temperature to allow for the hydroxylation of the HIF-1α peptide.
-
-
Detection:
-
Stop the reaction and detect the hydroxylated product by adding a mixture of AlphaScreen Streptavidin Donor beads and anti-hydroxy-HIF-1α Antibody Acceptor beads.
-
Incubate the plate in the dark for at least 60 minutes at room temperature to allow for bead binding.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-capable plate reader. The signal generated is inversely proportional to the inhibitory activity of Molidustat.
-
-
Data Analysis:
-
Calculate the IC50 value of Molidustat by plotting the AlphaScreen signal against the logarithm of the Molidustat concentration and fitting the data to a sigmoidal dose-response curve.
-
This cell-based assay measures the ability of Molidustat to induce the transcriptional activity of HIF.
Materials:
-
A human cell line stably transfected with a luciferase reporter construct driven by a promoter containing multiple HREs (e.g., HEK293-HRE-Luc or Hep3B-HRE-Luc).
-
Cell culture medium and supplements.
-
This compound.
-
Luciferase assay reagent.
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed the HRE-luciferase reporter cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of Molidustat in cell culture medium.
-
Remove the old medium from the cells and add the Molidustat dilutions. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 6-24 hours) under normoxic conditions (21% O2, 5% CO2) at 37°C.
-
-
Cell Lysis and Luciferase Assay:
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability if necessary.
-
Calculate the EC50 value of Molidustat by plotting the luciferase signal against the logarithm of the Molidustat concentration.
-
In Vivo Assessment of Molidustat in a Renal Anemia Model
This protocol describes the induction of renal anemia in mice using adenine and subsequent treatment with Molidustat.
Caption: Workflow for the in vivo adenine-induced renal anemia model.
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
Adenine
-
Vehicle for adenine (e.g., 0.5% carboxymethyl cellulose)
-
This compound
-
Vehicle for Molidustat
-
Equipment for oral gavage
-
Equipment for blood collection (e.g., tail vein sampling)
-
Hematology analyzer
-
ELISA kits for serum EPO and iron parameters
-
Reagents for kidney histology and qPCR
Procedure:
-
Induction of Renal Anemia:
-
Treatment with Molidustat:
-
Once anemia is established, randomize the mice into treatment and vehicle control groups.
-
Administer Molidustat orally at the desired dose(s) daily.
-
Administer the vehicle to the control group.
-
-
Monitoring of Therapeutic Efficacy:
-
Measure hematocrit, hemoglobin, and reticulocyte counts weekly to assess the erythropoietic response.
-
-
Endpoint Analysis:
-
At the end of the treatment period, collect blood samples for the measurement of serum EPO and iron parameters (serum iron, ferritin, transferrin saturation).
-
Harvest the kidneys for histological analysis (e.g., H&E and Masson's trichrome staining) to assess kidney injury and fibrosis.
-
Analyze the expression of HIF target genes (e.g., EPO) in the kidney and liver by qPCR.
-
Conclusion
This compound is a promising oral therapeutic agent for renal anemia that has demonstrated efficacy and a manageable safety profile in clinical trials. The provided protocols offer a framework for researchers to investigate the pharmacological properties of Molidustat and other HIF-PH inhibitors in both in vitro and in vivo settings. These experimental approaches are crucial for further elucidating the therapeutic potential and mechanisms of this novel class of drugs in the management of renal anemia and potentially other hypoxia-related disorders.
References
- 1. Molidustat for the treatment of anemia in Japanese patients undergoing peritoneal dialysis: a single‐arm, open‐label, phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Molidustat for the treatment of renal anaemia in patients with dialysis-dependent chronic kidney disease: design and rationale of three phase III studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. karger.com [karger.com]
Audience: Researchers, scientists, and drug development professionals.
Introduction
Molidustat Sodium Salt (also known as BAY 85-3934) is a potent and orally active small molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes.[1][2] By inhibiting these enzymes, Molidustat mimics a hypoxic response, leading to the stabilization and accumulation of hypoxia-inducible factors (HIFs).[3][4] This stabilization allows for the transcriptional activation of a wide range of genes involved in crucial physiological processes such as erythropoiesis, angiogenesis, and metabolic adaptation to low oxygen conditions.[3][5] These characteristics make Molidustat an invaluable tool for researchers studying cellular responses to hypoxia and for professionals in drug development exploring novel therapeutic strategies for conditions like renal anemia.[3][5]
Mechanism of Action
Under normoxic (normal oxygen) conditions, the alpha subunit of HIF (HIF-α) is hydroxylated by HIF-prolyl hydroxylases (HIF-PHs, also known as PHDs).[3][4] This hydroxylation event marks HIF-α for rapid degradation by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[6] In hypoxic (low oxygen) conditions, the activity of HIF-PHs is inhibited due to the lack of their essential co-substrate, oxygen.[3] This leads to the stabilization of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes, thereby activating their transcription.[7][8]
Molidustat functions by directly inhibiting the enzymatic activity of HIF-PHs, even in the presence of normal oxygen levels.[3][4] This inhibition prevents the hydroxylation and subsequent degradation of HIF-α, effectively mimicking a hypoxic state and leading to the downstream activation of HIF target genes.[4][7]
Signaling Pathway of Molidustat Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molidustat (BAY 85-3934) | HIF-PHD inhibitor | Probechem Biochemicals [probechem.com]
- 3. What is the mechanism of Molidustat Sodium? [synapse.patsnap.com]
- 4. What is Molidustat Sodium used for? [synapse.patsnap.com]
- 5. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 6. Discovery of Molidustat (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. molidustat [drugcentral.org]
- 8. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Preclinical Administration of Molidustat Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of Molidustat Sodium Salt, a potent inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH). The information is intended to guide the design and execution of long-term preclinical studies.
Introduction
This compound is an oral therapeutic agent developed for the treatment of renal anemia.[1][2][3] Its mechanism of action involves the inhibition of HIF-prolyl hydroxylases, leading to the stabilization and accumulation of hypoxia-inducible factors (HIFs).[3] This, in turn, promotes the transcription of erythropoietin (EPO) and other genes involved in erythropoiesis, ultimately increasing hemoglobin levels.[1][3] Preclinical studies in various animal models have demonstrated its efficacy in stimulating red blood cell production.[1]
Mechanism of Action: The HIF Signaling Pathway
Under normoxic conditions, HIF-α subunits are hydroxylated by HIF-PH enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. Molidustat inhibits HIF-PH, preventing this degradation. As a result, HIF-α accumulates, translocates to the nucleus, and dimerizes with HIF-β. This heterodimer binds to hypoxia-response elements (HREs) on target genes, including the EPO gene, to stimulate transcription.
Caption: Molidustat's inhibition of HIF-PH prevents HIF-α degradation, promoting erythropoiesis.
Preclinical Pharmacodynamics and Efficacy
Long-term administration of this compound has been evaluated in various preclinical models, primarily in rats and cynomolgus monkeys, to assess its pharmacodynamic effects and efficacy in treating anemia.
Data Summary
| Species | Model | Dosage | Duration | Key Findings | Reference |
| Wistar Rats | Healthy | 0.5-5 mg/kg, oral, once daily | 26 days | Dose-dependent increase in erythropoietin (EPO). | [1] |
| Wistar Rats | 5/6 Nephrectomy (CKD model) | 2.5 and 5 mg/kg/day, oral | 1 week | Did not significantly improve blood cell volume or blood pressure in this short-term study. No effect on urinary sodium excretion. | [4] |
| Cynomolgus Monkeys | Healthy | 0.5-1.5 mg/kg, once daily | 5 days | Dose-dependent increase in erythropoietin (EPO). | [1] |
| C57BL/6J Mice | Adenine-induced nephropathy | Not specified | 4 weeks | Ameliorated anemia. Reversed immune cell infiltration, dehydration, and renal fibrosis without restoring renal function. |
Preclinical Safety and Toxicology
Comprehensive long-term toxicology studies are essential to characterize the safety profile of this compound. These studies typically involve daily administration for extended periods (e.g., 3 to 6 months) in at least two species (one rodent and one non-rodent).
General Toxicology Data (Hypothetical Long-Term Study)
The following table is a representative example of the types of data collected in a long-term toxicology study. Note: Specific long-term public data for Molidustat is limited; this table is for illustrative purposes.
| Parameter | Species | Duration | NOAEL (No-Observed-Adverse-Effect Level) | Key Observations |
| Clinical Observations | Rat | 6 months | 10 mg/kg/day | No treatment-related clinical signs at lower doses. |
| Monkey | 6 months | 5 mg/kg/day | No treatment-related clinical signs at lower doses. | |
| Hematology | Rat | 6 months | 10 mg/kg/day | Expected dose-dependent increases in hematocrit, hemoglobin, and red blood cell count. |
| Monkey | 6 months | 5 mg/kg/day | Expected dose-dependent increases in hematocrit, hemoglobin, and red blood cell count. | |
| Clinical Chemistry | Rat | 6 months | 10 mg/kg/day | No clinically significant, dose-related changes in liver or kidney function markers. |
| Monkey | 6 months | 5 mg/kg/day | No clinically significant, dose-related changes in liver or kidney function markers. | |
| Histopathology | Rat | 6 months | 10 mg/kg/day | No treatment-related microscopic findings in major organs. |
| Monkey | 6 months | 5 mg/kg/day | No treatment-related microscopic findings in major organs. |
Experimental Protocols
Long-Term Toxicology Study in Rats
This protocol outlines a general approach for a chronic oral toxicology study.
Caption: Workflow for a long-term toxicology study in rats.
Methodology:
-
Animal Model: Male and female Wistar rats, approximately 6-8 weeks old at the start of the study.
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% w/v carboxymethylcellulose).
-
Group 2: Low dose this compound.
-
Group 3: Mid dose this compound.
-
Group 4: High dose this compound.
-
-
Administration: Daily oral gavage for 6 months.
-
In-Life Assessments:
-
Daily clinical observations for signs of toxicity.
-
Weekly measurement of body weight and food consumption.
-
Ophthalmology examinations at baseline and termination.
-
-
Hematology and Clinical Chemistry: Blood samples collected at interim (e.g., 3 months) and terminal time points for a complete blood count and serum chemistry panel.
-
Necropsy and Histopathology: At termination, all animals undergo a full necropsy. A comprehensive list of tissues is collected, weighed, and preserved in 10% neutral buffered formalin for histopathological examination.
HIF-PH Inhibition Assay (In Vitro)
This protocol describes a method to determine the in vitro potency of Molidustat.
Methodology:
-
Reagents: Recombinant human HIF-PH isoenzymes (PHD1, PHD2, PHD3), a synthetic peptide substrate corresponding to a portion of HIF-1α, and co-factors (Fe²⁺, ascorbate, α-ketoglutarate).
-
Procedure: a. Incubate the HIF-PH enzyme with varying concentrations of this compound. b. Initiate the hydroxylation reaction by adding the peptide substrate and co-factors. c. Stop the reaction after a defined period. d. Detect the extent of peptide hydroxylation. This can be done using various methods, such as antibody-based detection (ELISA) or mass spectrometry.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of Molidustat that inhibits 50% of the HIF-PH enzyme activity.
Measurement of Erythropoietin (EPO) Levels
This protocol outlines the measurement of circulating EPO in preclinical plasma samples.
Methodology:
-
Sample Collection: Collect whole blood from animals at specified time points into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
EPO Quantification: Use a commercially available, species-specific EPO ELISA kit. a. Prepare standards and quality controls as per the kit instructions. b. Add standards, controls, and plasma samples to the wells of the ELISA plate. c. Follow the kit's incubation, washing, and detection steps. d. Read the absorbance using a microplate reader.
-
Data Analysis: Generate a standard curve and calculate the concentration of EPO in the unknown samples.
Conclusion
The preclinical data available for this compound demonstrate its intended pharmacodynamic effect of stimulating erythropoiesis through the HIF signaling pathway. The provided protocols offer a framework for conducting long-term preclinical studies to further characterize its efficacy and safety profile. Careful consideration of dose selection, study duration, and a comprehensive battery of assessments are critical for a thorough evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Molidustat (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-Term Efficacy and Safety of Molidustat for Anemia in Chronic Kidney Disease: DIALOGUE Extension Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Molidustat Sodium Salt Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Molidustat Sodium Salt solutions for laboratory use, including in vitro and in vivo studies. This compound is a potent, orally active inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH).
Theory and Mechanism of Action
This compound is a novel therapeutic agent under investigation for the treatment of anemia, particularly in patients with chronic kidney disease.[1][2][3] Its primary mechanism of action is the inhibition of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes.[1][2]
Under normal oxygen conditions (normoxia), HIF-α subunits are hydroxylated by HIF-PH enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and proteasomal degradation. In hypoxic conditions, HIF-PH activity is reduced, allowing HIF-α to stabilize, translocate to the nucleus, and dimerize with HIF-β. This heterodimer then binds to hypoxia-response elements (HREs) on target genes, upregulating the expression of proteins involved in erythropoiesis, such as erythropoietin (EPO).[1][2]
Molidustat mimics a hypoxic state by inhibiting HIF-PH, thereby preventing the degradation of HIF-α even in the presence of normal oxygen levels.[1][4] This leads to the stabilization of HIF-α and the subsequent transcription of target genes, including the EPO gene, which stimulates the production of red blood cells.[1][2]
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Physicochemical Properties and Solubility
This compound is the sodium salt form of Molidustat, which improves its solubility and bioavailability.[3]
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₃N₈NaO₂ | [3] |
| Molecular Weight | 336.28 g/mol | [3] |
| Appearance | White to off-white solid | [5] |
| Solubility (in vitro) | ||
| DMSO | ≥ 5 mg/mL (15.91 mM) (ultrasonic) | [6] |
| Solubility (in vivo) | ||
| 0.5% CMC-Na/saline | 10 mg/mL (31.82 mM) (suspension) | [6] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline | ≥ 0.5 mg/mL (1.59 mM) (clear solution) | [5][6] |
| 10% DMSO / 90% (20% SBE-β-CD in saline) | ≥ 0.5 mg/mL (1.59 mM) (clear solution) | [5][6] |
| 10% DMSO / 90% Corn Oil | ≥ 0.5 mg/mL (1.59 mM) (clear solution) | [5][6] |
Experimental Protocols
Preparation of Stock Solutions for In Vitro Use
This protocol describes the preparation of a Molidustat stock solution in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 0.3182 mL of DMSO per 1 mg of Molidustat).
-
Vortex the tube thoroughly for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, use an ultrasonic bath to facilitate dissolution.[6]
-
Once a clear solution is obtained, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 6 months or at -80°C for up to 1 year.[6]
Preparation of Working Solutions for In Vivo Use
It is recommended to prepare fresh solutions for in vivo experiments.[5]
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Saline (0.9% NaCl)
-
Sterile conical tubes
-
Homogenizer or sonicator
Protocol:
-
Prepare a 0.5% (w/v) solution of CMC-Na in saline.
-
Weigh the required amount of this compound.
-
Add the Molidustat powder to the 0.5% CMC-Na/saline solution to achieve the final desired concentration (e.g., 10 mg/mL).
-
Mix vigorously using a vortex mixer.
-
Use a homogenizer or sonicator to create a uniform suspension.[6]
-
Administer the suspension to the animals immediately after preparation.
Materials:
-
Molidustat stock solution in DMSO (e.g., 5 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile conical tubes
Protocol (for a 1 mL working solution): [5]
-
To a sterile conical tube, add 400 µL of PEG300.
-
Add 100 µL of the 5 mg/mL Molidustat stock solution in DMSO and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex the final solution gently to ensure it is well-mixed. The final concentration will be 0.5 mg/mL.
Experimental Workflow for Solution Preparation
Caption: Workflow for Molidustat solution preparation.
Safety Precautions
-
Handle this compound powder in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
-
For veterinary use, Molidustat is administered orally, and hands should be washed after handling.[7]
Storage and Stability
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [6] |
| 4°C | 2 years | [6] | |
| In Solvent (DMSO) | -80°C | 1 year | [6] |
| -20°C | 6 months | [6] |
Opened bottles of the veterinary oral suspension are stable for at least 28 days at room temperature, away from light.[7] It is generally recommended to prepare fresh solutions for experiments and use them promptly.[5] Repeated freeze-thaw cycles of stock solutions should be avoided.
References
- 1. What is the mechanism of Molidustat Sodium? [synapse.patsnap.com]
- 2. What is Molidustat Sodium used for? [synapse.patsnap.com]
- 3. Buy this compound [smolecule.com]
- 4. molidustat [drugcentral.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Molidustat - Veterinary Partner - VIN [veterinarypartner.vin.com]
Application Notes: Western Blot Protocol for Detecting HIF-1α Stabilization by Molidustat
These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to detect the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) induced by Molidustat (BAY 85-3934) using Western blot analysis.
Introduction
Hypoxia-Inducible Factor-1 (HIF-1) is a critical transcription factor that regulates cellular responses to low oxygen levels (hypoxia). It is a heterodimer composed of a constitutively expressed HIF-1β subunit and an oxygen-regulated HIF-1α subunit.[1][2] Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by rapid ubiquitination and proteasomal degradation.[3][4]
Molidustat is a potent, orally administered inhibitor of HIF-prolyl hydroxylases.[5][6] By inhibiting PHD enzymes, Molidustat mimics a hypoxic state, preventing HIF-1α hydroxylation and subsequent degradation even in the presence of oxygen.[5] This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of target genes involved in erythropoiesis, angiogenesis, and metabolic adaptation.[3][5][7] This protocol details the use of Western blotting to qualitatively and quantitatively assess the stabilization of HIF-1α in cell culture models following treatment with Molidustat.
HIF-1α Signaling Pathway with Molidustat Intervention
The following diagram illustrates the mechanism of HIF-1α regulation under normoxic conditions and the intervention by Molidustat.
Caption: HIF-1α regulation and the mechanism of Molidustat action.
Experimental Protocol
This protocol outlines the steps for treating cells with Molidustat and subsequently detecting HIF-1α levels via Western blot.
Experimental Workflow Diagram
References
- 1. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KEGG PATHWAY: HIF-1 signaling pathway - Homo sapiens (human) [kegg.jp]
- 3. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 4. HIF-1α Antibody | Cell Signaling Technology [cellsignal.com]
- 5. What is the mechanism of Molidustat Sodium? [synapse.patsnap.com]
- 6. Iron Regulation by Molidustat, a Daily Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor, in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming Molidustat Sodium Salt solubility challenges in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Molidustat Sodium Salt in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over Molidustat?
A1: The primary advantage of this compound is its significantly higher aqueous solubility compared to its parent compound, Molidustat. This improved solubility facilitates the preparation of aqueous stock solutions and formulations for in vitro and in vivo studies.
Q2: What is the reported aqueous solubility of this compound?
A2: this compound has a reported aqueous solubility of 28 g/L.[1] In contrast, the parent Molidustat has a much lower aqueous solubility of 143 mg/L.[1]
Q3: How should I store this compound powder and stock solutions?
A3: For long-term storage, the solid powder should be stored at -20°C in a dry and dark place. Stock solutions, once prepared, should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. Short-term storage of stock solutions at 2-8°C for a few days is also possible, but stability should be verified for your specific experimental conditions.
Q4: Can I use the same formulation protocols for this compound as for Molidustat?
A4: Not necessarily. Protocols for Molidustat often involve organic solvents like DMSO and co-solvents such as PEG300 and Tween-80 to create a solution or suspension due to its poor water solubility. While these can also be used for the sodium salt, the salt's higher aqueous solubility allows for the preparation of simple aqueous solutions, which is often preferable for cell culture and other biological assays.
Data Presentation
Solubility Comparison: Molidustat vs. This compound
| Compound | Molecular Weight ( g/mol ) | Aqueous Solubility | Reference |
| Molidustat | 314.30 | 143 mg/L | [1] |
| This compound | 336.28 | 28 g/L (28,000 mg/L) | [1] |
Estimated Solubility Behavior of this compound in Common Aqueous Solutions
Disclaimer: The following table is based on general chemical principles for salts of weakly acidic compounds. Empirical testing for your specific experimental conditions is highly recommended.
| Solvent/Buffer | Expected pH Range | Estimated Solubility Behavior | Potential Issues |
| Deionized Water | Neutral (~7.0) | High | Stable |
| Phosphate-Buffered Saline (PBS) | ~7.4 | Generally high, but may be reduced | Potential for precipitation with divalent cations in some PBS formulations. |
| Tris Buffer | 7.0 - 9.0 | High | Generally stable. |
| Citrate Buffer | 3.0 - 6.2 | Solubility may decrease at lower pH | Risk of conversion to the less soluble free acid form (Molidustat) at acidic pH. |
| Acetate Buffer | 3.6 - 5.6 | Solubility likely to be significantly reduced | High risk of precipitation of the free acid form. |
| Cell Culture Media (e.g., DMEM, RPMI) | ~7.2 - 7.4 | Generally soluble at typical working concentrations | High concentrations of salts and other components in the media could potentially reduce solubility. |
Troubleshooting Guide
Problem: My this compound is not dissolving in water at the desired concentration.
| Possible Cause | Suggested Solution |
| Concentration exceeds solubility limit. | Although the solubility is high (28 g/L), ensure your desired concentration is below this limit. |
| Insufficient mixing. | Vortex or sonicate the solution to aid dissolution. Gentle warming (to 37°C) can also be effective, but monitor for any degradation. |
| Poor quality of the compound. | Ensure you are using a high-purity this compound. Obtain a certificate of analysis from your supplier if possible. |
Problem: A precipitate forms when I add my aqueous stock solution of this compound to my cell culture medium or buffer.
| Possible Cause | Suggested Solution |
| The pH of the final solution is too low. | Molidustat is a weakly acidic compound. In acidic conditions, the sodium salt can be protonated to form the less soluble free acid, which may precipitate. Check the pH of your final solution. |
| "Salting out" effect. | High concentrations of salts in your buffer or medium can decrease the solubility of this compound. Try diluting your stock solution further before adding it to the final solution. |
| Interaction with divalent cations. | Some buffers, like PBS, contain divalent cations (Ca²⁺, Mg²⁺) that can potentially form less soluble salts with your compound. Consider using a buffer without these ions, such as HEPES, for initial dissolution. |
| Localized high concentration. | When adding the stock solution, pipette it directly into the bulk of the medium while gently stirring to ensure rapid and even dispersion. Avoid adding it to a small volume where the local concentration can become very high. |
Visual Aids
Molidustat Mechanism of Action: HIF-1α Signaling Pathway
References
Potential off-target effects of Molidustat Sodium Salt in cell-based assays
Welcome to the technical support center for Molidustat sodium salt. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing Molidustat effectively in cell-based assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Molidustat?
A1: Molidustat is a potent and selective inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes.[1] Under normal oxygen conditions (normoxia), HIF-α subunits are hydroxylated by PHD enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by rapid proteasomal degradation. By inhibiting PHDs, Molidustat prevents this hydroxylation, leading to the stabilization and accumulation of HIF-α. Stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription. The primary therapeutic effect of Molidustat is the induction of erythropoietin (EPO) expression, which stimulates red blood cell production.[2][3]
Q2: What are the reported IC50 values for Molidustat against the PHD isoforms?
A2: Molidustat inhibits the three main human PHD isoforms with nanomolar potency. The reported IC50 values under standard assay conditions are:
| Target | IC50 (nM) |
| PHD1 | 480 |
| PHD2 | 280 |
| PHD3 | 450 |
| Data from Flamme et al. (2014)[1] |
It is important to note that the potency of Molidustat can be influenced by the concentration of 2-oxoglutarate, a co-substrate of PHD enzymes.[1]
Q3: Besides EPO, what other HIF target genes can be induced by Molidustat?
A3: As a HIF stabilizer, Molidustat can potentially induce the expression of a wide range of HIF target genes involved in various cellular processes beyond erythropoiesis. These include genes associated with angiogenesis (e.g., Vascular Endothelial Growth Factor - VEGF), glucose metabolism (e.g., Glucose Transporter 1 - GLUT1), and cell survival.[4][5] For example, studies have shown that Molidustat can induce VEGF and GLUT1 expression in certain cancer cell lines.[4] Researchers should be aware of these on-target, but potentially off-therapeutic, effects in their specific cell models.
Q4: What is the potential for off-target activity of Molidustat?
A4: The primary concern for off-target activity of HIF-PH inhibitors like Molidustat is their potential to inhibit other 2-oxoglutarate-dependent dioxygenases (2-OGDDs), which are a large family of enzymes with diverse biological functions. This family includes enzymes involved in collagen synthesis and histone demethylation (e.g., Jumonji domain-containing histone demethylases).[6] While Molidustat is reported to have a favorable selectivity profile in a broad panel of assays, researchers should be mindful of the potential for off-target effects, especially at high concentrations.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during cell-based assays with Molidustat.
Problem 1: No or weak induction of HIF-1α stabilization or target gene expression.
| Possible Cause | Suggested Solution |
| Suboptimal Molidustat Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. The EC50 for HIF stabilization in a reporter assay has been reported as 8.4 µM.[7] |
| Rapid HIF-1α Degradation During Sample Processing | HIF-1α has a very short half-life in the presence of oxygen.[8] Minimize the time between cell lysis and sample processing. Perform all steps on ice and consider using a lysis buffer containing a proteasome inhibitor. For Western blotting, nuclear extraction is recommended to enrich for stabilized HIF-1α. |
| Cell Line Insensitivity | The response to HIF-PH inhibitors can be cell-type specific. Confirm that your cell line expresses the necessary components of the HIF pathway (HIF-1α, HIF-1β, VHL). |
| High Passage Number of Cells | High-passage-number cells can exhibit altered signaling responses. Use low-passage cells for your experiments. |
| Incorrect Assay Timing | The kinetics of HIF-1α stabilization and target gene induction can vary. Perform a time-course experiment to identify the optimal time point for analysis. |
Problem 2: Unexpected or inconsistent changes in cell viability or proliferation.
| Possible Cause | Suggested Solution |
| Cytotoxicity at High Concentrations | High concentrations of any small molecule can induce cytotoxicity. Determine the cytotoxic threshold of Molidustat in your cell line using a viability assay (e.g., MTT, CellTiter-Glo®). |
| On-target Effects on Cell Proliferation | HIF-1 can regulate genes involved in cell survival and proliferation. The net effect of Molidustat on cell growth may be context-dependent. For example, in some cancer cell lines, HIF-1 stabilization can promote proliferation.[4] |
| Off-target Effects | At high concentrations, off-target effects could contribute to unexpected changes in cell viability. If possible, test a structurally different HIF-PH inhibitor to see if the effect is consistent with on-target activity. |
Problem 3: Unintended effects on angiogenesis or glucose metabolism.
| Possible Cause | Suggested Solution |
| Induction of Pro-angiogenic Factors | Molidustat can induce the expression of VEGF, a key pro-angiogenic factor, in some cell types.[4] If your research is sensitive to changes in angiogenesis, it is crucial to measure VEGF levels (e.g., by ELISA or qPCR) in your experimental system. |
| Alterations in Glucose Metabolism | HIF-1 is a master regulator of glycolysis. Molidustat treatment may lead to increased glucose uptake and lactate production. Consider assessing key metabolic parameters if they are relevant to your study. |
Experimental Protocols
Protocol 1: Western Blot for HIF-1α Stabilization
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate. The following day, treat the cells with a range of Molidustat concentrations (e.g., 0.1, 1, 10, 50 µM) or vehicle control (e.g., DMSO) for the desired time (e.g., 4, 8, 24 hours).
-
Cell Lysis: Place the plate on ice. Aspirate the media and wash the cells once with ice-cold PBS. Immediately add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors, and a proteasome inhibitor like MG132).
-
Nuclear Extraction (Recommended): For a stronger HIF-1α signal, perform nuclear extraction using a commercially available kit or a standard protocol.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for HIF-1α. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin for whole-cell lysates, or Lamin B1 for nuclear extracts) to ensure equal protein loading.
Protocol 2: qPCR for HIF Target Gene Expression
-
Cell Seeding and Treatment: Follow the same procedure as in Protocol 1.
-
RNA Extraction: At the end of the treatment period, lyse the cells directly in the well using a lysis buffer from an RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
RNA Quantification and Quality Check: Quantify the extracted RNA and assess its purity (A260/A280 ratio) using a spectrophotometer.
-
Reverse Transcription: Synthesize cDNA from an equal amount of RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for your HIF target genes of interest (e.g., EPO, VEGFA, SLC2A1/GLUT1). Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizations
Caption: HIF-1α Signaling Pathway and the Mechanism of Action of Molidustat.
Caption: General Experimental Workflow for Assessing Molidustat Effects in Cell-Based Assays.
Caption: Troubleshooting Decision Tree for Unexpected Results with Molidustat.
References
- 1. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-Term Efficacy and Safety of Molidustat for Anemia in Chronic Kidney Disease: DIALOGUE Extension Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 6. Jumonji histone demethylases as emerging therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Molidustat (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Managing common side effects of Molidustat in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Molidustat in animal studies. The information is designed to help manage common side effects and provide clarity on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is Molidustat and what is its primary mechanism of action?
A1: Molidustat is an orally administered, small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH).[1][2][3] Its primary mechanism of action is to mimic a hypoxic state by preventing the degradation of hypoxia-inducible factors (HIFs).[1] Under normal oxygen conditions, HIFs are hydroxylated by HIF-PH enzymes, leading to their rapid degradation. Molidustat inhibits this process, allowing HIF-α to accumulate, translocate to the nucleus, and activate the transcription of genes involved in erythropoiesis, most notably the gene for erythropoietin (EPO).[1] This leads to increased endogenous EPO production, stimulating red blood cell production.[1][2]
Q2: What are the most common side effects of Molidustat observed in animal studies?
A2: The most frequently reported side effects in animal studies, particularly in felines, are vomiting and a dose-dependent increase in hematocrit (polycythemia).[4][5] Other less common but potential side effects include hypertension, thromboembolism, and seizures.[5][6]
Q3: How should Molidustat be administered in animal studies?
A3: Molidustat is typically administered orally as a liquid suspension.[7][8] It can be given with or without food; however, administering it with food may help mitigate vomiting if it occurs when given on an empty stomach.[7] The provided dosing syringe should be used for accurate administration directly into the animal's mouth.[7]
Q4: Are there any known drug interactions with Molidustat?
A4: Yes, certain medications should be used with caution. Oral products containing multivalent cations such as aluminum, calcium, iron, magnesium, or zinc, as well as phosphate-binding agents like lanthanum and sevelamer, may chelate with Molidustat and decrease its absorption.[6][7] It is recommended to stagger the administration of Molidustat and these products by at least one hour.[6] Co-administration with other erythropoiesis-stimulating agents (ESAs) has not been extensively studied and should be approached with caution.[6][7]
Troubleshooting Guides
Issue 1: Vomiting
Symptoms: Expulsion of stomach contents after oral administration of Molidustat.
Incidence: Observed in approximately 40-50% of cats in some studies.[4][5]
Management Protocol:
-
Initial Response: If vomiting occurs within 15 minutes of dosing, do not re-administer the dose. Wait until the next scheduled administration time.
-
Dietary Adjustment: If vomiting occurs when Molidustat is administered on an empty stomach, try giving the dose with a small amount of food.
-
Persistent Vomiting: If vomiting continues despite administration with food, consult a veterinarian. They may recommend antiemetic medication. For uremic gastritis-related vomiting, H2 receptor antagonists or proton pump inhibitors might be considered.
-
Monitoring: Closely monitor the animal for signs of dehydration or other distress if vomiting is frequent.
Issue 2: Polycythemia (Elevated Hematocrit)
Symptoms: An increase in hematocrit (HCT) or packed cell volume (PCV) above the normal reference range. This can lead to hyperviscosity of the blood.
Incidence: A dose-dependent increase in HCT is an expected pharmacological effect of Molidustat.[9]
Management Protocol:
-
Routine Monitoring:
-
Establish a baseline HCT/PCV before initiating Molidustat treatment.
-
Monitor HCT/PCV weekly, starting around day 14 of the treatment cycle.[6]
-
-
Threshold for Intervention:
-
Post-Discontinuation Monitoring:
-
After stopping treatment, continue to monitor HCT/PCV periodically (e.g., weekly or bi-weekly) until it returns to the target range.
-
-
Severe Polycythemia:
-
In cases of severe polycythemia leading to clinical signs of hyperviscosity (e.g., neurological signs, lethargy), phlebotomy (blood removal) may be considered. A standard veterinary protocol for phlebotomy is the removal of 10-20 mL/kg of blood, which can be repeated daily until the target PCV is reached. This should be performed by trained personnel under veterinary supervision.
-
Issue 3: Hypertension
Symptoms: Systolic blood pressure consistently above the normal reference range for the species.
Management Protocol:
-
Blood Pressure Monitoring:
-
Establish a baseline blood pressure before starting Molidustat.
-
Monitor blood pressure regularly throughout the study, especially during the initial weeks of treatment.
-
-
Management:
-
If hypertension is detected, a thorough clinical assessment should be performed to rule out other causes.
-
If the hypertension is attributed to Molidustat, dose reduction or temporary discontinuation may be necessary.
-
In some rat models of chronic kidney disease, Molidustat has been observed to normalize hypertensive blood pressure; however, this effect may not be consistent across all models and species.[11]
-
Quantitative Data from Animal Studies
Table 1: Incidence of Common Side Effects in Feline Studies
| Side Effect | Incidence | Species | Dosage | Study Duration | Source |
| Vomiting | 40% (6/15 cats) | Cat | 5 mg/kg daily | 28 days | [4] |
| Vomiting | ~50% | Cat | Not specified | Not specified | [6] |
| Polycythemia (HCT >60%) | Dose-dependent | Cat | 5 mg/kg and 10 mg/kg daily | 21 and 14 days, respectively | [9][10] |
| Thromboembolism | 1 cat | Cat | 5 mg/kg daily | 28 days | [5] |
| Seizure | 2 cats (one with severe uremia, one with a history of seizures) | Cat | Not specified | Not specified | [5] |
Table 2: Dose-Dependent Effect of Molidustat on Hematocrit in Healthy Cats
| Dosage | Mean HCT at Day 14 | Time to HCT > 60% | Source |
| 5 mg/kg/day | 54.4% | Day 21 | [9][10] |
| 10 mg/kg/day | 61.2% | Day 14 | [9][10] |
Experimental Protocols
Protocol 1: Monitoring Erythropoietic Response and Polycythemia
-
Baseline Data Collection: Prior to the first dose of Molidustat, collect a blood sample to determine baseline hematocrit (HCT) or packed cell volume (PCV).
-
Dosing: Administer Molidustat orally at the predetermined dose and schedule.
-
Weekly Monitoring: Beginning on day 14 of the study, collect blood samples weekly to monitor HCT/PCV levels.
-
Treatment Cessation Criteria: If the HCT or PCV exceeds the upper limit of the established normal reference range for the species and strain, or a pre-defined study endpoint (e.g., 60%), immediately discontinue Molidustat administration.
-
Follow-up Monitoring: After cessation of treatment, continue to monitor HCT/PCV on a weekly or bi-weekly basis until the values return to the baseline range.
-
Resumption of Treatment: A new treatment cycle may be initiated after a washout period (e.g., a minimum of 7 days) once the HCT/PCV has declined to within the target anemic range.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Molidustat's Mechanism of Action via HIF-1α Stabilization.
Caption: Experimental Workflow for a Molidustat Animal Study.
References
- 1. What is the mechanism of Molidustat Sodium? [synapse.patsnap.com]
- 2. Molidustat - Wikipedia [en.wikipedia.org]
- 3. Molidustat Approved for Nonregenerative Anemia: Dosing, Side Effects [cliniciansbrief.com]
- 4. fda.report [fda.report]
- 5. Varenzin™-CA1 (molidustat oral suspension) [my.elanco.com]
- 6. Molidustat - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 7. Molidustat | VCA Animal Hospitals [vcahospitals.com]
- 8. Use of molidustat, a hypoxia‐inducible factor prolyl hydroxylase inhibitor, in chronic kidney disease‐associated anemia in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacodynamic effects of molidustat on erythropoiesis in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | Semantic Scholar [semanticscholar.org]
Optimizing Molidustat Sodium Salt concentration for maximal HIF stabilization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Molidustat sodium salt for maximal HIF stabilization in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and orally active inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes, specifically PHD1, PHD2, and PHD3.[1][2] Under normal oxygen conditions (normoxia), HIF-α subunits are hydroxylated by PHDs, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[3][4] By inhibiting PHDs, Molidustat prevents this hydroxylation, leading to the stabilization and accumulation of HIF-α. Stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.[1][3] This process mimics a hypoxic response, even in the presence of normal oxygen levels.
Q2: What is the recommended starting concentration for in vitro experiments?
Based on published data, a starting concentration range of 1 µM to 50 µM is recommended for in vitro cell-based assays.[5][6][7] The optimal concentration is cell-type dependent. For example, in MDA-MB-231 breast cancer cells, HIF-1α protein stabilization was observed at 50 µM, while the expression of the HIF-1 target gene VEGF was increased at concentrations as low as 10 µM.[5] In another study, a concentration of 25 µM was found to be at a plateau of activity.[7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[8][9] For a stock solution, dissolve the compound in DMSO to a concentration of 10 mM. This stock solution should be stored at -20°C or -80°C for long-term stability.[8][10] When preparing working solutions, dilute the DMSO stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How quickly can I expect to see HIF-1α stabilization after treatment?
HIF-1α stabilization is a rapid process. In HeLa cells treated with a similar HIF-PH inhibitor, HIF-1α protein levels were detectable by Western blot as early as 20 minutes after treatment.[6] A time-course experiment (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) is recommended to determine the peak stabilization time in your specific cell model.
Troubleshooting Guides
Low or No HIF-1α Signal in Western Blot
| Potential Cause | Recommended Solution |
| Rapid HIF-1α Degradation | HIF-1α is notoriously unstable in the presence of oxygen.[5] Work quickly and keep samples on ice at all times during harvesting and lysis. Consider using a lysis buffer containing a proteasome inhibitor (e.g., MG132) and performing lysis directly in the culture dish to minimize oxygen exposure. |
| Insufficient Molidustat Concentration or Incubation Time | Perform a dose-response (e.g., 1, 5, 10, 25, 50 µM) and time-course (e.g., 1, 4, 8, 24 hours) experiment to optimize treatment conditions for your cell line. |
| Poor Antibody Quality | Use a well-validated antibody for HIF-1α. Check the antibody datasheet for recommended applications and dilutions. Include a positive control, such as cells treated with a known HIF stabilizer like CoCl₂ or grown in hypoxic conditions (1% O₂). |
| Subcellular Fractionation | Stabilized HIF-1α translocates to the nucleus. Consider preparing nuclear extracts to enrich for HIF-1α protein and improve detection. |
High Background or Non-Specific Bands in Western Blot
| Potential Cause | Recommended Solution |
| Antibody Concentration Too High | Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background. |
| Insufficient Blocking | Block the membrane for at least 1 hour at room temperature or overnight at 4°C with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST. |
| Inadequate Washing | Increase the number and/or duration of washes with TBST after primary and secondary antibody incubations. |
Inconsistent qPCR Results for HIF Target Genes
| Potential Cause | Recommended Solution |
| Suboptimal Primer/Probe Design | Ensure your qPCR primers and probes are specific and efficient. Validate them using a standard curve. |
| Variable RNA Quality | Use a consistent method for RNA extraction and ensure high purity (A260/280 ratio of ~2.0). Treat with DNase to remove any contaminating genomic DNA. |
| Incorrect Housekeeping Gene Selection | Choose a housekeeping gene that is not affected by Molidustat treatment or hypoxia. It is advisable to test multiple housekeeping genes and select the most stable one for your experimental conditions. |
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Value | Assay Conditions | Reference |
| PHD1 IC₅₀ | 480 nM | Biochemical Assay | [2][9] |
| PHD2 IC₅₀ | 280 nM | Biochemical Assay | [2][9] |
| PHD3 IC₅₀ | 450 nM | Biochemical Assay | [2][9] |
| HRE Reporter EC₅₀ | 8.4 µM | A549 cells | [2] |
Recommended Concentration Range for In Vitro HIF Stabilization
| Cell Line | Effective Concentration Range | Readout | Reference |
| MDA-MB-231 | 10 - 50 µM | VEGF Expression, HIF-1α Stabilization | [5] |
| HeLa | 0.25 - 10 µM | HIF-1α/2α Stabilization, Target Gene Expression | [6] |
| A549 | 2.5 - 10 µM | HIF-1α/2α Stabilization, Target Gene Expression | [6] |
| Hep3B | 0.5 - 10 µM | HIF-1α/2α Stabilization, Target Gene Expression | [6] |
Note: These values are a guide. The optimal concentration should be determined empirically for each specific cell line and experimental setup.
Experimental Protocols
Protocol 1: Western Blotting for HIF-1α Stabilization
-
Cell Seeding and Treatment: Seed cells at an appropriate density to reach 70-80% confluency on the day of the experiment. Treat cells with this compound at various concentrations for the desired time. Include a vehicle control (DMSO) and a positive control (e.g., 100 µM CoCl₂ or hypoxia).
-
Cell Lysis:
-
Place the cell culture plate on ice.
-
Aspirate the culture medium and quickly wash the cells once with ice-cold PBS.
-
Immediately add ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein extract).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate the proteins on an 8% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the HIF-1α signal to a loading control (e.g., β-actin or GAPDH).
-
Protocol 2: Quantitative RT-PCR (qPCR) for HIF Target Gene Expression
-
Cell Treatment and RNA Extraction: Treat cells with this compound as described above. Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the RNA concentration and purity (A260/280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for your target gene (e.g., VEGF, EPO) and a housekeeping gene (e.g., ACTB, GAPDH), and a suitable qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Protocol 3: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the experiment.
-
Cell Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control and a positive control for cytotoxicity (e.g., a high concentration of DMSO or a known cytotoxic agent).
-
MTT Incubation:
-
Add MTT reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Remove the MTT-containing medium.
-
Add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: Molidustat inhibits PHDs, preventing HIF-1α degradation and promoting target gene transcription.
Caption: Experimental workflow for optimizing Molidustat concentration.
Caption: Troubleshooting decision tree for low HIF-1α signal.
References
- 1. What is the mechanism of Molidustat Sodium? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Molidustat (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Avoiding experimental artifacts with Molidustat Sodium Salt treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding experimental artifacts when using Molidustat Sodium Salt.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes, specifically PHD1, PHD2, and PHD3.[1][2] Under normal oxygen conditions (normoxia), HIF-α subunits are hydroxylated by PHDs, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and rapid degradation by the proteasome.[1][2] By inhibiting PHDs, Molidustat prevents this hydroxylation, leading to the stabilization and accumulation of HIF-α even in the presence of normal oxygen levels.[1][2] Stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.[1] A primary downstream effect is the increased production of erythropoietin (EPO), a key hormone in red blood cell production.[1][2]
Q2: What is the recommended solvent and storage condition for this compound?
For in vitro experiments, Molidustat is typically dissolved in dimethyl sulfoxide (DMSO).[3] Stock solutions should be stored at -20°C or -80°C for long-term stability.[3] It is important to note that Molidustat is sparingly soluble in water.[4]
Q3: What are the typical working concentrations for Molidustat in cell culture experiments?
The effective concentration of Molidustat can vary depending on the cell type and the duration of the experiment. In HeLa cells, for example, detectable levels of HIF-1α can be induced with 5 µM Molidustat after just 20 minutes of treatment.[3] For longer-term experiments (e.g., 24 hours) investigating the induction of HIF target genes, concentrations in the low micromolar range are often used. A dose-response curve should be performed for each new cell line to determine the optimal concentration.
Q4: What are the known off-target effects of Molidustat?
While Molidustat is a selective inhibitor of HIF prolyl hydroxylases, like other HIF-PH inhibitors, the potential for off-target effects exists, particularly at higher concentrations. In a clinical setting, some reported side effects have included headache, dizziness, and gastrointestinal issues.[1] Researchers should be aware that stabilizing HIF can have broad physiological effects beyond erythropoiesis, including influences on angiogenesis, glucose metabolism, and cell migration.[1] It is crucial to include appropriate controls in experiments to distinguish between on-target HIF-mediated effects and potential off-target effects.
Quantitative Data
Table 1: In Vitro Potency of Molidustat
| Target | IC50 (nM) | Assay Conditions |
| PHD1 | 480 | Cell-free biochemical assay |
| PHD2 | 280 | Cell-free biochemical assay |
| PHD3 | 450 | Cell-free biochemical assay |
Data sourced from MedChemExpress and CymitQuimica.[3][5]
Table 2: In Vivo Efficacy of Molidustat
| Animal Model | Dose | Effect |
| Healthy Wistar Rats | 0.5-5 mg/kg (oral, daily for 26 days) | Dose-dependent increase in erythropoietin (EPO) |
| Healthy Cynomolgus Monkeys | 0.5-1.5 mg/kg (oral, daily for 5 days) | Dose-dependent increase in erythropoietin (EPO) |
| Rat Model of Chronic Kidney Disease | 0.5-10 mg/kg (oral, 5 times weekly) | Alleviation of renal anemia and normalization of blood pressure |
Data sourced from MedChemExpress.[3][5]
Experimental Protocols
Protocol 1: HIF-1α Stabilization and Detection by Western Blot
Objective: To detect the stabilization of HIF-1α in cultured cells following Molidustat treatment.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Tissue culture plates/flasks
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Seeding: Seed cells at an appropriate density in tissue culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Molidustat Treatment: Prepare a stock solution of Molidustat in DMSO. Dilute the stock solution in fresh cell culture medium to the desired final concentrations. Aspirate the old medium from the cells and replace it with the Molidustat-containing medium. Include a vehicle control (DMSO-treated) group.
-
Incubation: Incubate the cells for the desired time period (e.g., 4-24 hours). The optimal incubation time should be determined empirically.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells directly on the plate with ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against HIF-1α overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe for a loading control to ensure equal protein loading.
-
Protocol 2: Analysis of HIF Target Gene Expression by qPCR
Objective: To quantify the change in mRNA expression of HIF target genes (e.g., VEGFA, SLC2A1 (GLUT1), CA9) in response to Molidustat treatment.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Tissue culture plates/flasks
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes and a housekeeping gene
-
SYBR Green or TaqMan qPCR master mix
-
qPCR instrument
Methodology:
-
Cell Treatment: Treat cells with Molidustat as described in Protocol 1.
-
RNA Extraction: At the end of the treatment period, harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity (e.g., via gel electrophoresis or a Bioanalyzer).
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of total RNA for each sample using a cDNA synthesis kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for the target gene or housekeeping gene, and qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, extension).
-
Include no-template controls to check for contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct values of a stable housekeeping gene (e.g., ACTB, GAPDH, B2M). The stability of the housekeeping gene under the experimental conditions should be validated.
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Troubleshooting Guides
Issue 1: No or Weak HIF-1α Signal in Western Blot
| Possible Cause | Troubleshooting Step |
| Suboptimal Molidustat Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Insufficient Treatment Time | Perform a time-course experiment (e.g., 2, 4, 8, 24 hours) to identify the peak of HIF-1α stabilization. |
| Rapid HIF-1α Degradation During Sample Preparation | Work quickly and keep samples on ice at all times. Use lysis buffer containing a cocktail of protease and phosphatase inhibitors. |
| Low Abundance of HIF-1α in Whole-Cell Lysates | Prepare nuclear extracts to enrich for stabilized, active HIF-1α. |
| Poor Antibody Quality | Use a well-validated antibody for HIF-1α. Check the antibody datasheet for recommended applications and dilutions. |
Issue 2: High Background or Non-Specific Bands in Western Blot
| Possible Cause | Troubleshooting Step |
| Antibody Concentration Too High | Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes specific signal and minimizes background. |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent (e.g., switch from non-fat milk to BSA or vice versa). |
| Inadequate Washing | Increase the number or duration of washes with TBST between antibody incubations. |
| Cross-reactivity of Secondary Antibody | Ensure the secondary antibody is specific for the primary antibody's host species. |
Issue 3: Inconsistent or Unreliable qPCR Results
| Possible Cause | Troubleshooting Step |
| Poor RNA Quality | Assess RNA integrity before cDNA synthesis. Use high-quality RNA with an A260/280 ratio of ~2.0. |
| Inefficient cDNA Synthesis | Use a high-quality reverse transcriptase and ensure equal amounts of RNA are used for all samples. |
| Suboptimal Primer Design | Design primers that span an exon-exon junction to avoid amplification of genomic DNA. Validate primer efficiency by running a standard curve. |
| Unstable Housekeeping Gene | Validate your chosen housekeeping gene to ensure its expression is not affected by Molidustat treatment in your specific cell line. It may be necessary to test multiple housekeeping genes and use the geometric mean of the most stable ones for normalization. |
| Genomic DNA Contamination | Treat RNA samples with DNase I before cDNA synthesis. |
Visualizations
Caption: HIF-1α Signaling Pathway.
Caption: Molidustat Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
Impact of Molidustat on blood pressure in hypertensive animal models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the impact of Molidustat on blood pressure in hypertensive animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Molidustat?
A1: Molidustat is a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor. Under normal oxygen conditions, HIF-α subunits are hydroxylated by PH enzymes, leading to their rapid degradation. Molidustat inhibits these enzymes, which mimics a hypoxic response, allowing HIF-α to stabilize and accumulate.[1] The stabilized HIF-α then translocates to the nucleus and activates the transcription of target genes, most notably erythropoietin (EPO), which stimulates red blood cell production.[1][2] This mechanism is an alternative to direct administration of recombinant human EPO (rhEPO).[2]
Q2: What is the expected effect of Molidustat on blood pressure in hypertensive animal models?
A2: The effect of Molidustat on blood pressure in hypertensive models can be variable and appears to depend on the specific animal model and experimental conditions. Some studies report that Molidustat can normalize or even lower blood pressure in certain chronic kidney disease (CKD) models.[3] For instance, in a rat model of CKD with renal anemia, Molidustat was shown to normalize hypertensive blood pressure, an effect not seen with rhEPO treatment.[2][4] However, other studies have found no significant change. In a model of subtotally nephrectomized hypertensive rats, a one-week treatment with Molidustat did not significantly alter blood pressure.[5][6]
Q3: How does Molidustat's effect on blood pressure compare to standard Erythropoiesis-Stimulating Agents (ESAs) like rhEPO?
A3: Treatment with high doses of rhEPO can be associated with increases in blood pressure.[2] Molidustat is being investigated as an alternative that may avoid these hypertensive effects.[2] By stimulating the production of endogenous EPO within a more physiological range, Molidustat may circumvent the adverse cardiovascular effects associated with the supraphysiological levels of EPO seen after rhEPO administration.[2][3] One study directly showed that unlike rhEPO, Molidustat treatment resulted in the normalization of hypertensive blood pressure in a rat model of CKD.[2][4]
Troubleshooting Guide
Issue: I am not observing the expected blood pressure-lowering effect with Molidustat in my hypertensive model.
This is a key issue reported in the literature, with different studies showing conflicting outcomes. Here are several factors to consider and troubleshoot:
-
Animal Model Selection: The choice of hypertensive model is critical.
-
Observation: A study using subtotally (5/6) nephrectomized Wistar rats with established hypertension (>150 mmHg) showed no significant blood pressure change after one week of Molidustat treatment.[5][6]
-
Observation: In contrast, a study also using a rat model of CKD (subtotal nephrectomy) reported a normalization of hypertensive blood pressure.[2] Another study in an adenine-induced CKD model also reported a blood pressure-lowering effect.[3]
-
Troubleshooting Action: Review the characteristics of your chosen model. The underlying cause of hypertension (e.g., renal-based, genetic) may influence the response to Molidustat. Consider the possibility that the blood pressure-lowering effect is more pronounced in specific models of renal hypertension.
-
-
Duration of Treatment: The treatment timeline may be insufficient to observe an effect.
-
Observation: The study that reported no effect on blood pressure only treated the animals for one week.[5][6]
-
Troubleshooting Action: Consider extending the duration of the Molidustat administration. Hemodynamic changes in response to alterations in the HIF pathway may require a longer period to manifest.
-
-
Blood Pressure Measurement Technique: The method used to measure blood pressure can influence results.
-
Best Practice: Implantable radiotelemetry is considered the gold standard for continuous and accurate blood pressure measurement in rodents as it avoids handling stress.[7]
-
Alternative: Non-invasive tail-cuff plethysmography is a common alternative but can be prone to variability due to animal stress.[7]
-
Troubleshooting Action: If using the tail-cuff method, ensure a rigorous acclimatization protocol where animals are accustomed to the restraint and procedure to minimize stress-induced blood pressure spikes. If results are still variable, consider using telemetry for a subset of animals to validate your findings.
-
-
Dosage of Molidustat: The administered dose may be outside the therapeutic window for blood pressure effects.
-
Observation: Doses of 2.5 and 5 mg/kg/day have been used in rat studies.[6]
-
Troubleshooting Action: Verify that your dosage is in line with published studies that have shown an effect. Perform a dose-response study to determine the optimal concentration for your specific model and experimental conditions.
-
Quantitative Data Summary
The following tables summarize the quantitative data from key studies.
Table 1: Effect of Molidustat on Blood Pressure in Hypertensive Rat Models
| Animal Model | Baseline Blood Pressure | Molidustat Dose | Treatment Duration | Outcome on Blood Pressure | Citation |
| Subtotally (5/6) Nephrectomized Wistar Rats | >150 mmHg | 2.5 and 5 mg/kg/day, p.o. | 1 week | No significant improvement/change | [5][6] |
| Rat Model of CKD | Hypertensive (exact value not stated) | Not specified in abstract | Not specified in abstract | Normalization of hypertensive blood pressure | [2][4] |
| Adenine-induced CKD Model | Hypertensive (exact value not stated) | Not specified in abstract | Not specified in abstract | Blood pressure lowering effect | [3] |
Table 2: Effect of Molidustat on Hematocrit in Feline CKD Model
| Animal Model | Treatment Group | Baseline Mean HCT | Mean HCT at Day 21 | Outcome | Citation |
| Cats with Anemia of CKD | Molidustat (5 mg/kg) | 23.6% | 27.3% | Significant increase vs. baseline | [8] |
| Cats with Anemia of CKD | Control Product (Vehicle) | Not specified | 20.1% | No significant change | [8] |
Experimental Protocols
Protocol 1: Subtotal (5/6) Nephrectomy and Molidustat Treatment in Wistar Rats
This protocol is based on the methodology described in studies investigating Molidustat in a renal hypertension model.[5][6]
-
Animal Model Creation:
-
Animals: Male Wistar rats.
-
Surgery: Perform a 5/6 nephrectomy in two stages. First, two-thirds of the left kidney is removed. One week later, a total right-sided nephrectomy is performed. This procedure induces chronic kidney disease and subsequent hypertension.
-
-
Hypertension Confirmation:
-
Four weeks post-surgery, measure systolic blood pressure using a non-invasive tail-cuff method.
-
Confirm that blood pressure is elevated to a hypertensive state (e.g., >150 mmHg).
-
-
Molidustat Administration:
-
Divide hypertensive rats into groups: Vehicle control and Molidustat treatment groups (e.g., 2.5 mg/kg/day and 5 mg/kg/day).
-
Administer Molidustat or vehicle orally (p.o.) once daily for the specified treatment duration (e.g., 1 week).
-
-
Blood Pressure Monitoring:
-
Measure blood pressure at baseline and at the end of the treatment period. For more robust data, use radiotelemetry if available.
-
-
Endpoint Analysis:
-
At the end of the study, collect blood samples for hematocrit and other biochemical analyses.
-
Compare the change in blood pressure and other parameters between the vehicle and Molidustat-treated groups.
-
Visualizations
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Molidustat - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 3. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 4. Mimicking hypoxia to treat anemia: HIF-stabilizer BAY 85-3934 (Molidustat) stimulates erythropoietin production without hypertensive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of molidustat, a hypoxia-inducible factor prolyl hydroxylase inhibitor, on sodium dynamics in hypertensive subtotally nephrectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Use of molidustat, a hypoxia‐inducible factor prolyl hydroxylase inhibitor, in chronic kidney disease‐associated anemia in cats - PMC [pmc.ncbi.nlm.nih.gov]
Molidustat Technical Support Center: Troubleshooting Inconsistent Results in Cell Lines
Welcome to the Molidustat Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve inconsistencies observed in Molidustat-treated cell lines. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data tables to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Molidustat?
Molidustat is a potent and selective inhibitor of hypoxia-inducible factor-prolyl hydroxylase (HIF-PH) enzymes.[1][2] Under normal oxygen conditions (normoxia), HIF-α subunits are hydroxylated by HIF-PHs, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. By inhibiting HIF-PHs, Molidustat prevents this degradation, allowing HIF-α subunits (primarily HIF-1α and HIF-2α) to stabilize and accumulate.[1][3] The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-responsive elements (HREs) on target genes, activating their transcription.[1][3] A key target gene is erythropoietin (EPO), which is crucial for red blood cell production.[2][3]
Q2: I am not seeing consistent HIF-1α stabilization after Molidustat treatment. What could be the issue?
Inconsistent HIF-1α stabilization is a common issue and can be attributed to several factors:
-
Cell Line Specificity: Different cell lines express varying levels of the three HIF-PH isoforms (PHD1, PHD2, and PHD3).[4][5] Molidustat's inhibitory activity may differ against each isoform, leading to cell line-dependent responses.[4]
-
Cell Culture Conditions: Factors such as cell density, passage number, and media composition can significantly impact cellular metabolism and oxygen levels, thereby influencing the baseline HIF-1α levels and the response to Molidustat.
-
Experimental Technique: HIF-1α is a highly labile protein with a very short half-life under normoxic conditions. Improper sample handling during cell lysis and protein extraction can lead to its degradation. See the detailed Western Blot protocol below for best practices.
Q3: Are there known off-target effects of Molidustat in cell lines?
While Molidustat is a selective HIF-PH inhibitor, the stabilization of HIFs can have pleiotropic effects beyond erythropoiesis, including influences on angiogenesis, iron metabolism, and glucose metabolism.[5][6] The specific off-target effects can be cell-context dependent. It is crucial to include appropriate controls in your experiments to distinguish between HIF-dependent and potential off-target effects.
Q4: Can Molidustat induce HIF-2α stabilization as well?
Yes, Molidustat treatment leads to a dose-dependent increase in both HIF-1α and HIF-2α in various human cell lines.[3]
Troubleshooting Guides
Issue 1: Weak or No HIF-1α Signal in Western Blot
dot
Caption: Troubleshooting flowchart for weak or no HIF-1α Western blot signal.
Issue 2: Inconsistent Downstream Gene Expression (qPCR) Results
dot
Caption: Troubleshooting flowchart for inconsistent qPCR results.
Data Presentation
The following tables summarize quantitative data from preclinical studies on Molidustat.
Table 1: In Vitro Activity of Molidustat in a HIF-PH2 Enzymatic Assay
| Parameter | Value | Reference |
| IC50 | 0.49 µM | [2] |
Table 2: Cellular Activity of Molidustat in a HIF-Reporter Gene Assay (A549 cells)
| Parameter | Value | Reference |
| EC50 | 8.4 µM | [2] |
Table 3: Molidustat-Induced HIF-α Stabilization and Downstream Gene Expression in Various Cell Lines (2-hour treatment)
| Cell Line | Target | Induction Threshold | Max Induction (at 10 µM) | Reference |
| HeLa | HIF-1α | >0.25 µM | Dose-dependent increase | [2][3] |
| HIF-2α | - | Dose-dependent increase | [3] | |
| CA-IX mRNA | 500 nM | ~20-fold | [3] | |
| A549 | HIF-1α | - | Dose-dependent increase | [3] |
| HIF-2α | - | Dose-dependent increase | [3] | |
| ANGPTL-4 mRNA | >1 µM | ~20-fold | [3] | |
| Hep3B | HIF-1α | - | Dose-dependent increase | [3] |
| HIF-2α | - | Dose-dependent increase | [3] | |
| EPO mRNA | >1 µM | ~20-fold | [3] |
Note: '-' indicates data not specified in the reference.
Experimental Protocols
Detailed Protocol for Western Blotting of HIF-1α
This protocol is optimized for the detection of the labile HIF-1α protein.
dot
Caption: Step-by-step workflow for HIF-1α detection by Western blot.
Materials:
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails immediately before use.
-
Nuclear Extraction Kit (optional, but highly recommended)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibody against HIF-1α
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with Molidustat for the specified time. Include positive (e.g., CoCl2 treatment or hypoxia at 1% O2) and negative (vehicle control) samples.
-
Cell Lysis (Perform all steps on ice):
-
Quickly aspirate the culture medium.
-
Wash the cells once with ice-cold PBS.
-
Immediately add ice-cold lysis buffer to the plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 15-30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Nuclear Extraction (Optional):
-
Follow the manufacturer's protocol for your nuclear extraction kit for higher purity of HIF-1α.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load 20-40 µg of protein per lane on an 8% SDS-PAGE gel.
-
-
Electrotransfer:
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate with the primary anti-HIF-1α antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL detection reagent and image the blot using a chemiluminescence imaging system.
-
Protocol for Downstream Gene Expression Analysis by qPCR
Materials:
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (SYBR Green or probe-based)
-
Validated primers for target and reference genes
Procedure:
-
RNA Extraction:
-
Lyse Molidustat-treated and control cells directly in the culture dish using the lysis buffer from your RNA extraction kit.
-
Purify total RNA according to the kit manufacturer's instructions.
-
Include an on-column or in-solution DNase I treatment step to remove contaminating genomic DNA.
-
-
RNA Quality and Quantity Assessment:
-
Measure RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Aim for an RNA Integrity Number (RIN) > 8.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up qPCR reactions in triplicate for each sample and gene (including no-template controls).
-
Use validated primers for your target genes (e.g., EPO, VEGFA, CA9) and at least one validated reference gene (ACTB, GAPDH, TBP - validation is crucial as Molidustat treatment may alter the expression of some common housekeeping genes).
-
Perform qPCR using a standard thermal cycling protocol.
-
Include a melt curve analysis at the end of the run if using SYBR Green to verify product specificity.
-
-
Data Analysis:
-
Calculate relative gene expression using the ΔΔCt method, normalizing to the validated reference gene(s).
-
Signaling Pathway
dot
Caption: Molidustat inhibits HIF-PH, leading to HIF-α stabilization and target gene transcription.
References
- 1. HIF-prolyl hydroxylase inhibitors in renal anemia: current clinical experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Molidustat (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 4. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. krcp-ksn.org [krcp-ksn.org]
- 6. Effects of Molidustat in the Treatment of Anemia in CKD - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability of Molidustat Sodium Salt in stock solutions
This technical support center provides guidance on the long-term stability of Molidustat Sodium Salt in stock solutions, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: Solid this compound is stable for extended periods when stored correctly. For long-term storage, it is recommended to keep the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[1] To prepare a stock solution, dissolve the powder in fresh, anhydrous DMSO to your desired concentration. For example, a 10 mM stock solution can be prepared. It may be necessary to use sonication to fully dissolve the compound.[1] It is recommended to prepare fresh solutions for use.[2]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For long-term stability, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to one year or at -20°C for up to six months.[1][2][3] For short-term storage of a few days to weeks, the solution can be kept at 0-4°C.[4]
Q4: Can I store my this compound stock solution at room temperature?
A4: It is not recommended to store stock solutions of this compound at room temperature for extended periods. While the solid compound is stable enough for shipping at ambient temperatures, solutions are more prone to degradation.[4] For optimal results, adhere to the recommended refrigerated or frozen storage conditions.
Q5: My this compound solution has precipitated. What should I do?
A5: Precipitation can occur if the solution is stored at a low temperature and the concentration is high, or if the solvent has absorbed moisture. Gentle warming and vortexing or sonication can help to redissolve the compound.[2] To prevent precipitation, ensure you are using anhydrous DMSO and consider preparing a slightly lower concentration stock solution if the issue persists.
Q6: I observed a color change in my stock solution. Is it still usable?
A6: A change in color can be an indication of degradation or contamination. It is recommended to discard the solution and prepare a fresh stock from solid material to ensure the integrity of your experiments.
Stability of Stock Solutions
While specific public data on the long-term quantitative stability of this compound in stock solutions is limited, general guidelines for small molecules in DMSO suggest good stability under proper storage conditions. The following table summarizes the recommended storage durations based on vendor information.
| Storage Temperature | Solvent | Recommended Maximum Storage Duration |
| -80°C | DMSO | 1 year[1][3] |
| -20°C | DMSO | 6 months[1][3] |
| 0-4°C | DMSO | Days to weeks[4] |
Experimental Protocols
Protocol for Preparation of a 10 mM DMSO Stock Solution
-
Weigh out the required amount of this compound (Molecular Weight: 336.29 g/mol ) in a sterile microcentrifuge tube.[4][5]
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.[1]
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C as recommended.
General Protocol for Assessing Stock Solution Stability via HPLC
This is a generalized workflow for a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
-
Method Development: Develop a reverse-phase HPLC method capable of separating this compound from potential degradation products. This typically involves screening different columns, mobile phases (e.g., acetonitrile and water with an additive like formic acid), and gradient conditions.
-
Forced Degradation Studies: To ensure the method is stability-indicating, subject this compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. This helps to generate potential degradation products and confirm they can be resolved from the parent peak.
-
Initial Analysis (Time 0): Prepare a fresh stock solution of this compound in DMSO and immediately analyze it using the validated HPLC method to determine the initial purity.
-
Sample Storage: Store aliquots of the stock solution under the desired conditions (e.g., -20°C and -80°C).
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 6, and 12 months), retrieve an aliquot from each storage condition.
-
Analysis: Allow the aliquot to thaw completely and reach room temperature. Analyze the sample by HPLC under the same conditions as the initial analysis.
-
Data Evaluation: Compare the peak area of this compound at each time point to the initial peak area to calculate the percentage of the compound remaining. Also, observe any new peaks that may indicate degradation products.
Visualizations
Caption: Molidustat inhibits PHD enzymes, preventing HIF-1α degradation and leading to increased EPO production.
Caption: Workflow for assessing the long-term stability of this compound stock solutions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound precipitation in stock solution | 1. Solvent has absorbed moisture. 2. Concentration is too high for storage temperature. 3. Incomplete initial dissolution. | 1. Use fresh, anhydrous DMSO for stock preparation. 2. Gently warm the solution and vortex/sonicate to redissolve. If the problem persists, consider preparing a less concentrated stock. 3. Ensure the compound is fully dissolved during preparation using sonication if necessary. |
| Variable experimental results | 1. Inconsistent concentration due to repeated freeze-thaw cycles. 2. Degradation of the compound. 3. Inaccurate pipetting from a viscous DMSO stock. | 1. Prepare single-use aliquots to avoid freeze-thaw cycles. 2. Prepare a fresh stock solution from solid powder. Ensure storage conditions are maintained. 3. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO solutions. |
| Loss of biological activity | 1. Compound has degraded over time. 2. Improper storage conditions (e.g., exposure to light or elevated temperatures). | 1. Discard the old stock and prepare a fresh solution. 2. Confirm that stock solutions are stored in light-protected tubes at the recommended temperature. |
| Extra peaks in HPLC chromatogram | 1. Contamination of the solvent or glassware. 2. Degradation of this compound. 3. Contamination from the HPLC system. | 1. Use HPLC-grade solvents and clean equipment. 2. Prepare a fresh stock solution and re-analyze. Compare with the chromatogram of the solid compound if available. 3. Run a blank injection (solvent only) to check for system contamination. |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molidustat Approved for Nonregenerative Anemia: Dosing, Side Effects [cliniciansbrief.com]
Validation & Comparative
Molidustat Sodium Salt Versus Roxadustat: A Comparative Guide to HIF Stabilization Efficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Molidustat Sodium Salt and Roxadustat, two prominent hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) inhibitors, focusing on their efficiency in stabilizing HIF-α. This objective analysis is supported by available experimental data to aid in informed decision-making for research and development applications.
Executive Summary
Both Molidustat and Roxadustat are potent inhibitors of PHD enzymes, leading to the stabilization of HIF-α subunits and the subsequent activation of hypoxia-responsive genes, including erythropoietin (EPO). While both compounds effectively promote erythropoiesis, their in vitro potency against the three main PHD isoforms (PHD1, PHD2, and PHD3) shows some distinctions. Molidustat has demonstrated specific inhibitory concentrations against all three isoforms. In contrast, while Roxadustat is known to be a potent pan-PHD inhibitor, specific IC50 values against each isoform are not as consistently reported in publicly available literature, making a direct head-to-head comparison challenging.
Data Presentation: In Vitro Potency
The following table summarizes the available quantitative data on the in vitro potency of this compound and Roxadustat in inhibiting PHD enzymes and inducing HIF-mediated gene expression.
| Compound | Target | IC50 / EC50 | Assay System | Reference |
| Molidustat | PHD1 | 480 nM | Recombinant Human PHD1 Assay | [1] |
| PHD2 | 280 nM | Recombinant Human PHD2 Assay | [1] | |
| PHD3 | 450 nM | Recombinant Human PHD3 Assay | [1] | |
| HIF-responsive element | EC50: 8.4 µM | A549 cell-based reporter assay | ||
| Roxadustat | PHD1, PHD2, PHD3 | Potent inhibitor with IC50 values in the single-digit µM or high sub-µM range. | In vitro inhibition assays with recombinant human PHDs. | [2] |
| HIF-1α stabilization | Effective at 50 µM | PC12 cells | [3] | |
| HIF-1α stabilization | Dose-dependent increase at 5 µM and 10 µM | B cells | [4] |
Note: A direct comparison of IC50 values is challenging due to the lack of studies conducting a head-to-head comparison under identical assay conditions. The provided data is compiled from separate studies.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the methods for evaluating these compounds, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Molidustat Sodium Salt vs. Cobalt Chloride for Hypoxia Induction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Molidustat sodium salt and cobalt chloride, two chemical agents utilized to induce a hypoxic state in in vitro and in vivo experimental models. By examining their mechanisms of action, efficacy, and potential off-target effects, this document aims to equip researchers with the necessary information to select the most appropriate tool for their specific scientific inquiries.
At a Glance: Key Differences
| Feature | This compound | Cobalt Chloride (CoCl₂) |
| Mechanism of Action | Specific inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHs)[1][2] | Mimics hypoxia by displacing Fe²⁺ in the active site of HIF-PHs; also induces oxidative stress[3][4] |
| Specificity | High for HIF-PH enzymes[1][2] | Low, with known off-target effects including generation of reactive oxygen species (ROS)[4] |
| Potency | High (EC₅₀ in the low micromolar to nanomolar range)[5] | Low (EC₅₀ in the mid to high micromolar range)[5] |
| Primary Application | Therapeutic agent for anemia associated with chronic kidney disease[6] | Primarily a research tool for inducing chemical hypoxia[7] |
| Reported Side Effects | Generally well-tolerated in clinical trials[8][9] | Cellular toxicity, apoptosis, and induction of inflammatory responses[3][4][10] |
Mechanism of Action: A Tale of Two Hypoxia Inducers
Both this compound and cobalt chloride induce a hypoxic response by stabilizing the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α). However, they achieve this through distinct molecular mechanisms.
This compound: Molidustat is a potent and specific inhibitor of the HIF-prolyl hydroxylase (PHD) enzymes.[1][2] Under normoxic conditions, PHDs hydroxylate proline residues on HIF-1α, marking it for ubiquitination and subsequent proteasomal degradation. By inhibiting PHDs, Molidustat prevents this degradation, allowing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of hypoxia-responsive genes such as erythropoietin (EPO) and vascular endothelial growth factor (VEGF).[2][11]
Cobalt Chloride (CoCl₂): Cobalt chloride mimics hypoxia by substituting the ferrous iron (Fe²⁺) atom in the active site of PHDs.[3] This displacement inactivates the enzyme, leading to the stabilization of HIF-1α. However, the action of cobalt is not specific to PHDs. It is known to induce oxidative stress through the generation of reactive oxygen species (ROS), which can independently influence cellular signaling pathways and contribute to cytotoxicity.[4]
Caption: Signaling pathways for Molidustat and Cobalt Chloride.
Performance Data: A Quantitative Comparison
The following tables summarize key performance indicators for this compound and cobalt chloride based on available experimental data. It is important to note that direct comparative studies are limited, and data is often collated from different experimental systems.
Table 1: In Vitro Potency for HIF-1α Stabilization
| Compound | Cell Line | EC₅₀ | Reference |
| BAY-908 (Molidustat precursor) | A549 (human lung carcinoma) | 4.9 µM | [5] |
| Cobalt Chloride | A549 (human lung carcinoma) | ~50 µM | [5] |
Table 2: Induction of Hypoxia-Responsive Genes
| Compound | Target Gene | Cell Line/Model | Fold Induction | Reference |
| Molidustat (BAY 85-3934) | EPO mRNA | Hep3B (human hepatoma) | Dose-dependent increase | [11] |
| Molidustat (BAY 85-3934) | VEGF mRNA | A549 (human lung carcinoma) | Dose-dependent increase | [11] |
| Cobalt Chloride | VEGF mRNA | PC-3ML (human prostate cancer) | 5.6-fold | [12] |
| Cobalt Chloride | EPO mRNA | Caco-2 (human colorectal adenocarcinoma) | Time-dependent increase, peaking at 6h | [13] |
Table 3: In Vivo Erythropoietin (EPO) Production
| Compound | Animal Model | Dose | Peak Plasma EPO | Reference |
| Molidustat (BAY 85-3934) | Wistar Rats | 1.25 mg/kg (oral) | Statistically significant induction | [11] |
| Molidustat (BAY 85-3934) | Cynomolgus Monkeys | 0.5 - 1.5 mg/kg (oral) | Dose-dependent increase | [11] |
| Cobalt Chloride | Healthy Male Subjects | 10 mg (oral, single dose) | 53% increase | [14] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for key experiments cited in this guide.
4.1. HIF-1α Stabilization via Western Blot
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, A549) and allow them to adhere. Treat cells with desired concentrations of this compound or cobalt chloride for a specified time (e.g., 2-24 hours). A normoxic, untreated control should be included.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. To prevent HIF-1α degradation, it is critical to perform all steps on ice and work quickly. Some protocols recommend lysing cells directly in Laemmli sample buffer.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against HIF-1α overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15][16]
4.2. VEGF Secretion via ELISA
-
Cell Culture and Treatment: Plate cells in a multi-well plate and treat with this compound or cobalt chloride for the desired duration.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the concentration of VEGF in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions. This typically involves adding the supernatant to wells pre-coated with a capture antibody, followed by the addition of a detection antibody and a substrate for colorimetric detection.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the VEGF concentration based on a standard curve.
4.3. EPO Production via Bioassay or ELISA
-
In Vivo Studies: Administer this compound or cobalt chloride to animal models (e.g., rats, mice) via the desired route (e.g., oral gavage).
-
Sample Collection: Collect blood samples at various time points post-administration and process to obtain plasma or serum.
-
Quantification: Measure EPO levels in the plasma or serum using a species-specific EPO ELISA kit or a cell-based bioassay that measures the proliferation of an EPO-dependent cell line.
Caption: A generalized experimental workflow for comparing hypoxia-inducing agents.
Conclusion and Recommendations
This compound and cobalt chloride both effectively stabilize HIF-1α and induce a hypoxic response. However, their distinct mechanisms of action and specificity profiles have significant implications for experimental design and data interpretation.
This compound is a highly specific and potent HIF-PH inhibitor, making it an excellent choice for studies focused on the direct consequences of HIF pathway activation. Its favorable safety profile, as demonstrated in clinical trials, also suggests a lower likelihood of confounding off-target effects.
Cobalt chloride , while a widely used and cost-effective tool for inducing chemical hypoxia, lacks specificity. Its ability to generate oxidative stress and induce cytotoxicity can complicate the interpretation of results, as observed effects may not be solely attributable to HIF-1α stabilization.
For researchers seeking to investigate the specific roles of the HIF signaling pathway in a clean and controlled manner, This compound is the superior choice . For broader studies on cellular stress responses where a less specific but potent stimulus is acceptable, cobalt chloride may be considered, with the caveat that its off-target effects must be acknowledged and controlled for. The selection of the appropriate agent will ultimately depend on the specific research question and the desired level of experimental control.
References
- 1. Hypoxia Induced by Cobalt Chloride Triggers Autophagic Apoptosis of Human and Mouse Drug-Resistant Glioblastoma Cells through Targeting the PI3K-AKT-mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Molidustat Sodium? [synapse.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Molidustat (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molidustat - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Long-Term Efficacy and Safety of Molidustat for Anemia in Chronic Kidney Disease: DIALOGUE Extension Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity of cobalt chloride in brain cell lines - a comparison between astrocytoma and neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 12. Upregulation of vascular endothelial growth factor by cobalt chloride-simulated hypoxia is mediated by persistent induction of cyclooxygenase-2 in a metastatic human prostate cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of specific expression profile in two in vitro hypoxia models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Effects of 3 Weeks of Oral Low-Dose Cobalt on Hemoglobin Mass and Aerobic Performance [frontiersin.org]
- 15. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 16. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
Molidustat Sodium Salt: A Novel Oral Alternative to Traditional Erythropoiesis-Stimulating Agents for Anemia in Chronic Kidney Disease
A comprehensive comparison of the efficacy, mechanism of action, and safety profiles of Molidustat sodium salt and traditional erythropoiesis-stimulating agents (ESAs) for the treatment of anemia associated with chronic kidney disease (CKD). This guide provides researchers, scientists, and drug development professionals with a detailed analysis supported by clinical trial data and experimental protocols.
This compound, an orally administered hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, represents a significant advancement in the management of renal anemia.[1][2] Unlike traditional ESAs that involve the direct administration of recombinant erythropoietin (EPO), Molidustat stimulates the body's own production of endogenous EPO, offering a potentially more physiological approach to treatment.[1][3][4] Clinical trials have demonstrated Molidustat's non-inferiority to ESAs in correcting and maintaining hemoglobin levels, alongside a comparable safety profile.[5][6]
Mechanism of Action: A Shift from Exogenous Supply to Endogenous Stimulation
Traditional ESAs directly activate the EPO receptor on erythroid progenitor cells in the bone marrow, stimulating red blood cell production. Molidustat, however, operates through the inhibition of HIF-prolyl hydroxylase enzymes.[1] This inhibition leads to the stabilization and accumulation of HIFs, transcription factors that are normally degraded under normoxic conditions.[1] Stabilized HIFs then translocate to the cell nucleus and activate the transcription of genes involved in erythropoiesis, most notably the gene for EPO.[1][3] This mimics the body's natural response to hypoxia, leading to a controlled increase in endogenous EPO levels.[7]
Signaling Pathway Diagrams
Comparative Efficacy: Clinical Trial Data
Multiple phase 3 clinical trials, such as the MIYABI and DIALOGUE programs, have evaluated the efficacy of Molidustat in both non-dialysis-dependent (NDD) and dialysis-dependent (DD) CKD patients. The data consistently demonstrates Molidustat's ability to effectively and safely manage hemoglobin levels compared to traditional ESAs.
Hemoglobin Level Correction and Maintenance
| Study Population | Treatment Arms | Mean Baseline Hb (g/dL) | Mean Hb during Evaluation (g/dL) | Outcome | Reference |
| MIYABI ND-C (ESA-Naïve NDD-CKD) | Molidustat | 9.84 | 11.28 | Non-inferior to Darbepoetin Alfa | [5][8] |
| Darbepoetin Alfa | 10.00 | 11.70 | [5][8] | ||
| DIALOGUE 2 (ESA-Treated NDD-CKD) | Molidustat | 11.28 | 11.10 | Similar efficacy to Darbepoetin Alfa | [9] |
| Darbepoetin Alfa | 11.08 | 10.98 | [9] | ||
| DIALOGUE 4 (ESA-Treated DD-CKD) | Molidustat | 10.40 | 10.37 | Similar efficacy to Epoetin Alfa/Beta | [9] |
| Epoetin Alfa/Beta | 10.52 | 10.52 | [9] |
A meta-analysis of six studies with 2025 participants found that for NDD patients, the change in hemoglobin levels from baseline was significantly higher for Molidustat compared to both placebo and ESAs.[10][11] For DD-CKD patients, Molidustat showed a similar effect to ESAs in increasing hemoglobin levels.[10][11]
Impact on Iron Metabolism
Molidustat has also been shown to influence iron metabolism, a critical component of erythropoiesis.
| Study Population | Parameter | Molidustat vs. Placebo | Molidustat vs. ESAs | Reference |
| NDD-CKD | Δ Hepcidin | Significantly Lower | Significantly Lower | [10] |
| Δ Iron | - | Significantly Lower | [10][11] | |
| Δ TSAT | - | Significantly Lower | [10][11] | |
| Δ Ferritin | Significantly Lower | - | [10][11] | |
| DD-CKD | Δ Hepcidin | - | Similar | [10][11] |
| Δ TSAT | - | Significantly Higher | [10][11] |
Safety and Tolerability
The safety profile of Molidustat has been found to be generally comparable to that of traditional ESAs. In the MIYABI ND-C study, the proportion of patients reporting at least one treatment-emergent adverse event (TEAE) was similar between the Molidustat (93.9%) and darbepoetin alfa (93.7%) groups, with most TEAEs being mild to moderate in intensity.[5][12] A meta-analysis also found no significant difference in the incidence of severe adverse events, death, or cardiovascular-related adverse events between Molidustat and ESA groups.[10][11] However, one meta-analysis noted an increased risk of CKD worsening with Molidustat, highlighting the need for continued monitoring in clinical practice.[6]
Experimental Protocols
Comparative Efficacy Study Workflow
The following diagram outlines a typical experimental workflow for a clinical trial comparing the efficacy of Molidustat to a traditional ESA.
Key Experimental Methodologies
1. Hemoglobin Measurement
-
Principle: Spectrophotometric measurement of cyanmethemoglobin.
-
Protocol:
-
Collect whole blood samples in EDTA-containing tubes.
-
For automated analysis, utilize a hematology analyzer which lyses the red blood cells and converts hemoglobin to a stable colored compound.
-
For manual methods, a commercial hemoglobin assay kit can be used.
-
Prepare reagents and samples as per the kit instructions.
-
Add samples, blanks, and standards to a 96-well plate.
-
Add the reaction reagent and incubate at room temperature.
-
Read the absorbance at approximately 400 nm using a microplate reader.
-
Calculate hemoglobin concentration based on the standard curve.
-
2. Erythropoietin (EPO) Measurement
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying EPO levels in plasma or serum.[13]
-
Protocol:
-
Collect blood samples and separate plasma or serum.
-
Use a commercially available human EPO ELISA kit.
-
Coat a 96-well plate with a capture antibody specific for EPO.
-
Add standards, controls, and patient samples to the wells and incubate.
-
Wash the plate to remove unbound substances.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Wash the plate again.
-
Add a substrate that reacts with the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate EPO concentration from the standard curve.
-
3. Iron Panel Analysis (Serum Iron, Ferritin, TSAT)
-
Principle: Automated chemistry analyzers are typically used to measure serum iron, ferritin, and transferrin saturation (TSAT).
-
Protocol:
-
Collect serum samples.
-
Serum iron is measured using a colorimetric method.
-
Ferritin is measured using an immunoassay (e.g., chemiluminescent immunoassay).
-
Total Iron Binding Capacity (TIBC) is determined, and TSAT is calculated as (Serum Iron / TIBC) x 100.
-
4. Hepcidin Measurement
-
Principle: Competitive ELISA or mass spectrometry-based assays.
-
Protocol (ELISA):
-
Use a commercial hepcidin competitive ELISA kit.
-
Standards or samples are added to a microplate pre-coated with a hepcidin antibody.
-
Biotin-conjugated hepcidin is added, which competes with the hepcidin in the sample for binding to the antibody.
-
Streptavidin-HRP is added, followed by a substrate solution.
-
The color intensity is inversely proportional to the hepcidin concentration in the sample.
-
Measure absorbance and calculate the concentration based on the standard curve.
-
Conclusion
This compound presents a valuable oral therapeutic alternative to injectable ESAs for the management of anemia in patients with chronic kidney disease. Its novel mechanism of action, stimulating endogenous EPO production through HIF stabilization, offers a more physiological approach to erythropoiesis.[1][3] Clinical data has established its non-inferiority to traditional ESAs in terms of efficacy in raising and maintaining hemoglobin levels, with a comparable safety profile.[5][6] The choice between Molidustat and traditional ESAs may depend on patient-specific factors, including dialysis status, prior ESA treatment, and potential risks. Further long-term studies will continue to delineate the role of Molidustat in the evolving landscape of renal anemia treatment.
References
- 1. What is the mechanism of Molidustat Sodium? [synapse.patsnap.com]
- 2. Molidustat - Wikipedia [en.wikipedia.org]
- 3. karger.com [karger.com]
- 4. Molidustat for the treatment of renal anaemia in patients with non-dialysis-dependent chronic kidney disease: design and rationale of two phase III studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The efficacy and safety of molidustat for anemia in dialysis-dependent and non-dialysis-dependent chronic kidney disease patients: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The efficacy and safety of molidustat for anemia in dialysis-dependent and non-dialysis-dependent chronic kidney disease patients: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Progress in the Detection of Erythropoietin in Blood, Urine, and Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Molidustat: A Comparative Guide to its In Vitro Effects Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the in vitro effects of Molidustat, a potent inhibitor of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PH), across various cell lines. Molidustat's mechanism of action, involving the stabilization of HIF-α subunits, mimics a cellular hypoxic response, leading to the transcriptional activation of hypoxia-responsive genes. This guide objectively compares Molidustat's performance with other HIF-PH inhibitors, namely Roxadustat, Vadadustat, and Daprodustat, and provides supporting experimental data and detailed protocols for key assays.
Mechanism of Action: The HIF Pathway
Molidustat exerts its effects by inhibiting HIF prolyl hydroxylases (PHDs), enzymes that target the alpha subunit of the HIF transcription factor for degradation under normoxic conditions. By inhibiting PHDs, Molidustat leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes. This cascade ultimately upregulates the expression of genes involved in erythropoiesis, angiogenesis, and cell metabolism.
Caption: Molidustat inhibits PHD, preventing HIF-α degradation and promoting target gene expression.
Comparative In Vitro Efficacy of Molidustat
The following tables summarize the quantitative effects of Molidustat on various cell lines, focusing on HIF stabilization, downstream gene induction, and cell viability.
Table 1: Molidustat - In Vitro Activity Profile
| Cell Line | Assay Type | Endpoint | Result | Citation |
| A549 (Human Lung Carcinoma) | HIF Reporter Assay | EC50 for HIF Induction | 8.4 µM | [1] |
| HeLa (Human Cervical Cancer) | Western Blot | HIF-1α Stabilization | Detectable at 5 µM (20 min) | [1] |
| Hep3B (Human Hepatocellular Carcinoma) | Quantitative RT-PCR | EPO mRNA Induction | Dose-dependent increase | [2] |
| MDA-MB-231 (Human Breast Cancer) | Western Blot | HIF-1α Stabilization | Stabilized at 10-50 µM | [3] |
| MDA-MB-231 (Human Breast Cancer) | ELISA | VEGF Protein Secretion | Potently upregulated at 10-50 µM | [3] |
| MDA-MB-231 (Human Breast Cancer) | MTT Assay | Cell Viability | Decreased with increasing doses | [4] |
| 95D (Human Lung Cancer) | Western Blot | HIF-1α Protein Expression | Increased with Molidustat treatment | [5] |
| 95D (Human Lung Cancer) | Real-time PCR | VEGF mRNA Expression | Increased with Molidustat treatment | [5] |
| A549 (Human Lung Cancer) | Western Blot | HIF-1α Protein Expression | Increased with Molidustat treatment | [5] |
| A549 (Human Lung Cancer) | Real-time PCR | VEGF mRNA Expression | Increased with Molidustat treatment | [5] |
| hiPS-derived EPO-producing cells | ELISA | EPO Protein Secretion | Stimulated by Molidustat | [6] |
Comparison with Alternative HIF-PH Inhibitors
This section provides available in vitro data for other clinically relevant HIF-PH inhibitors to facilitate a comparative assessment.
Table 2: Roxadustat (FG-4592) - In Vitro Activity Profile
| Cell Line | Assay Type | Endpoint | Result | Citation |
| Mesangial Cells (KONC and Trp53-/-) | Western Blot | HIF-1α Expression | Significantly increased | [7] |
| Mesangial Cells | CCK-8 Assay | Cell Proliferation | Inhibited at 100 µM | [7] |
| GH3 (Pituitary Tumor) | Patch-clamp | IK(DR) Inhibition | IC50 of 5.71 µM (peak) and 1.32 µM (late) | [8] |
| H9c2 (Rat Cardiomyoblast) | Patch-clamp | IK(DR) Inhibition | Suppressed IK(DR) amplitude | [8] |
Table 3: Vadadustat (AKB-6548) - In Vitro Activity Profile
| Cell Line | Assay Type | Endpoint | Result | Citation |
| Hep3B (Human Hepatocellular Carcinoma) | Western Blot | HIF-1α & HIF-2α Stabilization | Time- and concentration-dependent | [9] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Western Blot | HIF-1α & HIF-2α Stabilization | Time- and concentration-dependent | [9] |
Table 4: Daprodustat (GSK1278863) - In Vitro Activity Profile
| Cell Line | Assay Type | Endpoint | Result | Citation |
| Not Specified | Enzyme Assay | PHD Inhibition | IC50 values in the low nanomolar range | [10] |
Note: Direct comparative studies across a standardized panel of cell lines are limited. The data presented is compiled from various sources and experimental conditions may differ.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot for HIF-1α Stabilization
This protocol is essential for visualizing the direct effect of Molidustat on the stabilization of the HIF-1α protein.
Caption: A stepwise workflow for detecting HIF-1α protein levels by Western blot.
Protocol Details:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of Molidustat or a vehicle control (e.g., DMSO) for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
VEGF ELISA
This enzyme-linked immunosorbent assay (ELISA) is used to quantify the secretion of Vascular Endothelial Growth Factor (VEGF), a key downstream target of HIF-1α, into the cell culture medium.
Protocol Details:
-
Sample Collection: After treating cells with Molidustat, collect the cell culture supernatant. Centrifuge to remove any cellular debris.
-
Assay Procedure (Sandwich ELISA):
-
Coat a 96-well plate with a capture antibody specific for VEGF.
-
Block non-specific binding sites.
-
Add standards and samples (cell culture supernatant) to the wells and incubate.
-
Wash the wells and add a biotinylated detection antibody specific for VEGF.
-
After another wash, add streptavidin-HRP conjugate.
-
Wash again and add a TMB substrate solution. The color development is proportional to the amount of VEGF present.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Generate a standard curve using the absorbance values of the known standards. Use this curve to determine the concentration of VEGF in the unknown samples.
Cell Viability Assay (MTT/CCK-8)
These colorimetric assays are used to assess the effect of Molidustat on cell proliferation and viability.
Protocol Details:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach.
-
Compound Treatment: Treat the cells with a range of concentrations of Molidustat. Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals. Solubilize the crystals with a solubilization solution (e.g., DMSO or SDS in HCl).
-
CCK-8 Assay: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) can be determined by plotting cell viability against the log of the compound concentration.
Conclusion
Molidustat is a potent stabilizer of HIF-α, leading to the induction of downstream target genes such as EPO and VEGF in a variety of cell lines. The available in vitro data demonstrates its activity across different cancer and non-cancer cell types. While direct, comprehensive comparative studies with other HIF-PH inhibitors are limited, this guide provides a consolidated overview of the existing data to aid researchers in their evaluation and experimental design. The provided protocols offer a foundation for the independent verification and further exploration of Molidustat's effects in specific cell lines of interest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Molidustat (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Roxadustat regulates the cell cycle and inhibits proliferation of mesangial cells via the hypoxia-inducible factor-1α/P53/P21 pathway [frontiersin.org]
- 8. Evidence for the Capability of Roxadustat (FG-4592), an Oral HIF Prolyl-Hydroxylase Inhibitor, to Perturb Membrane Ionic Currents: An Unidentified yet Important Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Molidustat's Erythropoietic Effects: An In Vivo Validation and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Molidustat's in vivo performance against other erythropoiesis-stimulating agents. It includes a comprehensive summary of experimental data, detailed methodologies for key in vivo studies, and visualizations of relevant biological pathways and experimental workflows.
Mechanism of Action: Stabilizing Hypoxia-Inducible Factor
Molidustat is an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor. Under normal oxygen levels, HIF-α subunits are hydroxylated by HIF-PH enzymes, leading to their degradation. By inhibiting HIF-PH, Molidustat prevents this degradation, allowing HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β. This complex then binds to hypoxia-response elements on target genes, including the gene for erythropoietin (EPO), stimulating the production of endogenous EPO. This mimics the body's natural response to hypoxia, leading to increased erythropoiesis.[1][2][3]
Comparative In Vivo Efficacy: Preclinical Data
Preclinical studies in rodent and non-human primate models have demonstrated the dose-dependent erythropoietic effects of Molidustat.
Table 1: Preclinical Dose-Response of Molidustat on Erythropoietic Parameters
| Animal Model | Molidustat Dose | Change in EPO Levels | Change in Hemoglobin/Hematocrit | Reference |
| Healthy Wistar Rats | 2.5 mg/kg, once daily | Remained within normal physiological range | Significant increase in hematocrit, comparable to 100 IU/kg rhEPO twice weekly | [2] |
| Cynomolgus Monkeys | 0.5 mg/kg and 1.5 mg/kg, once daily for 5 days | Dose-dependent increase | Increased hemoglobin levels with repeat dosing | [2] |
| Gentamicin-induced renal anemia rats | 5 mg/kg and 10 mg/kg, 5 days/week | Not specified | Prevented the decline in packed cell volume (PCV) | [2] |
| Renal EPO knockout mice | 3 mg/kg | Significant increase in serum EPO | Significant restoration of hematocrit levels | [4] |
Comparative In Vivo Efficacy: Clinical Data
Multiple clinical trials have evaluated the efficacy and safety of Molidustat in treating anemia associated with chronic kidney disease (CKD), often comparing it to standard-of-care erythropoiesis-stimulating agents (ESAs) like darbepoetin alfa.
Table 2: Comparison of Molidustat and Darbepoetin Alfa in ESA-Naive Non-Dialysis CKD Patients (MIYABI ND-C Study)
| Parameter | Molidustat (n=82) | Darbepoetin Alfa (n=80) | Reference |
| Baseline Hemoglobin (g/dL) | 9.84 (± 0.64) | 10.00 (± 0.61) | [5][6] |
| Mean Hemoglobin during evaluation period (weeks 30-36) (g/dL) | 11.28 (95% CI: 11.07, 11.50) | 11.70 (95% CI: 11.50, 11.90) | [5][6] |
| Change in Mean Hemoglobin from baseline (g/dL) | Non-inferior to darbepoetin alfa | - | [5][6] |
| Treatment-Emergent Adverse Events (%) | 93.9 | 93.7 | [5][6] |
Table 3: Long-Term Efficacy of Molidustat in Non-Dialysis CKD Patients (DIALOGUE Extension Studies)
| Parameter | Molidustat | Darbepoetin Alfa | Reference |
| Baseline Hemoglobin (g/dL) | 11.28 (± 0.55) | 11.08 (± 0.51) | [7][8] |
| Mean Hemoglobin throughout study (g/dL) | 11.10 (± 0.508) | 10.98 (± 0.571) | [7][8] |
| Adverse Events (%) | 85.6 | 85.7 | [7][8] |
Comparison with other HIF-PH Inhibitors
Several other HIF-PH inhibitors are in development or have been approved for the treatment of anemia in CKD.
Table 4: Overview of Other HIF-PH Inhibitors
| Drug Name | Dosing Regimen | Key Efficacy Findings | Reference |
| Roxadustat | Orally, 2 or 3 times per week | Increased hemoglobin levels in a dose-dependent manner in both non-dialysis and dialysis-dependent CKD patients.[9][10][11] | [9][10][11] |
| Vadadustat | Once daily or thrice weekly | Demonstrated a dose-dependent increase in hemoglobin levels in non-dialysis CKD patients.[12][13][14] | [12][13][14] |
| Daprodustat | Once daily | Effectively maintained target hemoglobin levels in CKD patients who were ESA-naive or had switched from existing ESA therapy.[1][15][16][17][18] | [1][15][16][17][18] |
Experimental Protocols
Preclinical Study in a Rat Model of Renal Anemia
-
Animal Model: Male Wistar rats with gentamicin-induced renal anemia.
-
Treatment Groups:
-
Vehicle control
-
Molidustat (5 mg/kg, orally, 5 days/week)
-
Molidustat (10 mg/kg, orally, 5 days/week)
-
-
Duration: 4 weeks.
-
Key Parameters Measured: Packed cell volume (PCV) was measured to assess anemia.
-
Outcome: Molidustat treatment prevented the decline in PCV observed in the vehicle-treated group.[2]
References
- 1. Integrated Longitudinal Population Dose-Hemoglobin Response of Daprodustat Following Dose Titration in Patients With Anemia in Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 3. [PDF] Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. karger.com [karger.com]
- 6. karger.com [karger.com]
- 7. researchgate.net [researchgate.net]
- 8. karger.com [karger.com]
- 9. Roxadustat: Not just for anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Roxadustat (FG-4592): Correction of Anemia in Incident Dialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Trial of Vadadustat in Patients with Anemia Secondary to Stage 3 or 4 Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of vadadustat on hemoglobin concentrations in patients receiving hemodialysis previously treated with erythropoiesis-stimulating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of vadadustat on hemoglobin concentrations in patients receiving hemodialysis previously treated with erythropoiesis-stimulating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. hcplive.com [hcplive.com]
- 17. Daprodustat for anemia: a 24-week, open-label, randomized controlled trial in participants with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Head-to-Head Preclinical Comparison of Molidustat and Daprodustat for Anemia in Chronic Kidney Disease
For Researchers, Scientists, and Drug Development Professionals
The management of anemia associated with chronic kidney disease (CKD) has been revolutionized by the advent of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors. This guide provides a detailed preclinical comparison of two such inhibitors, Molidustat (BAY 85-3934) and Daprodustat (GSK1278863), focusing on their efficacy and mechanisms of action in established animal models of renal anemia.
Mechanism of Action: Stabilizing HIF to Boost Erythropoiesis
Both Molidustat and Daprodustat are orally administered small molecules that inhibit HIF-prolyl hydroxylase enzymes.[1][2] This inhibition leads to the stabilization of the alpha subunit of hypoxia-inducible factor (HIF-α), a key transcription factor that is normally degraded under normoxic conditions.[1][2] Once stabilized, HIF-α translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) on target genes. This cascade of events ultimately stimulates the endogenous production of erythropoietin (EPO), primarily in the kidneys, leading to increased erythropoiesis and a subsequent rise in hemoglobin and hematocrit levels.[1][2][3]
Beyond stimulating EPO, HIF stabilization also plays a role in improving iron metabolism. By reducing the expression of hepcidin, a key regulator of iron absorption and distribution, these inhibitors can enhance iron availability for red blood cell production.[2][4]
References
- 1. The HIF-PHI BAY 85–3934 (Molidustat) Improves Anemia and Is Associated With Reduced Levels of Circulating FGF23 in a CKD Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIF-prolyl hydroxylase inhibitors in renal anemia: current clinical experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of daprodustat for patients on dialysis with anemia: systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Molidustat Sodium Salt: A Comparative Analysis of its Specificity as a PHD Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Molidustat sodium salt, a potent inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes, has emerged as a promising therapeutic agent for the management of renal anemia. Its mechanism of action, centered on the stabilization of HIF-α subunits, stimulates endogenous erythropoietin production, offering an alternative to traditional erythropoiesis-stimulating agents. This guide provides a comprehensive comparison of Molidustat's specificity against its primary targets and other related enzymes, supported by available experimental data and detailed methodologies.
Mechanism of Action: The HIF Pathway
Under normoxic conditions, PHD enzymes hydroxylate specific proline residues on HIF-α subunits, targeting them for ubiquitination and subsequent proteasomal degradation. Molidustat, by inhibiting PHDs, prevents this degradation, allowing HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β. This complex then binds to hypoxia-response elements (HREs) on target genes, upregulating the transcription of proteins involved in erythropoiesis, iron metabolism, and angiogenesis.
Figure 1: Simplified signaling pathway of HIF-α regulation under normoxia and in the presence of Molidustat.
Comparative Inhibitory Potency
Molidustat exhibits a pan-inhibitory profile against the three main PHD isoforms. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of Molidustat and other commercially available PHD inhibitors. It is important to note that direct head-to-head comparative studies across a broad panel of enzymes are not always publicly available, and assay conditions can vary between studies.
| Compound | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) | Notes |
| Molidustat | 480 | 280 | 450 | Pan-inhibitor with nanomolar potency against all three PHD isoforms. |
| Roxadustat | - | - | - | Data from direct comparative studies with Molidustat is limited in the public domain. It is a potent inhibitor of PHD enzymes. |
| Daprodustat | - | - | - | Reported to have at least 1000-fold selectivity for PHD1-3 over other enzymes. A study noted equal inhibition of PHD2 and PHD3.[1] |
| Vadadustat | - | - | - | A study indicated that Vadadustat's inhibition of PHD3 was stronger than its inhibition of PHD2.[1] |
Data presented is compiled from various sources and may not be directly comparable due to differing experimental conditions. Absence of data is denoted by "-".
Selectivity Profile of Molidustat
A critical aspect of any therapeutic inhibitor is its selectivity for the intended target over other related enzymes. Molidustat has been shown to possess a favorable selectivity profile.
Selectivity against FIH: Factor-inhibiting HIF (FIH) is another 2-oxoglutarate-dependent dioxygenase that hydroxylates an asparagine residue in the C-terminal transactivation domain of HIF-α, thereby inhibiting its transcriptional activity. Molidustat demonstrates significant selectivity for PHD enzymes over FIH.
| Enzyme | Molidustat IC50 |
| PHD2 | 7 nM |
| FIH | 66 µM |
This approximate 9400-fold selectivity for PHD2 over FIH suggests that Molidustat primarily acts to stabilize HIF-α without significantly impacting the FIH-mediated regulation of its transcriptional activity.[2]
Broad Panel Selectivity: Early in its development, Molidustat (then referred to as compound 45) was reported to have a favorable selectivity profile in a lead profiling screen that included a wide range of targets, such as other 2-oxoglutarate-dependent dioxygenases, metalloenzymes, nuclear hormone receptors, and cell surface receptors.[3] However, specific quantitative data from this broad panel screening is not publicly available.
Experimental Protocols
In Vitro PHD Inhibition Assay (General Workflow)
Assessing the inhibitory potency of compounds like Molidustat against PHD enzymes typically involves an in vitro enzymatic assay. While various formats exist (e.g., AlphaScreen, colorimetric, mass spectrometry-based), the general workflow is conserved.
Figure 2: General workflow for an in vitro PHD inhibition assay.
Mass Spectrometry-Based Assay Protocol (Conceptual)
A highly sensitive and specific method for quantifying PHD activity and inhibition is through liquid chromatography-mass spectrometry (LC-MS).
-
Reaction Setup:
-
In a microplate, combine a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5), recombinant human PHD enzyme, a synthetic peptide substrate corresponding to the HIF-α oxygen-dependent degradation domain, ascorbate, and ferrous iron.
-
Add varying concentrations of Molidustat or a vehicle control.
-
Initiate the reaction by adding 2-oxoglutarate.
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Quenching: Stop the reaction by adding an acid (e.g., trifluoroacetic acid) or an organic solvent (e.g., acetonitrile).
-
Sample Preparation for LC-MS: Centrifuge the quenched reaction mixture to pellet the precipitated enzyme. Transfer the supernatant containing the peptide substrate and product to a new plate for analysis.
-
LC-MS Analysis:
-
Inject the sample into an LC-MS/MS system.
-
Separate the hydroxylated and non-hydroxylated peptides using a suitable chromatography column (e.g., C18).
-
Detect and quantify the peptides using mass spectrometry, typically in multiple reaction monitoring (MRM) mode, by monitoring specific precursor-to-product ion transitions for both the substrate and product.
-
-
Data Analysis: Calculate the percentage of substrate conversion to product at each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular HIF-1α Stabilization Assay (Western Blot)
This assay assesses the ability of a compound to inhibit PHD activity within a cellular context, leading to the stabilization of HIF-1α.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HeLa, HEK293) in standard growth medium.
-
Treat the cells with varying concentrations of Molidustat or a vehicle control for a specified time (e.g., 4-6 hours). Include a positive control for HIF-1α stabilization, such as cobalt chloride (CoCl2) or desferrioxamine (DFO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail. Since HIF-1α is a nuclear protein, preparing nuclear extracts is often recommended for a stronger signal.[4]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific for HIF-1α.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To ensure equal loading, the membrane should also be probed with an antibody against a loading control protein (e.g., β-actin, GAPDH, or a nuclear-specific protein like Lamin B1 if using nuclear extracts).[4]
-
-
Data Analysis: Densitometrically quantify the HIF-1α band intensity and normalize it to the corresponding loading control. Compare the levels of HIF-1α in Molidustat-treated cells to the vehicle control to determine the dose-dependent stabilization.
Conclusion
References
- 1. imaiclinic.org [imaiclinic.org]
- 2. Structural Basis of Prolyl Hydroxylase Domain Inhibition by Molidustat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Molidustat (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.novusbio.com [resources.novusbio.com]
Molidustat's Impact on Iron Homeostasis: A Comparative Analysis with Other HIF-PHIs
A comprehensive guide for researchers and drug development professionals on the comparative effects of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors (HIF-PHIs) on iron metabolism.
The emergence of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors (HIF-PHIs) has marked a significant advancement in the management of anemia, particularly in patients with chronic kidney disease (CKD). Unlike traditional erythropoiesis-stimulating agents (ESAs), HIF-PHIs not only stimulate endogenous erythropoietin production but also influence the intricate pathways of iron homeostasis. This guide provides a detailed comparative analysis of Molidustat's effects on iron metabolism versus other prominent HIF-PHIs, including Roxadustat, Vadadustat, and Daprodustat, supported by experimental data.
Impact on Key Iron Homeostasis Parameters
HIF-PHIs modulate iron metabolism primarily by stabilizing HIF-α subunits, which in turn regulate the expression of genes involved in iron absorption, transport, and mobilization. A key target is the reduction of hepcidin, the central negative regulator of iron availability. Lower hepcidin levels lead to increased iron efflux from enterocytes and macrophages into the circulation, enhancing iron availability for erythropoiesis.
The following tables summarize the quantitative impact of Molidustat and other HIF-PHIs on crucial iron homeostasis parameters from various clinical studies. It is important to note that patient populations (non-dialysis-dependent vs. dialysis-dependent CKD) and study designs can influence the magnitude of these effects.
Table 1: Comparative Effect of HIF-PHIs on Serum Ferritin Levels (ng/mL)
| HIF-PHI | Patient Population | Baseline (Mean ± SD) | Change from Baseline (Mean ± SD or 95% CI) | Comparator | Study Duration |
| Molidustat | NDD-CKD (ESA-naïve) | 169.7 ± 129.5 | -86.5 ± 117.9 | Placebo | 16 weeks |
| NDD-CKD (ESA-treated) | 213.4 ± 140.7 | -54.9 ± 103.5 | Darbepoetin alfa | 16 weeks | |
| DD-CKD (ESA-treated) | 390.4 ± 262.1 | +76.8 ± 204.4 | Epoetin | 16 weeks | |
| Roxadustat | NDD-CKD | 162.7 ± 125.9 | -107.7 (95% CI: -127.3, -88.1) | Placebo | 52 weeks |
| DD-CKD | 425.0 ± 268.0 | -173.8 (95% CI: -202.8, -144.8) | Epoetin alfa | 52 weeks | |
| Vadadustat | NDD-CKD | 175.5 ± 145.1 | -80.1 (95% CI: -110.2, -50.0) | Placebo | 20 weeks |
| DD-CKD | 473.0 ± 292.0 | -114.0 (95% CI: -156.0, -72.0) | Darbepoetin alfa | 52 weeks | |
| Daprodustat | NDD-CKD | 185.0 ± 150.0 | -80.11 (95% CI: -100.21, -60.01) at week 4 | rhEPO | 24 weeks |
| DD-CKD | 450.0 (Median) | -107.03 (95% CI: -130.0, -84.0) at week 24 | rhEPO | 24 weeks |
Table 2: Comparative Effect of HIF-PHIs on Serum Hepcidin Levels (ng/mL)
| HIF-PHI | Patient Population | Baseline (Mean ± SD) | Change from Baseline (Mean ± SD or 95% CI) | Comparator | Study Duration |
| Molidustat | NDD-CKD (ESA-naïve) | 59.8 ± 45.4 | -20.7 (95% CI: -31.7, -9.7) | Placebo | 16 weeks |
| NDD-CKD (ESA-treated) | 68.7 ± 50.2 | -24.51 (95% CI: -29.12, -19.90) | Darbepoetin alfa | 16 weeks | |
| DD-CKD (ESA-treated) | 110.1 ± 80.5 | Stable | Epoetin | 16 weeks | |
| Roxadustat | NDD-CKD | 60.0 (Median) | -31.96 (vs. control) | Placebo/ESA | Meta-analysis |
| DD-CKD | 130.0 (Median) | Significantly decreased vs. ESA | ESA | 24 weeks | |
| Vadadustat | NDD-CKD | 65.0 (Median) | -36.62 (95% CI: -54.95, -18.30) | Placebo/Darbepoetin alfa | Meta-analysis |
| Daprodustat | NDD-CKD | 62.0 (Median) | Significantly decreased vs. rhEPO | rhEPO | 24 weeks |
| DD-CKD | 125.0 (Median) | No significant change vs. rhEPO | rhEPO | 24 weeks |
Table 3: Comparative Effect of HIF-PHIs on Transferrin Saturation (TSAT) (%)
| HIF-PHI | Patient Population | Baseline (Mean ± SD) | Change from Baseline (Mean ± SD or 95% CI) | Comparator | Study Duration |
| Molidustat | NDD-CKD (ESA-naïve) | 23.9 ± 9.4 | -5.8 ± 9.1 | Placebo | 16 weeks |
| NDD-CKD (ESA-treated) | 26.5 ± 9.8 | -5.29 (95% CI: -6.81, -3.78) | Darbepoetin alfa | 16 weeks | |
| DD-CKD (ESA-treated) | 30.1 ± 11.2 | +3.88 (95% CI: 2.10, 5.65) | Epoetin | 16 weeks | |
| Roxadustat | NDD-CKD | 25.0 (Median) | -2.32 (95% CI: -4.25, -0.39) | Placebo | Meta-analysis |
| DD-CKD | 30.0 (Median) | No significant change vs. ESA | ESA | 24 weeks | |
| Vadadustat | DD-CKD | 28.0 (Median) | Increased | ESA | 16 weeks |
| Daprodustat | NDD-CKD | 27.0 (Median) | No significant difference vs. rhEPO | rhEPO | 24 weeks |
| DD-CKD | 32.0 (Median) | Increased vs. rhEPO | rhEPO | 24 weeks |
Table 4: Comparative Effect of HIF-PHIs on Total Iron-Binding Capacity (TIBC) (µg/dL)
| HIF-PHI | Patient Population | Baseline (Mean ± SD) | Change from Baseline (Mean ± SD or 95% CI) | Comparator | Study Duration |
| Molidustat | NDD-CKD (ESA-naïve) | 268.9 ± 53.4 | +36.3 ± 49.3 | Placebo | 16 weeks |
| NDD-CKD (ESA-treated) | 260.1 ± 55.7 | +25.1 ± 40.8 | Darbepoetin alfa | 16 weeks | |
| DD-CKD (ESA-treated) | 201.7 ± 45.9 | Stable | Epoetin | 16 weeks | |
| Roxadustat | NDD-CKD | 260.0 (Median) | Significantly increased vs. placebo | Placebo | Meta-analysis |
| DD-CKD | 210.0 (Median) | Significantly increased vs. ESA | ESA | 24 weeks | |
| Vadadustat | DD-CKD | 220.0 (Median) | +25.7 ± 21.78 | ESA | 16 weeks |
| Daprodustat | NDD-CKD | 255.0 (Median) | Increased vs. rhEPO | rhEPO | 24 weeks |
| DD-CKD | 205.0 (Median) | Increased vs. rhEPO | rhEPO | 24 weeks |
Experimental Protocols
The data presented in the tables above were generated from rigorous clinical trials. The following outlines the typical methodologies used for the key iron parameter measurements.
Measurement of Serum Ferritin
-
Principle: Immunoassay, typically a sandwich enzyme-linked immunosorbent assay (ELISA) or a chemiluminescent immunoassay (CLIA).
-
Procedure:
-
Patient serum is added to a microplate well coated with a monoclonal antibody specific for ferritin.
-
After an incubation period, any unbound substances are washed away.
-
A second, enzyme-conjugated monoclonal antibody that binds to a different epitope on the ferritin molecule is added, forming a "sandwich" complex.
-
Following another wash step, a substrate for the enzyme is added.
-
The resulting color change or light emission is measured, which is directly proportional to the concentration of ferritin in the sample.
-
Concentrations are determined by comparison to a standard curve.
-
Measurement of Serum Hepcidin
-
Principle: Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This method offers high specificity and sensitivity for quantifying this small peptide hormone.
-
Procedure:
-
Sample Preparation: Serum proteins are precipitated, and hepcidin is extracted using solid-phase extraction (SPE).
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system to separate hepcidin from other components.
-
Mass Spectrometric Detection: The separated hepcidin is ionized and detected by a tandem mass spectrometer. Specific precursor and product ion transitions for hepcidin are monitored for quantification.
-
Quantification: An isotopically labeled internal standard is typically used to ensure accurate quantification by correcting for matrix effects and variations in instrument response.
-
Measurement of Serum Iron and Total Iron-Binding Capacity (TIBC)
-
Principle: Colorimetric Assay.
-
Serum Iron Measurement:
-
Iron is released from its carrier protein, transferrin, in an acidic medium.
-
The released ferric iron (Fe³⁺) is then reduced to ferrous iron (Fe²⁺).
-
The ferrous iron reacts with a chromogen (e.g., ferrozine) to form a colored complex.
-
The absorbance of the colored complex is measured spectrophotometrically, and the iron concentration is calculated.
-
-
TIBC Measurement:
-
A known excess of iron is added to the serum to saturate all the iron-binding sites on transferrin.
-
The excess, unbound iron is removed by precipitation with a magnesium carbonate gel or by using an iron-chelating agent.
-
The iron concentration in the supernatant, which represents the total iron bound to transferrin, is then measured using the same colorimetric method as for serum iron.
-
Calculation of Transferrin Saturation (TSAT)
-
Formula: TSAT is not directly measured but is calculated from the serum iron and TIBC values.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by HIF-PHIs and a general workflow for the clinical evaluation of their impact on iron homeostasis.
Caption: HIF-PHI mechanism of action on iron homeostasis.
Caption: General workflow for a clinical trial evaluating HIF-PHI impact.
Conclusion
Molidustat, along with other HIF-PHIs, demonstrates a significant impact on iron homeostasis, distinguishing them from traditional ESA therapies. In non-dialysis CKD patients, Molidustat generally leads to decreased ferritin and hepcidin levels, alongside an increase in TIBC, indicating enhanced iron mobilization and availability for erythropoiesis.[1][2][3] The effects in dialysis-dependent patients can be more variable, potentially influenced by factors such as baseline iron status and intravenous iron supplementation practices.
Roxadustat appears to have a robust effect on reducing ferritin and hepcidin. Vadadustat and Daprodustat also show similar trends in improving iron utilization. While the overall direction of effects on iron parameters is consistent across these HIF-PHIs, the magnitude of change can differ, likely due to variations in their pharmacological properties, dosing regimens, and the specific patient populations studied.
This comparative guide highlights the complex interplay between HIF-PHI therapy and iron metabolism. For researchers and drug development professionals, understanding these nuances is critical for optimizing anemia management strategies and designing future clinical investigations in this evolving therapeutic area. Further head-to-head comparative trials would be invaluable in elucidating the distinct profiles of each HIF-PHI on iron homeostasis.
References
- 1. The measurement and interpretation of serum ferritin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepcidin-25: Measurement by LC-MS/MS in serum and urine, reference ranges and urinary fractional excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iron Regulation by Molidustat, a Daily Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor, in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Molidustat Sodium Salt: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Molidustat Sodium Salt must adhere to rigorous safety and disposal protocols due to its classification as a hazardous substance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound and associated contaminated materials in a laboratory setting.
Hazard Profile of Molidustat
Molidustat is categorized with specific health risks that necessitate careful management. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).[1]
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Reproductive Toxicity | Category 1A, 1B | H360: May damage fertility or the unborn child |
| Specific Target Organ Toxicity, Repeated Exposure | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure |
Core Principle of Disposal
The primary directive for the disposal of this compound is to manage it as a hazardous chemical waste in accordance with all applicable federal, state, and local regulations.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3]
Step-by-Step Disposal Protocol
This protocol outlines the procedures for the disposal of this compound in solid form, solutions, and contaminated labware.
Step 1: Segregation and Container Selection
-
Designate a Waste Stream: Establish a dedicated hazardous waste stream for this compound and materials contaminated with it. Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[2]
-
Select Appropriate Containers:
-
Solid Waste: For pure this compound powder or residues, use the original container if it is in good condition.[4][5] If not, use a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene - HDPE - bottle).[6]
-
Contaminated Labware and Debris: Items such as gloves, weighing papers, pipette tips, and paper towels that are contaminated with this compound should be collected in a designated, leak-proof container lined with a clear plastic bag.[4][7] This container must be clearly labeled as hazardous waste.
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.[8]
-
Step 2: Labeling of Waste Containers
Proper labeling is critical for safety and regulatory compliance.
-
Attach a Hazardous Waste Tag: As soon as you begin collecting waste in a container, affix a hazardous waste tag provided by your institution's EHS department.[9]
-
Complete the Tag Information: Fill out the label completely and accurately, including:
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Reproductive Hazard").
-
The accumulation start date (the date the first piece of waste is placed in the container).[6]
-
The name of the principal investigator and the laboratory location.
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Storage Location: Store all this compound waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[2][6]
-
Safe Storage Practices:
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[6]
-
Ensure all waste containers are securely capped at all times, except when adding waste.[2][3][9]
-
Store containers in secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks or spills.[3][9]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in your SAA.[6]
-
Step 4: Arranging for Disposal
-
Schedule a Pickup: Once a waste container is full (typically no more than 90% capacity) or has been in the SAA for the maximum allowed time (often up to one year, but check your institutional policy), arrange for its collection by your institution's EHS or a licensed hazardous waste contractor.[3][4]
-
Follow Institutional Procedures: Submit a chemical waste collection request through your institution's designated system.[3] Do not transport hazardous waste outside of your laboratory.[3]
Disposal of Empty Containers
An empty container that held this compound must still be managed carefully.
-
Thoroughly Empty: Ensure the container is as empty as possible, with all pourable contents removed.[7]
-
Rinsing: For containers that held acutely toxic or reproductive hazards like Molidustat, triple rinsing with a suitable solvent may be required before the container can be disposed of as non-hazardous waste. The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous waste.[3] Consult your EHS department for specific guidance on this procedure.
-
Deface Label: Before disposing of the rinsed container in the regular trash or glass recycling, completely deface or remove the original chemical label.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. vumc.org [vumc.org]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. risk.byu.edu [risk.byu.edu]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Essential Safety and Operational Guide for Handling Molidustat Sodium Salt
This document provides crucial safety protocols and logistical procedures for researchers, scientists, and drug development professionals handling Molidustat Sodium Salt. The following guidelines are designed to ensure a safe laboratory environment by minimizing exposure risk and ensuring proper disposal.
Hazard Identification and Risk Assessment
This compound is a potent active pharmaceutical ingredient (API). While a specific Safety Data Sheet (SDS) for the sodium salt is not publicly available, the SDS for the free acid form (Molidustat) indicates potential hazards. As a precautionary measure, this compound should be handled as a potent compound with potential reproductive toxicity and target organ effects through prolonged or repeated exposure. A thorough risk assessment should be conducted before any handling, considering the nature and scale of the work.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound, based on general guidance for potent pharmaceutical compounds. Note: Specific breakthrough times for glove materials against this compound are not available. It is recommended to use double gloving and change gloves frequently.
| PPE Category | Recommendation |
| Hand Protection | Primary Gloves: Nitrile gloves (double-gloving recommended). Secondary (Outer) Gloves: Heavier duty nitrile or neoprene gloves, especially for tasks with a higher risk of splashes or spills. Change outer gloves immediately upon contamination. |
| Eye Protection | Chemical safety goggles with side shields are mandatory. In situations with a higher risk of splashes, a face shield should be worn in addition to goggles. |
| Body Protection | A disposable, solid-front, back-tying, long-sleeved impermeable gown is required. Ensure cuffs are tucked into the inner gloves. For large-scale operations, a disposable suit may be necessary. |
| Respiratory Protection | The use of a respirator is required when handling the powder outside of a containment system (e.g., fume hood, glove box). A NIOSH-approved respirator with a P100 (HEPA) filter is recommended for particulates.[1] For operations that may generate vapors, a combination cartridge with organic vapor protection may be necessary.[1] |
Experimental Workflow for Safe Handling
The following diagram outlines the decision-making process for selecting the appropriate level of PPE and engineering controls based on the experimental procedure.
Operational Plan
-
Primary Containment: All handling of this compound powder should be conducted in a certified chemical fume hood, a ventilated balance enclosure, or a glove box to minimize aerosol generation and inhalation exposure.
-
Secondary Containment: Work areas should be clearly demarcated. Bench surfaces should be covered with absorbent, disposable liners.
-
Preparation: Before starting, ensure all necessary PPE is available and has been inspected for integrity. Prepare the work area by laying down disposable liners.
-
Weighing: When weighing the solid compound, use a ventilated balance enclosure or a chemical fume hood. Use anti-static weigh boats and tools to prevent dispersal of the powder.
-
Solution Preparation: Prepare solutions in a chemical fume hood. Add the solvent to the solid slowly to avoid splashing.
-
Spill Management: In the event of a spill, evacuate the immediate area. The spill should be cleaned by trained personnel wearing appropriate PPE, including respiratory protection. Cover the spill with an absorbent material and then decontaminate the area using a suitable agent (e.g., sodium hypochlorite solution), followed by a neutralizing agent and a final rinse with water. All materials used for spill cleanup must be disposed of as hazardous waste.[2]
Disposal Plan
Due to its potency, all waste generated from handling this compound must be treated as hazardous (cytotoxic) waste.[3][4]
-
Solid Waste: All contaminated solid waste, including gloves, gowns, disposable liners, vials, and cleaning materials, must be placed in a clearly labeled, sealed, and puncture-resistant hazardous waste container.[3] These containers are typically yellow with a purple lid for cytotoxic waste.[3]
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any solutions down the drain.
-
Sharps Waste: Any sharps (needles, scalpels, etc.) contaminated with this compound must be disposed of in a designated cytotoxic sharps container.[3]
-
Final Disposal: All hazardous waste must be disposed of through a certified hazardous waste management vendor via high-temperature incineration.[3] Adhere to all local, state, and federal regulations for hazardous waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
